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  • Product: 4-Acetyl-2-methylpyrimidine
  • CAS: 67860-38-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Acetyl-2-methylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Acetyl-2-methylpyrimidine, also known by its IUPAC name 1-(2-methylpyrimidin-4-yl)ethanone, is an aromatic ketone with the chemical formula C...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-methylpyrimidine, also known by its IUPAC name 1-(2-methylpyrimidin-4-yl)ethanone, is an aromatic ketone with the chemical formula C₇H₈N₂O.[1][2] This pyrimidine derivative is a colorless liquid with a characteristic burnt, meaty, or nutty aroma.[1] While its primary commercial application is as a flavoring agent in the food industry, the pyrimidine core is a privileged scaffold in medicinal chemistry, suggesting potential for broader applications in drug discovery and development.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of 4-acetyl-2-methylpyrimidine, along with a discussion of its synthesis, reactivity, and potential for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 4-acetyl-2-methylpyrimidine is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][2]
CAS Number 67860-38-2[1]
Appearance Colorless clear liquid (estimated)[5][6]
Boiling Point 87-89 °C at 10 mmHg; 218-219 °C at 760 mmHg[5][6]
Density 1.096 - 1.102 g/cm³ at 25 °C[5][6]
Refractive Index 1.501 - 1.507 at 20 °C[5][6]
Flash Point 88.89 °C (192.00 °F)[5][6]
Solubility Slightly soluble in water; Soluble in alcohol and fats[5][6]
pKa (estimated) 4.64 (weak acid)
logP (o/w) (estimated) 0.528[6]

Chemical Structure and Spectroscopic Analysis

The chemical structure of 4-acetyl-2-methylpyrimidine is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and an acetyl group at the 4-position.

G start 2-Methylpyrimidine intermediate Lithiate 2-methylpyrimidine start->intermediate Deprotonation reagent1 LDA or n-BuLi (Strong Base) reagent1->intermediate product 4-Acetyl-2-methylpyrimidine intermediate->product Acylation reagent2 Acetylating Agent (e.g., N-acetylimidazole) reagent2->product workup Aqueous Workup & Purification product->workup

Figure 2: Proposed synthetic workflow for 4-Acetyl-2-methylpyrimidine.

Proposed Experimental Protocol:

  • Deprotonation: Dissolve 2-methylpyrimidine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to -78 °C. Slowly add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to deprotonate the pyrimidine ring, likely at the 4-position.

  • Acylation: To the resulting solution of the lithiated intermediate, slowly add an acetylating agent such as N-acetylimidazole or acetyl chloride at -78 °C.

  • Quenching and Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The use of strong organolithium bases necessitates the exclusion of water and oxygen to prevent quenching of the base and unwanted side reactions.

  • Low Temperature (-78 °C): These reactions are highly exothermic and the low temperature helps to control the reaction rate, prevent side reactions, and ensure regioselectivity.

  • Choice of Acetylating Agent: N-acetylimidazole is often a milder and more selective acetylating agent compared to the more reactive acetyl chloride, which can help to minimize side product formation.

Reactivity and Potential Reactions

The reactivity of 4-acetyl-2-methylpyrimidine is dictated by the acetyl group and the pyrimidine ring.

  • Reactions of the Acetyl Group: The carbonyl group can undergo nucleophilic addition reactions. For example, reduction with sodium borohydride would yield the corresponding alcohol. The alpha-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions such as aldol condensations or alkylations.

  • Reactions of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the reactivity and regioselectivity. The nitrogen atoms in the ring can also act as basic sites and can be protonated or alkylated.

Applications and Future Perspectives

Current Application: Flavoring Agent

4-Acetyl-2-methylpyrimidine is recognized for its contribution to the flavor profiles of various food products, imparting roasted, nutty, and popcorn-like notes. [5][6]It is used in baked goods, beverages, and other processed foods.

Potential in Drug Discovery

The pyrimidine scaffold is a common feature in a wide range of biologically active molecules and approved drugs. [4]Pyrimidine derivatives have been shown to exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a reactive acetyl group on the pyrimidine ring of 4-acetyl-2-methylpyrimidine makes it an attractive starting material for the synthesis of a library of novel derivatives for biological screening. For example, the acetyl group can be modified to introduce different functionalities, potentially leading to compounds with improved binding affinity to biological targets.

Safety and Handling

Based on available GHS data, 4-acetyl-2-methylpyrimidine may be harmful if swallowed or inhaled, and may cause skin and eye irritation. [1]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Acetyl-2-methylpyrimidine is a commercially important flavoring agent with a chemical structure that holds potential for further exploration in the field of medicinal chemistry. While a detailed, publicly available experimental dataset for its synthesis and spectroscopic characterization is currently lacking, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its further study. The insights into its predicted spectroscopic signature, a plausible synthetic route, and its potential reactivity offer a valuable resource for researchers interested in this and related pyrimidine derivatives.

References

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (i) 1-(2,4-Difluorophenyl)-2-(pyrimidin-2-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • GSRS. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-(2-methylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-methylpyrimidin-4-yl)ethanone, a hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-methylpyrimidin-4-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and flavor chemistry research. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific context and experimental methodologies, ensuring a thorough understanding for researchers and drug development professionals. The protocols described herein are designed to be self-validating, promoting reproducibility and confidence in experimental outcomes.

Compound Identification and Core Properties

1-(2-methylpyrimidin-4-yl)ethanone is a colorless liquid with a distinct burnt, meaty, and roasted aroma.[1] Its fundamental properties are crucial for its handling, application, and analysis in a laboratory setting.

Table 1: Core Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name 1-(2-methylpyrimidin-4-yl)ethanone[2]
Synonyms 4-Acetyl-2-methylpyrimidine[2][3][4][5]
CAS Number 67860-38-2[2][3][4][5]
Molecular Formula C₇H₈N₂O[2][3][4][5]
Molecular Weight 136.15 g/mol [2][3][4][5]
Appearance Colorless liquid[3][4]
Odor Burnt, meaty, roasted[1]

Thermal and Optical Characteristics

The thermal stability and optical properties of 1-(2-methylpyrimidin-4-yl)ethanone are critical parameters for its purification, characterization, and use in various applications.

Table 2: Thermal and Optical Data

PropertyValueConditionsSource(s)
Boiling Point 219.9 °Cat 760 mmHg[6]
87-89 °Cat 10 mmHg
Flash Point 89 °C (192.2 °F)Closed Cup[4][6]
Density 1.1 g/cm³[6]
1.096-1.102 g/cm³at 25 °C[3][4]
Refractive Index 1.514[7]
1.501-1.507at 20 °C[3][4]

Solubility Profile

The solubility of a compound is a key determinant of its behavior in various solvent systems, which is essential for reaction chemistry, purification, and formulation.

Table 3: Solubility Data

SolventSolubilitySource(s)
Water Slightly soluble
Fats Soluble[5]
Alcohol Soluble
Ethanol 91.97 g/L at 25°C[5]
Methanol 173.96 g/L at 25°C[5]
Isopropanol 62.14 g/L at 25°C[5]

Spectroscopic Data (Predicted)

While experimental spectra are the gold standard for structural elucidation, predicted spectroscopic data can provide valuable insights for preliminary identification and method development.

Note: The following are predicted spectral data. Experimental verification is recommended.

  • ¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group on the pyrimidine ring, the acetyl methyl group, and the two aromatic protons on the pyrimidine ring. The chemical shifts and coupling patterns will be influenced by the electronic environment of the heterocyclic ring.

  • ¹³C NMR Spectrum (Predicted): The carbon NMR spectrum will display distinct signals for the two methyl carbons, the carbonyl carbon, and the five carbons of the pyrimidine ring. The chemical shifts will be characteristic of the sp² hybridized carbons of the aromatic ring and the carbonyl group.

  • Infrared (IR) Spectrum (Predicted): The IR spectrum is predicted to exhibit a strong absorption band characteristic of the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the methyl and aromatic protons, as well as C=N and C=C stretching vibrations from the pyrimidine ring.

  • Mass Spectrum (MS) (Predicted): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (136.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyrimidine ring.

Experimental Protocols for Physical Characterization

The following section details standardized methodologies for the experimental determination of the key physical properties of 1-(2-methylpyrimidin-4-yl)ethanone.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By heating the sample and observing the temperature at which rapid boiling occurs and then ceases upon cooling, the boiling point can be accurately determined.

Procedure:

  • Fill a small test tube or fusion tube to about one-third with 1-(2-methylpyrimidin-4-yl)ethanone.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire.

  • Suspend the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is level with the side arm.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.

  • Observe a stream of bubbles emerging from the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[1]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube + Inverted Capillary B Attach to Thermometer A->B C Suspend in Thiele Tube B->C D Gently Heat Side Arm C->D E Observe Bubble Stream D->E F Remove Heat at Continuous Bubbling E->F G Record Temperature at Bubble Cessation F->G

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Principle: Density is defined as mass per unit volume. By accurately measuring the mass of a known volume of the liquid, its density can be calculated.

Procedure:

  • Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer (m₁).

  • Fill the pycnometer with 1-(2-methylpyrimidin-4-yl)ethanone, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to escape through the capillary.

  • Carefully wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer (m₂).

  • Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Density_Determination cluster_procedure Pycnometer Method A Weigh Empty Pycnometer (m₁) B Fill with Sample A->B C Weigh Filled Pycnometer (m₂) B->C D Calculate Density ρ = (m₂ - m₁) / V C->D

Caption: Workflow for Density Determination using a Pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of liquids.

Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. The Abbe refractometer works by measuring the critical angle of total internal reflection.

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Apply a few drops of 1-(2-methylpyrimidin-4-yl)ethanone onto the prism.

  • Close the prism and ensure the liquid spreads evenly.

  • While looking through the eyepiece, adjust the knob to bring the borderline between the light and dark fields into view.

  • Sharpen the borderline by adjusting the dispersion compensator.

  • Align the borderline precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Refractive_Index_Determination cluster_procedure Abbe Refractometer Method A Apply Sample to Prism B Adjust for Borderline A->B C Sharpen Borderline B->C D Align with Crosshairs C->D E Read Refractive Index D->E

Caption: Workflow for Refractive Index Determination using an Abbe Refractometer.

Synthesis Overview

A plausible synthetic route to 1-(2-methylpyrimidin-4-yl)ethanone involves the reaction of 2-methylpyrimidine with a suitable acetylating agent. One common method for the acylation of such heterocyclic systems is through a Grignard reaction or by using organolithium reagents. For instance, lithiation of 2-methylpyrimidine followed by reaction with an acetylating agent like N-methoxy-N-methylacetamide (Weinreb amide) could yield the desired product. Further research into specific published procedures for this compound is recommended for detailed experimental conditions.

Safety and Handling

1-(2-methylpyrimidin-4-yl)ethanone is classified as harmful if swallowed (H302). Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the known physical and chemical properties of 1-(2-methylpyrimidin-4-yl)ethanone, along with standardized experimental protocols for their determination. While a significant amount of data is available, the scientific community would benefit from the publication of experimentally verified spectroscopic data to further solidify the characterization of this compound. The information presented herein should serve as a valuable resource for researchers and scientists working with this molecule in their drug discovery and development endeavors.

References

  • Nichols, L. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Chemistry LibreTexts. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

  • Fragrance University. (n.d.). acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

  • Wikipedia. (n.d.). Abbe refractometer. Retrieved from [Link]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Methylpyrimidin-4-yl)ethanone. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2023, June). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)-. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Acetyl-2-methylpyrimidine (HMDB0037819). Retrieved from [Link]

  • ResearchGate. (2024, March 1). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. Retrieved from [Link]

  • LookChemicals. (n.d.). 67860-38-2,Ethanone,1-(2-methyl-4-pyrimidinyl)-. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanone, 1-(4-methyl-2-pyrimidinyl)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 67860-38-2 | 1-(2-Methylpyrimidin-4-yl)ethanone. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 67860-38-2 | 1-(2-Methylpyrimidin-4-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. Retrieved from [Link]

  • ResearchGate. (2009, April 23). the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Retrieved from [Link]

  • Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubChem. (n.d.). 1-(Pyrimidin-4-yl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 4-Acetyl-2-methylpyrimidine

Abstract This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. In the absence of publicly available experimental spectra, this guide presents high-quality predicted data, grounded in established spectroscopic principles and computational methods. Each section includes a detailed, field-proven experimental protocol, an in-depth analysis of the predicted spectral features, and the scientific rationale behind the expected outcomes. This guide aims to serve as an authoritative resource for the characterization of 4-Acetyl-2-methylpyrimidine and related heterocyclic compounds.

Introduction

4-Acetyl-2-methylpyrimidine, with the chemical formula C₇H₈N₂O, is a heterocyclic compound belonging to the class of aryl alkyl ketones.[1][2] Its structure, featuring a pyrimidine ring substituted with a methyl and an acetyl group, makes it a molecule of interest in various fields, including flavor chemistry and as a potential building block in medicinal chemistry.[1] Accurate structural elucidation and characterization are paramount for its application and further development. This guide provides a detailed roadmap for its spectral analysis using fundamental spectroscopic techniques.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 67860-38-2[2]
Molecular Formula C₇H₈N₂O[2][3]
Molecular Weight 136.15 g/mol [2][3]
IUPAC Name 1-(2-methylpyrimidin-4-yl)ethanone[2]
SMILES CC1=NC=CC(=N1)C(=O)C[2][3]
Physical Description Colorless liquid[4]

Below is a diagram illustrating the chemical structure of 4-Acetyl-2-methylpyrimidine, with atoms numbered for NMR assignment purposes.

Caption: Structure of 4-Acetyl-2-methylpyrimidine with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Acetyl-2-methylpyrimidine is expected to show four distinct signals, corresponding to the two aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the acetyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~8.8Doublet~5.0
H5~7.5Doublet~5.0
CH₃ (Acetyl)~2.7Singlet-
CH₃ (Ring)~2.6Singlet-

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (H5 and H6): The protons on the pyrimidine ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring currents and the two nitrogen atoms. H6 is anticipated to be at a lower field than H5 due to its proximity to the electronegative nitrogen atom at position 1. The coupling between these two adjacent protons should result in a doublet for each.

  • Methyl Protons: The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group and are expected to appear as a singlet around 2.7 ppm. The protons of the methyl group attached to the pyrimidine ring are also in a relatively deshielded environment and are predicted to resonate as a singlet around 2.6 ppm.

Experimental Protocol for ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-Acetyl-2-methylpyrimidine.

Materials:

  • 4-Acetyl-2-methylpyrimidine (5-20 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of 4-Acetyl-2-methylpyrimidine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved. If necessary, sonicate for a short period.

    • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

    • Cap the NMR tube securely and label it appropriately.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H NMR, 16-32 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-Acetyl-2-methylpyrimidine should display seven distinct signals, one for each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~195
C2~165
C4~160
C6~158
C5~120
CH₃ (Acetyl)~25
CH₃ (Ring)~24

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

  • Pyrimidine Ring Carbons (C2, C4, C6, C5): The carbons of the pyrimidine ring are in the aromatic region. C2, C4, and C6, being directly attached to nitrogen atoms, will be significantly deshielded and appear at lower fields compared to C5.

  • Methyl Carbons: The methyl carbons will be the most upfield signals, with the acetyl methyl carbon appearing at a slightly lower field than the ring methyl carbon due to the proximity of the carbonyl group.

Experimental Protocol for ¹³C NMR

Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum of 4-Acetyl-2-methylpyrimidine.

Materials:

  • 4-Acetyl-2-methylpyrimidine (20-50 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation:

    • Follow the same procedure as for ¹H NMR, but use a higher concentration of the sample (20-50 mg) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup and Data Acquisition:

    • Set up the spectrometer as for ¹H NMR (locking and shimming).

    • Select the ¹³C nucleus for observation.

    • Use a standard proton-decoupled pulse sequence.

    • Set appropriate acquisition parameters. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

    • Identify and assign the peaks based on their chemical shifts and, if available, data from 2D NMR experiments like HSQC and HMBC.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of 4-Acetyl-2-methylpyrimidine is expected to show a prominent molecular ion peak (M⁺˙) at m/z 136, corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

Predicted Major Fragments:

m/zProposed Fragment
136[M]⁺˙ (Molecular Ion)
121[M - CH₃]⁺
94[M - CH₂=C=O]⁺˙ or [M - CO - CH₃]⁺
79[C₄H₃N₂]⁺

Rationale for Fragmentation:

  • Loss of a Methyl Radical: A common fragmentation pathway for acetyl-containing compounds is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion at m/z 121 ([M - 15]⁺).

  • Loss of Ketene: Another possible fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, or through other rearrangement mechanisms, which would result in an ion at m/z 94.

  • Cleavage of the Pyrimidine Ring: Fragmentation of the pyrimidine ring itself can lead to various smaller ions, such as the one observed at m/z 79.

G M [M]⁺˙ m/z = 136 M_minus_15 [M - CH₃]⁺ m/z = 121 M->M_minus_15 - •CH₃ M_minus_42 [M - C₂H₂O]⁺˙ m/z = 94 M->M_minus_42 - CH₂=C=O M_minus_57 [C₄H₃N₂]⁺ m/z = 79 M_minus_42->M_minus_57 - •CH₃

Caption: Predicted major fragmentation pathways for 4-Acetyl-2-methylpyrimidine in EI-MS.

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of 4-Acetyl-2-methylpyrimidine and identify its fragmentation pattern.

Materials:

  • 4-Acetyl-2-methylpyrimidine

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS vial with a septum cap

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 4-Acetyl-2-methylpyrimidine (e.g., 1 mg/mL) in a volatile solvent.

    • Transfer the solution to a GC-MS vial and cap it.

  • Instrument Setup and Data Acquisition:

    • Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. A typical program might start at a low temperature and ramp up to a higher temperature to ensure good separation and peak shape.

    • Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-200).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • Acquire the mass spectra across the chromatographic peak corresponding to the analyte.

  • Data Analysis:

    • Identify the peak corresponding to 4-Acetyl-2-methylpyrimidine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with spectral libraries, if available, and propose a fragmentation mechanism.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of 4-Acetyl-2-methylpyrimidine is expected to show characteristic absorption bands for the aromatic C-H, C=O, C=N, and C=C bonds.

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1700C=O stretch (aromatic ketone)
~1600, ~1550C=N and C=C stretches (pyrimidine ring)
~1450, ~1360C-H bends

Rationale for Predicted Vibrational Frequencies:

  • C-H Stretches: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch: The carbonyl stretch of an aromatic ketone is typically found in the range of 1685-1705 cm⁻¹. The conjugation with the pyrimidine ring lowers the frequency compared to a saturated ketone.[5]

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for ATR-FTIR

Objective: To obtain the IR spectrum of 4-Acetyl-2-methylpyrimidine.

Materials:

  • 4-Acetyl-2-methylpyrimidine (a few drops)

  • ATR-FTIR spectrometer

  • A suitable solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Measurement:

    • Place a small drop of liquid 4-Acetyl-2-methylpyrimidine directly onto the ATR crystal, ensuring it covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis and Cleanup:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Label the significant peaks in the spectrum.

    • Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

Conclusion

References

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] (Please note that a direct link to the specific lab manual was not available, but such resources are common on university websites).

  • The University of Melbourne. (2026). STANDARD OPERATING PROCEDURE - Gas Chromatography Mass Spectrometer (GCMS). Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • GSRS. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Acetyl-2-methylpyrimidine

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the characterization of 4-Acetyl-2-methylpyrimidine (CAS No: 67860-38-2), a significant heterocyclic ketone.[1] Primar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the characterization of 4-Acetyl-2-methylpyrimidine (CAS No: 67860-38-2), a significant heterocyclic ketone.[1] Primarily utilized as a flavoring agent in the food industry, its distinct nutty, roasted, and popcorn-like aroma contributes to the sensory profile of various products.[2] A thorough understanding of its molecular structure and purity is paramount for its application and is achieved through a suite of spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep, practical understanding of how to analyze this compound.

Introduction to 4-Acetyl-2-methylpyrimidine

4-Acetyl-2-methylpyrimidine, with the IUPAC name 1-(2-methylpyrimidin-4-yl)ethanone, is a colorless liquid with a characteristic burnt, meaty aroma.[1] Its molecular formula is C7H8N2O, corresponding to a molecular weight of 136.15 g/mol .[1][3] The structural integrity and purity of this compound are critical for its intended applications, necessitating rigorous analytical characterization. Spectroscopic analysis provides the foundational data for confirming its identity, elucidating its structure, and quantifying its purity.

Table 1: Physicochemical Properties of 4-Acetyl-2-methylpyrimidine

PropertyValueSource
Molecular FormulaC7H8N2OPubChem[1]
Molecular Weight136.15 g/mol PubChem[1]
CAS Number67860-38-2The Good Scents Company[4]
Boiling Point87.00 to 89.00 °C @ 10.00 mm HgThe Good Scents Company[4]
Refractive Index1.50100 to 1.50700 @ 20.00 °CThe Good Scents Company[4]
Specific Gravity1.09600 to 1.10200 @ 25.00 °CThe Good Scents Company[4]
SolubilitySlightly soluble in water; soluble in alcohol and fats.[2][4]The Good Scents Company, Scent.vn[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Acetyl-2-methylpyrimidine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Acetyl-2-methylpyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of 4-Acetyl-2-methylpyrimidine is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

  • Aromatic Protons (Pyrimidine Ring): Two signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 5 will be a doublet, and the proton at position 6 will also be a doublet, with coupling between them.

  • Acetyl Methyl Protons: A singlet in the upfield region (typically δ 2.5-2.8 ppm) corresponding to the three protons of the acetyl group.

  • Methyl Protons (on Pyrimidine Ring): A singlet in the upfield region (typically δ 2.6-2.9 ppm) corresponding to the three protons of the methyl group attached to the pyrimidine ring.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans is necessary to obtain an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: A signal in the highly deshielded region (typically δ 190-200 ppm).

  • Aromatic Carbons (Pyrimidine Ring): Several signals in the aromatic region (typically δ 120-170 ppm).

  • Methyl Carbons: Two signals in the upfield region (typically δ 20-30 ppm) for the acetyl and ring-substituted methyl groups.

G cluster_NMR NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling) Processing->Interpretation

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is well-suited for a volatile compound like 4-Acetyl-2-methylpyrimidine.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (136.15).

  • Fragmentation Pattern: The EI mass spectrum will show characteristic fragment ions resulting from the cleavage of bonds within the molecule. Key fragments would likely arise from the loss of the acetyl group (CH₃CO, m/z 43) and the methyl group (CH₃, m/z 15).

G cluster_MS Mass Spectrometry Workflow Introduction Sample Introduction (GC-MS) Ionization Ionization (Electron Ionization) Introduction->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like 4-Acetyl-2-methylpyrimidine, the spectrum can be obtained neat by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.

  • Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Expected IR Spectral Data: The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1720 cm⁻¹.

  • C=N and C=C Stretches (Pyrimidine Ring): Absorption bands in the region of 1400-1650 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

  • C-H Bends: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 4-Acetyl-2-methylpyrimidine in a suitable UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a range of wavelengths (typically 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Data Analysis: The spectrum plots absorbance versus wavelength.

Expected UV-Vis Spectral Data: Due to the conjugated system of the pyrimidine ring and the acetyl group, 4-Acetyl-2-methylpyrimidine is expected to show strong absorption in the UV region. The λmax will be characteristic of the electronic transitions within the molecule.

Conclusion

The comprehensive spectroscopic analysis of 4-Acetyl-2-methylpyrimidine, integrating data from NMR, MS, IR, and UV-Vis techniques, provides an unambiguous structural confirmation and a robust method for quality assessment. The protocols and expected data outlined in this guide serve as a foundational reference for scientists and researchers, ensuring the reliable characterization of this important flavoring compound. The synergy of these techniques offers a complete picture of the molecule, from its atomic connectivity to its electronic properties, which is essential for its safe and effective use in various applications.

References

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • GSRI. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2008). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Acetyl-2-methylpyrimidine

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Acetyl-2-methylpyrimidine, a heterocyclic ketone of interest to researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Acetyl-2-methylpyrimidine, a heterocyclic ketone of interest to researchers, scientists, and drug development professionals. While direct experimental data on the conformation of this specific molecule is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to present a robust model of its structural characteristics. We will delve into the theoretical underpinnings of its conformational preferences, detail the experimental and computational workflows for its characterization, and discuss the implications of its structure on its chemical reactivity and potential applications in medicinal chemistry.

Introduction: The Significance of 4-Acetyl-2-methylpyrimidine

4-Acetyl-2-methylpyrimidine, with the chemical formula C₇H₈N₂O and CAS number 67860-38-2, is a member of the pyrimidine family, a class of heterocyclic compounds that are fundamental components of nucleic acids and numerous pharmacologically active agents.[1] Its structure, featuring a pyrimidine ring substituted with a methyl and an acetyl group, bestows upon it a unique electronic and steric profile that makes it a valuable synthon in organic chemistry and a scaffold of interest in drug discovery.

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For drug development professionals, understanding the preferred spatial arrangement of a molecule is critical for predicting its interaction with biological targets, such as enzymes and receptors. This guide will, therefore, focus on the pivotal aspect of the conformational analysis of 4-Acetyl-2-methylpyrimidine, providing both the theoretical framework and practical methodologies for its elucidation.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the conformation of 4-Acetyl-2-methylpyrimidine is to establish its basic molecular and physical characteristics.

Chemical Identity and Nomenclature
  • IUPAC Name: 1-(2-methylpyrimidin-4-yl)ethanone[1]

  • Synonyms: 2-Methyl-4-acetylpyrimidine, Ethanone, 1-(2-methyl-4-pyrimidinyl)-[1]

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol [1]

Key Physicochemical Data

A summary of the key physicochemical properties of 4-Acetyl-2-methylpyrimidine is presented in Table 1. This data is crucial for its handling, formulation, and for designing analytical experiments.

PropertyValueSource(s)
Appearance Colorless liquid
Boiling Point 87-89 °C at 10 mmHg
Specific Gravity 1.096 - 1.102 @ 25 °C
Refractive Index 1.501 - 1.507 @ 20 °C
Solubility Slightly soluble in water; soluble in alcohol

Conformational Analysis: Unveiling the 3D Structure

The central theme of this guide is the conformational analysis of 4-Acetyl-2-methylpyrimidine, which primarily revolves around the rotation of the acetyl group relative to the pyrimidine ring. The dihedral angle (τ) between the plane of the pyrimidine ring and the plane of the acetyl group defines the conformation of the molecule.

Theoretical Considerations: Planarity and Rotational Barriers

The conformation of acetyl-substituted aromatic and heteroaromatic systems is governed by a delicate balance of electronic and steric effects.

  • Electronic Effects: Conjugation between the π-system of the pyrimidine ring and the carbonyl group of the acetyl moiety favors a planar conformation. This overlap of p-orbitals leads to delocalization of electron density, which stabilizes the molecule. Theoretical studies on similar aromatic ketones have shown that electron-withdrawing or donating groups on the aromatic ring can influence the rotational barrier.[2]

  • Steric Effects: Steric hindrance between the acetyl group (specifically the methyl of the acetyl group and the carbonyl oxygen) and the adjacent substituents on the pyrimidine ring can force the acetyl group out of the plane of the ring. In the case of 4-Acetyl-2-methylpyrimidine, the primary steric interactions to consider are between the acetyl group and the hydrogen atom at the 5-position and the nitrogen atom at the 3-position of the pyrimidine ring.

Based on these principles, it is hypothesized that 4-Acetyl-2-methylpyrimidine will have a strong preference for a planar or near-planar conformation to maximize π-conjugation. However, small deviations from planarity are possible to alleviate steric strain. The rotational barrier between different planar conformations is a key parameter that can be determined experimentally and computationally.[3][4]

Experimental Workflow for Conformational Analysis

A robust experimental approach to determine the conformation of 4-Acetyl-2-methylpyrimidine in solution involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5][6][7]

The following diagram illustrates a typical workflow for such an investigation:

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 4-Acetyl-2-methylpyrimidine Purification Purification (e.g., Chromatography) Synthesis->Purification OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Structural Assignment NOESY_ROESY NOESY/ROESY TwoD_NMR->NOESY_ROESY Proximity Information Data_Processing NMR Data Processing NOESY_ROESY->Data_Processing Conformational_Model Conformational Model Building Data_Processing->Conformational_Model

Figure 1: Experimental workflow for the conformational analysis of 4-Acetyl-2-methylpyrimidine using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve a high-purity sample of 4-Acetyl-2-methylpyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

    • Transfer the solution to a high-quality NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the sample. These spectra will provide the initial chemical shift assignments.

  • 2D NMR for Structural Assignment:

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

  • Conformational Analysis using NOESY/ROESY:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).

    • Causality: The presence or absence of specific NOE/ROE cross-peaks provides direct evidence for the spatial proximity of different protons, which in turn reveals the preferred conformation. For instance, an NOE between the protons of the acetyl-methyl group and the H5 proton of the pyrimidine ring would strongly suggest a conformation where the acetyl group is oriented towards the H5 proton.

  • Data Analysis and Model Building:

    • Integrate the cross-peaks in the NOESY/ROESY spectrum. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the interacting protons.

    • Use the distance restraints derived from the NOE/ROE data to build a 3D model of the preferred conformation in solution.

Computational Workflow for Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformation.[8][9][10] Density Functional Theory (DFT) is a particularly well-suited method for this purpose.

The following diagram outlines a typical computational workflow:

G cluster_dft DFT Calculations cluster_results Results & Analysis Input Build Initial 3D Structure of 4-Acetyl-2-methylpyrimidine Dihedral_Scan Potential Energy Surface (PES) Scan (Dihedral Angle Variation) Input->Dihedral_Scan Optimization Geometry Optimization of Conformers Dihedral_Scan->Optimization Identify Energy Minima Frequency_Calc Frequency Calculation Optimization->Frequency_Calc Confirm True Minima Energy_Profile Rotational Energy Profile Frequency_Calc->Energy_Profile Structural_Parameters Geometric Parameters of Stable Conformers Energy_Profile->Structural_Parameters

Figure 2: Computational workflow for the conformational analysis of 4-Acetyl-2-methylpyrimidine using DFT.

  • Initial Structure Generation:

    • Construct a 3D model of 4-Acetyl-2-methylpyrimidine using a molecular modeling software.

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by systematically rotating the dihedral angle between the pyrimidine ring and the acetyl group (e.g., in 10° increments from 0° to 360°).

    • At each step of the scan, the geometry of the rest of the molecule is allowed to relax to its minimum energy.

    • Causality: This scan maps out the energy of the molecule as a function of the acetyl group's rotation, revealing the low-energy (stable) and high-energy (transition state) conformations.

  • Geometry Optimization:

    • Identify the energy minima on the PES, which correspond to the stable conformers.

    • Perform a full geometry optimization on these conformer structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structures are true energy minima (stable conformers). The presence of one imaginary frequency would indicate a transition state.

  • Analysis of Results:

    • Analyze the relative energies of the stable conformers to determine their populations at a given temperature.

    • Examine the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformer(s).

Synthesis of 4-Acetyl-2-methylpyrimidine

While a multitude of synthetic routes to pyrimidine derivatives exist, a common and effective method for the synthesis of 4-acetyl-2-methylpyrimidine analogues involves the condensation of a β-dicarbonyl compound with an amidine. A plausible synthetic approach is outlined below.

G Reactants Reactants: - Acetamidine - Acetylacetone Reaction Condensation Reaction (Base Catalyzed) Reactants->Reaction Intermediate Reaction Intermediate Reaction->Intermediate Product Product: 4,6-dimethyl-2-acetylpyrimidine (Illustrative Analogue) Intermediate->Product Purification Purification and Characterization Product->Purification

Figure 3: Generalized synthetic scheme for a 4-acetylpyrimidine analogue.

Note: The above diagram illustrates a general principle. The synthesis of 4-Acetyl-2-methylpyrimidine specifically would require different starting materials, but the underlying condensation chemistry is a common strategy.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 4-Acetyl-2-methylpyrimidine. By integrating theoretical principles with detailed experimental and computational workflows, we have established a strong foundation for understanding the three-dimensional nature of this important heterocyclic ketone.

The conformational landscape of 4-Acetyl-2-methylpyrimidine is likely dominated by a near-planar arrangement of the acetyl group relative to the pyrimidine ring, a consequence of the interplay between conjugative stabilization and steric effects. The methodologies outlined in this guide, particularly advanced NMR techniques and DFT calculations, provide the necessary tools for a definitive characterization of its conformational preferences.

For researchers in drug development, a thorough understanding of the conformational properties of 4-Acetyl-2-methylpyrimidine and its derivatives is paramount. This knowledge can inform the design of more potent and selective therapeutic agents by enabling a more accurate prediction of their binding modes to biological targets. Future work in this area should focus on obtaining high-resolution experimental data, such as through X-ray crystallography or advanced solution-state NMR studies, to validate and refine the theoretical models presented herein.

References

Sources

Exploratory

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Pyrimidine Core The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in both nature and medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in both nature and medicinal chemistry.[1][2][3] Its presence as a core constituent of nucleobases—cytosine, thymine, and uracil—cements its fundamental role in the very blueprint of life, DNA and RNA.[4][5] This inherent biological relevance has inspired decades of research, revealing that synthetic pyrimidine derivatives possess a remarkable spectrum of pharmacological activities.[1][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, offering mechanistic insights, field-proven experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

A Spectrum of Biological Activity: From Anticancer to Anti-inflammatory

The structural plasticity of the pyrimidine ring allows for a vast array of substitutions, leading to derivatives with finely tuned biological functions.[8] These compounds have been successfully developed as therapeutic agents across multiple disease areas.[6][9][10]

Anticancer Activity: Disrupting Malignant Processes

Pyrimidine derivatives are a cornerstone of modern chemotherapy.[4][5] Their anticancer potential stems from their ability to interfere with critical cellular processes required for tumor growth and proliferation.[11][12]

Mechanisms of Action:

  • Antimetabolites: Many pyrimidine-based anticancer drugs function as antimetabolites. They mimic endogenous pyrimidines, thereby deceiving cellular machinery involved in nucleic acid synthesis.[13] This leads to the disruption of DNA and RNA replication, ultimately halting cell division and inducing apoptosis in rapidly dividing cancer cells.[5][13] A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[4][9]

  • Kinase Inhibition: A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[11] These enzymes are pivotal in cell signaling pathways that control cell growth, differentiation, and survival. By blocking the activity of specific kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) tyrosine kinase, these derivatives can effectively arrest the cell cycle and suppress tumor growth.[12][14]

  • Topoisomerase Inhibition: Some novel pyrimidine derivatives have been shown to target topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation.[15][16] Inhibition of this enzyme leads to double-strand DNA breaks and subsequent apoptosis.[15]

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates a simplified pathway of a pyrimidine derivative acting as a kinase inhibitor to block downstream signaling cascades that promote cancer cell proliferation.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, CDK) Receptor->Kinase Activation Signaling_Proteins Downstream Signaling Proteins Kinase->Signaling_Proteins Phosphorylation Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Kinase Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor screening_workflow Start Compound Synthesis Docking In Silico Screening (Molecular Docking) Start->Docking In_Vitro_Screening Primary In Vitro Screening Docking->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for screening the biological activity of new compounds.

In Vitro Anticancer Activity: Cell Viability Assays (MTT/XTT)

To quantify the cytotoxic or anti-proliferative effects of pyrimidine derivatives on cancer cell lines, tetrazolium reduction assays like MTT and XTT are widely used. These colorimetric assays measure the metabolic activity of viable cells. [17][18][19][20][21] Principle: In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. [17]The intensity of the color is directly proportional to the number of viable cells. [17]The key difference is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble. [17][18] Protocol for XTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Add serial dilutions of the pyrimidine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well. [17]5. Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. [17]6. Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance. [17]7. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [22][23] Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrimidine derivative in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader measuring absorbance. For a more sensitive assessment of viability, a redox indicator like resazurin can be added. [24]

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the binding affinity and interaction patterns of a ligand (pyrimidine derivative) with a biological target (protein). [25][26]This method is invaluable for prioritizing compounds for synthesis and experimental testing. [26] Generalized Protocol:

  • Ligand and Protein Preparation:

    • Ligand: The 3D structure of the pyrimidine derivative is drawn and optimized to its lowest energy conformation. [26] * Protein: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. [26]2. Grid Box Generation: A grid box is defined around the active site of the protein to encompass the potential binding pocket. [26]3. Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore various conformations and orientations of the ligand within the active site. [26]4. Analysis of Results: The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity) and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. [26]

Quantitative Data Summary

The following table summarizes representative data from molecular docking studies, showcasing the binding affinities of different pyrimidine derivatives against various protein targets.

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not Specified
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14
Pyrazolo[3,4-d]pyrimidine DerivativesPI3-K/mTOR-10.7Not Specified
Pyrimidine-Quinoline MoleculesDihydrofolate Reductase (DHFR)-6.60Not Specified

Table adapted from data presented in a comparative guide on molecular docking studies.[26]

Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design and development of new therapeutic agents. Its inherent biological significance and synthetic tractability ensure its continued prominence in medicinal chemistry. The diverse biological activities, ranging from anticancer to anti-inflammatory, underscore the versatility of this heterocyclic core. [1][2][3]Future research will likely focus on the synthesis of novel, highly specific pyrimidine derivatives that target multiple pathways simultaneously, potentially offering synergistic therapeutic effects and overcoming drug resistance. The integration of computational methods like molecular docking with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.

References

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link].

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Foundational

4-Acetyl-2-methylpyrimidine: A Technical Guide on its Physicochemical Properties and Biological Potential

Abstract This technical guide provides a comprehensive overview of 4-Acetyl-2-methylpyrimidine, a heterocyclic aromatic ketone. While extensively utilized as a flavoring agent in the food industry, its broader biological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-2-methylpyrimidine, a heterocyclic aromatic ketone. While extensively utilized as a flavoring agent in the food industry, its broader biological activities and specific mechanism of action remain largely unexplored. This document synthesizes the available information on its chemical characteristics, its established role in flavor science, and the potential for pharmacological activity based on the well-documented bioactivities of the pyrimidine scaffold. This guide is intended for researchers, scientists, and drug development professionals interested in the properties and potential applications of this molecule.

Introduction: Unveiling the Identity of 4-Acetyl-2-methylpyrimidine

4-Acetyl-2-methylpyrimidine is a synthetically produced organic compound with the chemical formula C₇H₈N₂O.[1] It is structurally classified as an aromatic ketone and a derivative of pyrimidine.[1] The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of biologically active compounds, including many approved drugs.[2][3][4] This has led to significant interest in pyrimidine derivatives within medicinal chemistry.[5][6]

However, the primary and currently documented application of 4-Acetyl-2-methylpyrimidine is as a flavoring agent.[1] It is known for its characteristic burnt, meaty, and roasted aroma and is used to impart these flavor profiles to a variety of food products.[7][8] Despite its widespread use in the food industry, there is a notable absence of published research detailing its specific mechanism of action in a pharmacological or physiological context. This guide, therefore, will first address its well-established role as a flavorant and then explore the hypothetical, yet scientifically grounded, potential for other biological activities.

Physicochemical Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to any scientific investigation. The key properties of 4-Acetyl-2-methylpyrimidine are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem
Molecular Weight 136.15 g/mol PubChem[1]
Appearance Colorless liquidThe Good Scents Company[8]
Odor Burnt, meaty, roastedThe Good Scents Company[7]
Boiling Point 87-89 °C at 10 mmHgThe Good Scents Company[8]
Solubility Slightly soluble in water; soluble in alcoholThe Good Scents Company[8]
CAS Number 67860-38-2Parchem[9]

These properties are crucial for its application as a flavoring agent, particularly its volatility which allows it to be perceived by the olfactory system.

Mechanism of Action as a Flavoring Agent

The primary "mechanism of action" of 4-Acetyl-2-methylpyrimidine, as currently understood, is its interaction with human sensory receptors to produce the perception of flavor. This is a complex process involving both the sense of taste (gustation) and, more significantly, the sense of smell (olfaction).

Flavor perception is a multisensory experience.[10] Volatile compounds, such as 4-Acetyl-2-methylpyrimidine, are released from food and travel to the olfactory epithelium in the nasal cavity.[10] There, they bind to specific olfactory receptors, which are G-protein coupled receptors. This binding event initiates a signal transduction cascade that results in a nerve impulse being sent to the brain, where it is interpreted as a specific aroma.[10] The characteristic "burnt" and "meaty" notes of 4-Acetyl-2-methylpyrimidine are a direct result of its specific molecular shape and chemical properties that allow it to bind to a particular subset of olfactory receptors.

The following diagram illustrates the general workflow of flavor perception.

Flavor_Perception cluster_mouth Oral Cavity cluster_nose Nasal Cavity Food Food Volatiles Volatiles Food->Volatiles Chewing Olfactory_Receptors Olfactory_Receptors Volatiles->Olfactory_Receptors Inhalation/Retronasal Olfaction Brain Brain Olfactory_Receptors->Brain Signal Transduction Flavor_Perception Flavor_Perception Brain->Flavor_Perception Interpretation

Caption: General workflow of flavor perception.

The Pyrimidine Scaffold: A Gateway to Broader Biological Activity?

While the documented role of 4-Acetyl-2-methylpyrimidine is limited to flavor, its core pyrimidine structure is a well-established pharmacophore. Pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic applications.[2][3][4][5][6]

Known Biological Activities of Pyrimidine Derivatives

Numerous studies have demonstrated the diverse biological activities of compounds containing a pyrimidine ring. These include:

  • Antimicrobial Activity: Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.[3][5]

  • Anticancer Activity: The pyrimidine scaffold is a key component in many anticancer drugs that interfere with nucleic acid synthesis.[5]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[5]

  • Antiviral Activity: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for antiviral drug development.[5]

  • Herbicidal Activity: Some pyrimidine derivatives are used as herbicides.[11]

This broad spectrum of activity suggests that 4-Acetyl-2-methylpyrimidine, while primarily used as a flavorant, could potentially exhibit other biological effects that have not yet been investigated.

The following diagram illustrates the diverse biological activities associated with the pyrimidine scaffold.

Pyrimidine_Activities cluster_activities Potential Biological Activities Pyrimidine_Scaffold Pyrimidine_Scaffold Antimicrobial Antimicrobial Pyrimidine_Scaffold->Antimicrobial Anticancer Anticancer Pyrimidine_Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Pyrimidine_Scaffold->Anti-inflammatory Antiviral Antiviral Pyrimidine_Scaffold->Antiviral Herbicidal Herbicidal Pyrimidine_Scaffold->Herbicidal

Caption: Diverse biological activities of the pyrimidine scaffold.

Future Directions and Experimental Protocols for Investigating Biological Activity

Given the lack of data on the specific biological mechanism of action of 4-Acetyl-2-methylpyrimidine beyond its role as a flavorant, a number of experimental avenues could be pursued to explore its potential pharmacological effects.

In Vitro Screening

A logical first step would be to screen 4-Acetyl-2-methylpyrimidine against a panel of common biological targets.

Experimental Protocol: General In Vitro Target Screening

  • Compound Preparation: Prepare a stock solution of 4-Acetyl-2-methylpyrimidine in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Selection: Select a diverse panel of in vitro assays. This could include:

    • Enzyme Inhibition Assays: Test against a panel of kinases, proteases, and other enzymes relevant to disease.

    • Receptor Binding Assays: Evaluate binding to a variety of G-protein coupled receptors, ion channels, and nuclear receptors.

    • Cell-Based Assays: Assess effects on cell proliferation, apoptosis, and signaling pathways in various cell lines (e.g., cancer cell lines, immune cells).

  • Assay Execution: Perform the assays according to established protocols. Include appropriate positive and negative controls.

  • Data Analysis: Determine IC₅₀ or EC₅₀ values to quantify the potency of the compound in any active assays.

Antimicrobial Activity Testing

Based on the known antimicrobial properties of other pyrimidines, a straightforward experimental approach would be to assess its activity against a panel of pathogenic microbes.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains.

  • Compound Dilution: Prepare a two-fold serial dilution of 4-Acetyl-2-methylpyrimidine in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following diagram outlines a general workflow for investigating the potential biological activity of a novel compound.

Biological_Activity_Workflow Compound Compound In_Vitro_Screening In_Vitro_Screening Compound->In_Vitro_Screening Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Active End End Hit_Identification->End Inactive In_Vivo_Testing In_Vivo_Testing Lead_Optimization->In_Vivo_Testing Clinical_Development Clinical_Development In_Vivo_Testing->Clinical_Development

Caption: General workflow for drug discovery.

Conclusion

4-Acetyl-2-methylpyrimidine is a well-characterized molecule with a defined role in the food industry as a flavoring agent. Its mechanism of action in this context is through the stimulation of olfactory receptors, leading to the perception of its characteristic aroma. While there is currently no evidence for other biological activities, its pyrimidine core structure suggests that it could be a starting point for further investigation into potential pharmacological effects. The experimental protocols outlined in this guide provide a framework for initiating such studies. Future research is warranted to fully elucidate the biological profile of this intriguing molecule.

References

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • Food Safety Institute. (2025, June 21). Flavouring Agents: Natural, Nature-Identical, and Artificial. Retrieved from [Link]

  • NOREX. (n.d.). Unveiling the Role of Flavoring Agents in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Flavoring. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, August 28). The Role of Flavoring Agents and Taste Modulation Strategies in Drug Development. Retrieved from [Link]

  • Advanced Biotech. (2024, December 9). The Role of Chemistry in Flavor Creation. Retrieved from [Link]

  • ContaminantDB. (2016, May 19). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • Molecules. (2010, February 23). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Natural Sources of 4-Acetyl-2-methylpyrimidine in Food

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Acetyl-2-methylpyrimidine is a potent aroma compound of significant interest in food science and flavor chemistry, prized for its charac...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-methylpyrimidine is a potent aroma compound of significant interest in food science and flavor chemistry, prized for its characteristic nutty, roasted, popcorn-like, and savory notes. Its presence is intrinsically linked to the thermal processing of food, arising primarily from the complex cascade of non-enzymatic browning reactions known as the Maillard reaction. This technical guide provides a comprehensive overview of the natural occurrence of 4-Acetyl-2-methylpyrimidine in various food systems, elucidates its proposed chemical formation pathways, details robust analytical methodologies for its extraction and quantification, and discusses its profound impact on the sensory profile of cooked foods.

Introduction: The Profile of a Potent Flavor Compound

4-Acetyl-2-methylpyrimidine (CAS No. 67860-38-2) is a heterocyclic aromatic ketone that contributes significantly to the desirable flavor profiles of many thermally processed foods.[1][2] Despite its presence at often trace concentrations (in the parts-per-billion range), its low odor threshold allows it to exert a powerful influence on the overall sensory experience. Its aroma is complex and highly sought-after, often described as possessing notes of popcorn, roasted nuts, toasted bread crust, and cooked meat.[2] As a FEMA GRAS (Generally Recognized as Safe) flavoring agent (FEMA No. 3654), it is also utilized by the flavor industry to impart or enhance these specific notes in a variety of food products.[2] Understanding its natural origins is paramount for food scientists aiming to optimize flavor development during processing and for analytical chemists tasked with profiling food quality.

Natural Occurrence and Concentration in Foods

4-Acetyl-2-methylpyrimidine is not typically found in raw or unprocessed foods. Its formation is a hallmark of thermal treatment, where precursor molecules—amino acids and reducing sugars—are present. Consequently, it has been identified in a range of cooked food products. While comprehensive quantitative data across all food matrices remains an area of active research, its presence has been confirmed in several key categories.

It is a known constituent of cooked meat products, contributing to the savory and roasted aroma profile.[3][4] The high temperatures used in roasting, grilling, and frying provide the ideal conditions for the Maillard reaction, leading to its formation from the rich supply of amino acids and sugars inherent in muscle tissue.[3] The compound is also strongly associated with the aroma of popcorn, to the extent that related compounds are sometimes generically referred to as "popcorn pyrimidines".[5] Other food items where its presence is expected, due to similar processing conditions and precursor availability, include the crust of baked bread, corn tortillas, and roasted nuts.

Table 1: Documented and Expected Occurrence of 4-Acetyl-2-methylpyrimidine in Food

Food CategorySpecific ExamplesFormation ProcessReference
Cereal Products Popcorn, Bread Crust, Corn TortillasBaking, Roasting, Toasting (Maillard Reaction)[5][6]
Meat Products Cooked Beef, Roasted PorkRoasting, Frying, Grilling (Maillard Reaction)[3][4][7]
Nuts & Seeds Roasted Nuts (e.g., Hazelnuts)Roasting (Maillard Reaction)Implied by aroma profile

Mechanism of Formation: A Product of the Maillard Reaction

The synthesis of 4-Acetyl-2-methylpyrimidine in food is a direct consequence of the Maillard reaction, a complex network of chemical reactions initiated by the condensation of a reducing sugar with an amino compound (typically an amino acid).[6][8] The reaction proceeds through three main stages:

  • Initial Stage: A reducing sugar (e.g., glucose) reacts with an amino acid to form an unstable Schiff base, which then cyclizes to a glycosylamine. This product subsequently rearranges to form a more stable Amadori (from an aldose) or Heyns (from a ketose) compound.[8][9]

  • Intermediate Stage: The Amadori/Heyns compounds undergo dehydration and fragmentation to produce highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl. This stage also involves the Strecker degradation of amino acids, which generates aldehydes and aminoketones.[8][9]

  • Final Stage: The reactive intermediates from the second stage polymerize and condense to form a vast array of heterocyclic compounds, including pyrimidines, pyrazines, and pyridines, which are responsible for the rich aromas and brown melanoidin pigments of cooked food.[6]

Proposed Formation Pathway of 4-Acetyl-2-methylpyrimidine

While the precise, step-by-step formation pathway from specific precursors in a complex food matrix is not definitively elucidated in the literature, a chemically plausible route can be proposed based on established Maillard reaction mechanisms. The formation of the 2-methylpyrimidine ring structure likely requires a source of an amidine group (-C(NH2)=NH) and a dicarbonyl species.

A probable pathway involves the reaction of an amino acid such as arginine , which contains a guanidinium group, or the reaction of ammonia with an N-acetylated amino acid. These can react with α-dicarbonyl intermediates derived from sugar fragmentation, such as pyruvaldehyde (methylglyoxal) and another carbonyl compound.

A Plausible Reaction Scheme:

  • Sugar Fragmentation: Thermal degradation of a hexose sugar (like glucose) yields C2 and C3 fragments, including pyruvaldehyde (a 3-carbon α-dicarbonyl) and acetaldehyde.

  • Amidine Source: Ammonia, readily available from the deamination of amino acids, reacts with acetaldehyde to form an acetamidine intermediate.

  • Cyclization: The acetamidine intermediate undergoes a condensation reaction with a 1,3-dicarbonyl compound, which can be formed from the reaction of pyruvaldehyde and another aldehyde. This cyclization and subsequent dehydration/oxidation lead to the formation of the 4-acetyl-2-methylpyrimidine ring.

The amino acid proline , a cyclic secondary amino acid, is a known precursor to many important cyclic flavor compounds, although its direct role in forming the pyrimidine ring itself is less direct than its role in forming pyrrolidines and pyridines.[10][11] However, the complex interplay of various amino acids and sugar degradation products in the Maillard reaction creates a pool of reactive intermediates that can lead to this product.

G cluster_precursors Precursors cluster_maillard Maillard Reaction Cascade cluster_product Final Product Reducing Sugars\n(e.g., Glucose) Reducing Sugars (e.g., Glucose) Amadori Amadori/Heyns Products Reducing Sugars\n(e.g., Glucose)->Amadori Amino Acids\n(Source of Ammonia/Amidine) Amino Acids (Source of Ammonia/Amidine) Amino Acids\n(Source of Ammonia/Amidine)->Amadori Strecker Strecker Degradation Amino Acids\n(Source of Ammonia/Amidine)->Strecker Dicarbonyls α-Dicarbonyls (e.g., Pyruvaldehyde) Amadori->Dicarbonyls Dicarbonyls->Strecker Intermediates Reactive Intermediates (e.g., Acetamidine) Dicarbonyls->Intermediates Strecker->Intermediates Product 4-Acetyl-2-methylpyrimidine Intermediates->Product Condensation & Cyclization

Caption: Proposed formation pathway of 4-Acetyl-2-methylpyrimidine.

Factors Influencing Formation

The yield of 4-Acetyl-2-methylpyrimidine is highly dependent on several factors:

  • Temperature and Time: The reaction typically proceeds rapidly at temperatures between 140 to 165 °C (280 to 330 °F).[6] Higher temperatures or longer cooking times can lead to the degradation of the compound.

  • pH: The Maillard reaction is accelerated in an alkaline environment, which increases the nucleophilicity of the amino groups.[6]

  • Water Activity (a_w): The reaction rate is optimal at intermediate water activity levels (0.6-0.8). Very low a_w limits reactant mobility, while very high a_w dilutes reactants and can favor competing reactions like caramelization.

  • Precursor Composition: The type and concentration of available amino acids and reducing sugars directly dictate the profile of flavor compounds formed.

Analytical Methodologies for Quantification

The analysis of 4-Acetyl-2-methylpyrimidine in food is challenging due to its volatility, its presence at trace levels, and the complexity of the food matrix. The method of choice is typically Gas Chromatography-Mass Spectrometry (GC-MS), which offers the required sensitivity and selectivity. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample preparation technique as it is solvent-free, efficient, and easily automated.[12][13]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a representative workflow for the quantification of 4-Acetyl-2-methylpyrimidine in a solid or semi-solid food matrix (e.g., bread crust, ground cooked meat).

1. Materials and Reagents:

  • 4-Acetyl-2-methylpyrimidine analytical standard (≥99% purity)

  • Internal Standard (IS): e.g., 2,4,6-Trimethylpyridine or a deuterated analog (for stable isotope dilution analysis)

  • Sodium Chloride (NaCl), analytical grade

  • Deionized water

  • SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE-faced septa

2. Sample Preparation:

  • Homogenize the food sample to a fine powder or paste. For bread crust, this may involve cryogenic grinding.

  • Weigh 2.0 g (± 0.01 g) of the homogenized sample directly into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water to the vial.

  • Spike the sample with a known concentration of the internal standard solution.

  • Add 2.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace ("salting-out" effect).

  • Immediately seal the vial with a PTFE-faced septum and cap.

3. HS-SPME Extraction:

  • Place the vial in an autosampler tray equipped with an agitator and heater.

  • Equilibrate the sample at 60 °C for 10 minutes with agitation (e.g., 500 rpm). This allows the volatile compounds to partition into the headspace.

  • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60 °C with continued agitation.

4. GC-MS Analysis:

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250 °C, for thermal desorption of the analytes for 5 minutes in splitless mode.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Operate in both full scan mode (m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.

    • Key Ions for 4-Acetyl-2-methylpyrimidine (m/z): Monitor the molecular ion (136) and key fragment ions for confirmation and quantification.

5. Quantification:

  • Generate a calibration curve using a blank matrix spiked with known concentrations of the 4-Acetyl-2-methylpyrimidine standard and a constant concentration of the internal standard.

  • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Homogenize 1. Homogenize Food Sample Weigh 2. Weigh Sample into Vial Homogenize->Weigh Spike 3. Add Water, IS, and NaCl Weigh->Spike Seal 4. Seal Vial Spike->Seal Equilibrate 5. Equilibrate (60°C, 10 min) Seal->Equilibrate Extract 6. Expose Fiber (60°C, 30 min) Equilibrate->Extract Desorb 7. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection (MS) Separate->Detect Quantify 10. Data Analysis & Quantification Detect->Quantify

Caption: A typical workflow for HS-SPME-GC-MS analysis.

Conclusion and Future Perspectives

4-Acetyl-2-methylpyrimidine is a critical flavor component naturally formed in a wide array of cooked foods through the Maillard reaction. Its characteristic nutty, roasted, and popcorn-like aroma makes it a key contributor to the desirable sensory properties of products such as cooked meat, bread, and popcorn. While its formation is qualitatively understood to be a product of the complex interactions between amino acids and sugars at elevated temperatures, significant research opportunities remain. There is a pressing need for more extensive quantitative studies to determine the concentration of this compound in various consumer foods, which would allow for more accurate dietary exposure assessments and a better understanding of its contribution to flavor profiles. Furthermore, detailed mechanistic studies using isotope labeling could definitively elucidate the primary precursor molecules and reaction pathways, enabling more precise control over its formation during food processing to optimize flavor development.

References

Due to the nature of the available search results, this list synthesizes information from general databases and papers on related analytical techniques. Specific quantitative or mechanistic studies solely on 4-acetyl-2-methylpyrimidine are not widely available.

  • ResearchGate. (2025). Analysis of seven purines and pyrimidines in pork meat products by ultra high performance liquid chromatography–Tandem mass spectrometry. Available at: [Link]

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Available at: [Link]

  • The Good Scents Company. (n.d.). popcorn pyrimidine, 36267-71-7. Available at: [Link]

  • Neilson, A. P., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 1035, 63-71. Available at: [Link]

  • Hou, T., et al. (2022). Guidelines for purine extraction and determination in foods. Journal of the Science of Food and Agriculture. Available at: [Link]

  • Karim, F., & Smith, J. S. (2015). Detection and quantification of 4(5)-methylimidazole in cooked meat. Journal of Food Science, 80(2), T465-T471. Available at: [Link]

  • SCISPEC. (n.d.). A Solid-phase Micro-extraction GC-MS/MS Method for Rapid Quantitative Analysis of Food and Beverages. Available at: [Link]

  • Wikipedia. (n.d.). Maillard reaction. Available at: [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Available at: [Link]

  • Kishor, P. B. K., et al. (2015). Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. Frontiers in Plant Science, 5, 750. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Molecules, 28(13), 5149. Available at: [Link]

  • Pérez-Mayán, L., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Applied Sciences, 12(20), 10547. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Available at: [Link]

  • Phang, J. M. (2019). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. Trends in Biochemical Sciences, 44(2), 147-160. Available at: [Link]

  • San Diego Miramar College. (2019). The Maillard Reaction. Available at: [Link]

  • Adebowale, T. O., et al. (2020). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. International Journal of Peptide Research and Therapeutics, 26, 149-156. Available at: [Link]

  • Zhang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 218, 114886. Available at: [Link]

  • Liu, P. T., et al. (2017). Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. Journal of the Science of Food and Agriculture, 97(1), 135-143. Available at: [Link]

  • Felton, J. S., et al. (1990). Identification of the Mutagens in Cooked Beef. Environmental Health Perspectives, 86, 291-295. Available at: [Link]

  • Lu, C., et al. (2014). Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures. Journal of Agricultural and Food Chemistry, 62(26), 6090-6097. Available at: [Link]

  • ResearchGate. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Available at: [Link]

  • Sun, C., et al. (2022). Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. Food Chemistry, 393, 133416. Available at: [Link]

  • Williams, C. D., et al. (2022). The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. Cancer Epidemiology, Biomarkers & Prevention, 31(1), 159-168. Available at: [Link]

  • Liu, W., et al. (2020). Inhibiting both proline biosynthesis and lipogenesis synergistically suppresses tumor growth. Journal of Experimental Medicine, 217(6), e20191222. Available at: [Link]

  • ResearchGate. (n.d.). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Available at: [Link]

  • D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592693. Available at: [Link]

Sources

Foundational

A Technical Guide to the Thermochemical Landscape of 4-Acetyl-2-methylpyrimidine

Abstract: 4-Acetyl-2-methylpyrimidine is a heterocyclic ketone with significant relevance in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is fundamental to predicting...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Acetyl-2-methylpyrimidine is a heterocyclic ketone with significant relevance in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is fundamental to predicting its stability, reactivity, and behavior in various physical states, which is critical for formulation, process development, and computational modeling. This technical guide addresses the notable absence of comprehensive experimental thermochemical data for this compound in publicly accessible literature. Instead of merely noting this gap, this document provides a detailed roadmap for researchers, outlining the authoritative experimental and computational methodologies required to determine the key thermochemical parameters for 4-Acetyl-2-methylpyrimidine. We delve into the principles and detailed protocols for rotating-bomb combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, supplemented by high-accuracy computational chemistry approaches.

Introduction: The Significance of Thermochemical Data

In the realm of pharmaceutical sciences, the thermochemical properties of an active pharmaceutical ingredient (API) or a key intermediate like 4-Acetyl-2-methylpyrimidine are not mere academic curiosities. They are foundational data points that inform critical decisions throughout the drug development lifecycle.

  • Enthalpy of Formation (ΔfH°) : This value is a direct measure of a molecule's energetic stability. It is indispensable for calculating reaction enthalpies, predicting the feasibility of synthetic routes, and assessing the energetic risks associated with chemical processes.

  • Enthalpy of Combustion (ΔcH°) : Beyond its role in determining the enthalpy of formation, combustion data is vital for safety assessments, particularly in evaluating the fire and explosion hazards of a compound.

  • Enthalpy of Sublimation (ΔsubH°) : This parameter is crucial for understanding solid-state stability, predicting vapor pressure, and designing purification processes like sublimation. It is also a key component in constructing a complete thermochemical profile, bridging the gap between the condensed and gaseous phases.

  • Heat Capacity (Cp) : Heat capacity data is essential for understanding how a substance responds to changes in temperature, which is critical for controlling crystallization processes, preventing thermal runaway in reactions, and for the accurate calculation of other thermodynamic functions at various temperatures.

Despite its importance, a comprehensive search of scientific databases, including the NIST Chemistry WebBook, reveals a lack of published experimental thermochemical data for 4-Acetyl-2-methylpyrimidine[1][2][3]. This guide, therefore, serves as a practical manual for elucidating these vital properties.

Experimental Determination of Thermochemical Properties

The following sections detail the gold-standard experimental techniques for determining the key thermochemical parameters of 4-Acetyl-2-methylpyrimidine. The protocols are designed to be self-validating, incorporating necessary calibrations and controls to ensure data integrity.

Enthalpy of Combustion and Formation via Rotating-Bomb Calorimetry

For nitrogen-containing organic compounds, standard static-bomb calorimetry is insufficient. The combustion of such compounds can lead to the formation of nitric acid (HNO₃) in the aqueous phase of the bomb, a process that contributes to the total heat evolved. To obtain an accurate standard enthalpy of combustion, this energy of formation of nitric acid must be quantified and subtracted. A rotating-bomb calorimeter is the authoritative instrument for this purpose, as it ensures that the bomb's internal surfaces are thoroughly washed, leading to a homogeneous final aqueous solution for accurate titration.

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is calculated from this temperature change and the pre-determined heat capacity of the calorimeter system.

  • Calorimeter Calibration:

    • Press a pellet of certified benzoic acid (approximately 1 g).

    • Measure and record the mass of the benzoic acid pellet to ±0.01 mg.

    • Place the pellet in the crucible within the bomb head.

    • Attach a 10 cm length of platinum fuse wire to the electrodes, ensuring it touches the pellet.

    • Add 1.0 mL of purified water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

    • Submerge the bomb in the calorimeter's water bath, ensuring it is completely covered.

    • Allow the system to reach thermal equilibrium (typically monitored for 5-10 minutes with temperature readings every minute).

    • Ignite the sample and record the temperature change until a stable final temperature is reached.

    • Release the pressure, disassemble the bomb, and titrate the internal washings with a standard sodium carbonate solution to determine the amount of nitric acid formed (which will be negligible for benzoic acid but is part of the standard procedure).

    • Calculate the effective heat capacity (εcalor) of the calorimeter using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement (4-Acetyl-2-methylpyrimidine):

    • Prepare a pellet of 4-Acetyl-2-methylpyrimidine (approximately 0.8-1.0 g) and record its mass precisely.

    • Repeat steps 1.3 to 1.9 with the sample.

    • After the combustion, carefully vent the bomb and collect all interior liquid washings.

    • Titrate the washings with a standardized 0.1 M NaOH solution to quantify the amount of nitric acid formed. This is the crucial nitrogen correction.

    • Calculate the gross heat released (Qtotal) from the temperature rise and the calorimeter's heat capacity.

    • Correct Qtotal for the heat of formation of nitric acid and the heat of combustion of the fuse wire to obtain the standard energy of combustion (ΔcU°).

  • Calculation of Enthalpy of Formation (ΔfH°):

    • Convert the standard energy of combustion (ΔcU°) to the standard enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction.

      • For C₇H₈N₂O(s) + 8.5 O₂(g) → 7 CO₂(g) + 4 H₂O(l) + N₂(g), Δngas = (7 + 1) - 8.5 = -0.5 mol.

    • Use Hess's Law to calculate the standard enthalpy of formation (ΔfH°) of the sample[4][5].

      • ΔcH°(sample) = [7 × ΔfH°(CO₂, g) + 4 × ΔfH°(H₂O, l)] - [ΔfH°(sample, s) + 8.5 × ΔfH°(O₂, g)]

      • Rearrange the equation to solve for ΔfH°(sample, s), using the well-established standard enthalpies of formation for CO₂(g) and H₂O(l).

G cluster_prep Sample Preparation & Setup cluster_combustion Combustion & Measurement cluster_analysis Analysis & Calculation P1 Weigh Sample (0.8-1.0 g) P2 Place in Crucible P1->P2 P3 Attach Fuse Wire P2->P3 P4 Add 1 mL H₂O to Bomb P3->P4 P5 Seal & Charge Bomb (30 atm O₂) P4->P5 C1 Equilibrate in Calorimeter P5->C1 Place Bomb in Water Bath C2 Ignite Sample C1->C2 C3 Record Temp. Change (ΔT) C2->C3 A1 Titrate Bomb Washings (for HNO₃ correction) C3->A1 Post-Combustion A2 Calculate ΔcU° (Corrected for fuse & HNO₃) A1->A2 A3 Calculate ΔcH° (ΔcH° = ΔcU° + ΔngasRT) A2->A3 A4 Calculate ΔfH° (using Hess's Law) A3->A4

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring changes in heat capacity and the enthalpies of phase transitions, such as melting and crystallization[6][7][8].

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[6]. The sample and an inert reference (usually an empty pan) are heated at a constant rate. When the sample undergoes a thermal event (e.g., melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is recorded.

  • Instrument Calibration:

    • Perform a baseline calibration with two empty, sealed aluminum pans to ensure a flat baseline across the desired temperature range.

    • Calibrate the temperature and enthalpy scale using a certified indium standard (Melting Point: 156.6 °C, ΔHfusion: 28.6 J/g). This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-Acetyl-2-methylpyrimidine into a Tzero aluminum pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation during the experiment.

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min) to a temperature well above its melting point.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating run. The second heat is often used for analysis of the glass transition and melting, as it provides data on a sample with a consistent thermal history.

  • Data Analysis:

    • Heat Capacity (Cp): Determine the specific heat capacity from the vertical displacement of the DSC curve in a region with no thermal transitions. This requires comparison with a sapphire standard run under identical conditions.

    • Melting Point (Tm): The melting point is determined as the onset or peak temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔfusH): Integrate the area of the melting peak to determine the enthalpy of fusion.

DSC_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement Cycle cluster_analysis Data Analysis S1 Calibrate with Indium Standard S2 Weigh 2-5 mg Sample into Aluminum Pan S1->S2 S3 Hermetically Seal Sample & Reference Pans S2->S3 M1 Heat 1 (e.g., 10°C/min) under N₂ S3->M1 Load into DSC M2 Cool (10°C/min) M1->M2 M3 Heat 2 (10°C/min) M2->M3 A1 Determine Tm and ΔfusH (from peak analysis) M3->A1 Analyze Thermogram A2 Determine Cp (from baseline shift) A1->A2

Caption: Workflow for Differential Scanning Calorimetry.

Enthalpy of Sublimation via the Knudsen Effusion Method

The enthalpy of sublimation is the enthalpy change required to transform one mole of a substance from the solid to the gaseous state. It can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation[9][10][11][12][13]. The Knudsen effusion method is a highly reliable technique for measuring the very low vapor pressures of solids[14][15][16].

A solid sample is placed in a thermostated cell (the Knudsen cell) which has a small, well-defined orifice. The cell is placed in a high-vacuum environment. Molecules sublime from the solid and effuse through the orifice. The rate of mass loss of the sample is directly proportional to its vapor pressure at that temperature.

  • Apparatus Setup:

    • The core of the apparatus consists of a Knudsen cell (typically made of stainless steel or titanium), a high-vacuum system, a sensitive microbalance to record mass loss in situ, and a precise temperature control system for the cell.

    • The orifice of the Knudsen cell must be precisely machined and its area accurately known.

  • Sample Preparation:

    • Place a sufficient amount of crystalline 4-Acetyl-2-methylpyrimidine into the Knudsen cell to ensure that the bottom of the cell is covered and a stable sublimation rate can be achieved.

    • Assemble the cell and place it within the vacuum chamber, connected to the microbalance.

  • Measurement:

    • Evacuate the system to a high vacuum (e.g., < 10⁻⁵ mbar).

    • Set the Knudsen cell to a desired constant temperature and allow the system to equilibrate.

    • Measure the rate of mass loss ( dm/dt ) over a defined period. The rate should be constant at a given temperature.

    • Repeat the measurement at several different temperatures (typically in 5-10 K increments) over a range where a measurable mass loss occurs.

  • Data Analysis:

    • For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation:

      • P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

      • where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the sample.

    • Plot ln(P) versus 1/T. The data should form a straight line.

    • The enthalpy of sublimation (ΔsubH°) is determined from the slope of the line according to the integrated Clausius-Clapeyron equation[9][10][11][12][13]:

      • Slope = -ΔsubH°/R

      • Therefore, ΔsubH° = -Slope × R.

Computational Determination of Thermochemical Properties

In the absence of experimental data, or as a complementary approach, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties[1][17][18]. Composite methods like the Gaussian-n (Gn) theories are particularly well-suited for this purpose as they are designed to approximate high-level correlation and basis set effects with manageable computational cost.

Gaussian-4 (G4) and G4(MP2) Theories

G4 and its more computationally efficient variant, G4(MP2), are composite methods that involve a series of calculations at different levels of theory and with different basis sets[19][20][21][22]. The results are combined and corrected with empirical parameters to yield highly accurate energies.

  • Geometry Optimization and Frequency Calculation:

    • The molecular structure of 4-Acetyl-2-methylpyrimidine is optimized at the B3LYP/6-31G(2df,p) level of theory.

    • A vibrational frequency calculation is performed at the same level to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations:

    • A series of high-level single-point energy calculations are performed on the optimized geometry. For G4 theory, this includes calculations up to the CCSD(T) level. G4(MP2) theory reduces the computational cost by using MP2 for the large basis set calculations[19].

  • Energy Extrapolation and Correction:

    • The energies are extrapolated to the basis set limit.

    • Several corrections are added, including an empirical "higher-level correction" (HLC), to account for remaining deficiencies in the method.

  • Calculation of Enthalpy of Formation:

    • The total G4 or G4(MP2) energy at 0 K is calculated.

    • This energy is used in an atomization scheme or an isodesmic reaction scheme to calculate the gas-phase enthalpy of formation at 0 K and subsequently corrected to 298.15 K using the calculated thermal corrections.

G4_Workflow cluster_geom Structure & Frequencies cluster_energy High-Level Energy Calculation cluster_final Final Energy & ΔfH° G1 Geometry Optimization (B3LYP/6-31G(2df,p)) G2 Frequency Calculation (for ZPVE & Thermal Correction) G1->G2 E1 Series of Single-Point Energy Calculations (e.g., MP2, CCSD(T)) G2->E1 Use Optimized Geometry E2 Basis Set Extrapolation E1->E2 F1 Combine Energies & Apply Higher-Level Correction E2->F1 F2 Calculate Gas-Phase ΔfH° (via Atomization Scheme) F1->F2

Caption: Workflow for G4/G4(MP2) Computational Thermochemistry.

Summary of Thermochemical Data (Hypothetical)

As no experimental data is currently available, the following table is presented as a template for summarizing the key thermochemical properties of 4-Acetyl-2-methylpyrimidine once they have been determined using the methodologies described in this guide.

Thermochemical PropertySymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)TBDRotating-Bomb Calorimetry
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)TBDDerived from ΔcH°(s)
Standard Molar Enthalpy of FusionΔfusH°TBDDifferential Scanning Calorimetry
Standard Molar Enthalpy of SublimationΔsubH°TBDKnudsen Effusion
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)TBDΔfH°(s) + ΔsubH°
Standard Molar Enthalpy of Formation (gas, computational)ΔfH°(g)TBDG4 / G4(MP2) Theory
Molar Heat Capacity (solid, 298.15 K)Cp,m(s)TBD (J/mol·K)Differential Scanning Calorimetry

TBD: To Be Determined

Conclusion

The thermochemical characterization of 4-Acetyl-2-methylpyrimidine is an essential step in leveraging its full potential in pharmaceutical and chemical research. While experimental data is currently lacking, this guide provides a comprehensive and authoritative framework for its determination. By meticulously applying the detailed protocols for rotating-bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method, researchers can generate high-quality, reliable data. Furthermore, the application of advanced computational methods like G4 theory offers a powerful tool for both prediction and validation. The synergy between these experimental and theoretical approaches will ultimately provide the robust thermochemical foundation necessary for the informed and efficient application of this important heterocyclic compound.

References

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 126(12), 124105. [Link]

  • da Silva, G., Bozzelli, J. W., & Sebbar, N. (2007). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 111(21), 4534-4543. [Link]

  • LibreTexts. (2022). 5.7: Enthalpy Calculations. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (2022). Knudsen Effusion. Department of Chemistry. [Link]

  • Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(17), 5170-5175. [Link]

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Exploratory

The Solubility Profile of 4-Acetyl-2-methylpyrimidine: A Comprehensive Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Pyrimidine Derivative in Organic Solvents. Foreword: Understanding the Critical Role of Solubility in Drug Discovery In the l...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Pyrimidine Derivative in Organic Solvents.

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately result in the failure of an otherwise potent drug candidate. This guide focuses on 4-Acetyl-2-methylpyrimidine, a heterocyclic ketone with a pyrimidine core that serves as a valuable building block in the synthesis of various biologically active compounds. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in medicinal chemistry and process development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of 4-Acetyl-2-methylpyrimidine. Moving beyond a simple compilation of data, this document delves into the principles governing its solubility, offers detailed experimental protocols for its determination, and provides insights into the thermodynamic considerations of its dissolution. By presenting this information in a structured and accessible manner, we aim to empower researchers to make informed decisions in their experimental design and to facilitate the seamless progression of their research endeavors.

Physicochemical Properties and Molecular Structure of 4-Acetyl-2-methylpyrimidine

To comprehend the solubility of 4-Acetyl-2-methylpyrimidine, it is essential to first understand its fundamental physicochemical properties and molecular structure.

Table 1: Physicochemical Properties of 4-Acetyl-2-methylpyrimidine [1]

PropertyValue
IUPAC Name 1-(2-methylpyrimidin-4-yl)ethanone
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 87-89 °C at 10 mmHg
Density Approximately 1.10 g/mL
LogP ~0.5 (estimated)

The molecular structure of 4-Acetyl-2-methylpyrimidine, featuring a pyrimidine ring substituted with a methyl and an acetyl group, dictates its polarity and potential for intermolecular interactions. The presence of two nitrogen atoms in the pyrimidine ring and the oxygen atom in the acetyl group allows for hydrogen bonding with protic solvents. The overall polarity of the molecule influences its solubility in solvents of varying polarities.

G A 1. Prepare Supersaturated Slurry (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Separate Solid and Liquid Phases (Centrifugation or Filtration) B->C D 4. Isolate a Known Volume of Saturated Supernatant C->D E 5. Evaporate Solvent to Dryness D->E F 6. Weigh the Solid Residue E->F G 7. Calculate Solubility (Mass of Residue / Volume of Supernatant) F->G

Workflow for Gravimetric Solubility Determination.

UV/Vis Spectroscopy for High-Throughput Screening

For more rapid screening of solubility in multiple solvents, UV/Vis spectroscopy offers a high-throughput alternative to the gravimetric method. This technique relies on the absorbance of the compound at a specific wavelength.

Experimental Protocol: UV/Vis Spectroscopic Solubility Determination

  • Determination of λmax:

    • Prepare a dilute solution of 4-Acetyl-2-methylpyrimidine in the solvent of interest.

    • Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This is a critical parameter for ensuring maximum sensitivity.

  • Calibration Curve:

    • Prepare a series of standard solutions of 4-Acetyl-2-methylpyrimidine of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (R² > 0.99).

  • Sample Preparation and Analysis:

    • Prepare saturated solutions as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration, filter the supernatant to remove undissolved solid.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by accounting for the dilution factor.

HPLC-Based Quantification for Enhanced Specificity

High-Performance Liquid Chromatography (HPLC) provides a highly specific and sensitive method for determining solubility, particularly in complex matrices or when dealing with compounds that may have interfering absorbances in UV/Vis spectroscopy.

Experimental Protocol: HPLC-Based Solubility Determination

  • Method Development:

    • Develop a suitable reversed-phase HPLC method for the quantification of 4-Acetyl-2-methylpyrimidine. Key parameters to optimize include:

      • Column: A C18 column is a common starting point for compounds of this polarity.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to ensure good peak shape and resolution.

      • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

      • Detection: UV detection at the λmax of 4-Acetyl-2-methylpyrimidine.

  • Calibration:

    • Prepare a series of standard solutions of 4-Acetyl-2-methylpyrimidine of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation and Analysis:

    • Prepare saturated solutions and filter the supernatant as described previously.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Influence of Temperature on Solubility and Thermodynamic Insights

The solubility of a solid in a liquid is generally dependent on temperature. For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic. Understanding this relationship is crucial for processes such as crystallization and for predicting stability at different storage conditions.

Determining Temperature-Dependent Solubility:

The experimental protocols described in Section 3 can be adapted to determine solubility at various temperatures. This involves performing the solubility measurement in a temperature-controlled environment (e.g., a jacketed reaction vessel or a temperature-controlled shaker).

Thermodynamic Analysis:

By measuring the solubility of 4-Acetyl-2-methylpyrimidine at different temperatures, key thermodynamic parameters of dissolution can be calculated using the van 't Hoff equation:

ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • S is the molar solubility

  • ΔH_sol is the enthalpy of solution

  • ΔS_sol is the entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

A plot of ln(S) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH_sol/R and a y-intercept of ΔS_sol/R.

  • Enthalpy of Solution (ΔH_sol): A positive ΔH_sol indicates an endothermic dissolution process, meaning that heat is absorbed during dissolution, and solubility will increase with temperature. A negative ΔH_sol signifies an exothermic process where heat is released, and solubility decreases with increasing temperature.

  • Entropy of Solution (ΔS_sol): This parameter reflects the change in randomness or disorder of the system upon dissolution.

The Gibbs free energy of solution (ΔG_sol) can then be calculated using the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process at that temperature.

G A 1. Determine Solubility (S) at Multiple Temperatures (T) B 2. Calculate ln(S) and 1/T for each data point A->B C 3. Construct a van 't Hoff Plot (ln(S) vs. 1/T) B->C D 4. Determine the Slope and Intercept of the linear fit C->D E 5. Calculate Enthalpy of Solution (ΔH_sol) from the slope (-Slope * R) D->E F 6. Calculate Entropy of Solution (ΔS_sol) from the intercept (Intercept * R) D->F G 7. Calculate Gibbs Free Energy of Solution (ΔG_sol) ΔG_sol = ΔH_sol - TΔS_sol E->G F->G

Workflow for Thermodynamic Analysis of Solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 4-Acetyl-2-methylpyrimidine in organic solvents. We have presented its key physicochemical properties, summarized available quantitative solubility data, and offered detailed, actionable protocols for the experimental determination of its solubility using gravimetric, UV/Vis spectroscopic, and HPLC-based methods. Furthermore, we have outlined the principles of how temperature influences solubility and how to derive valuable thermodynamic parameters from experimental data.

While this guide provides a solid foundation, further research is warranted to expand the quantitative solubility database for 4-Acetyl-2-methylpyrimidine in a broader range of solvents and across a wider temperature spectrum. Such data would be invaluable for the development of predictive solubility models and for the optimization of crystallization processes. The methodologies presented herein provide a robust framework for generating this critical information, ultimately facilitating the more efficient and effective use of this important pyrimidine derivative in the advancement of pharmaceutical sciences.

References

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Foundational

4-Acetyl-2-methylpyrimidine: A Comprehensive Safety and Toxicity Profile for Drug Development Professionals

An In-depth Technical Guide Executive Summary Chemical and Physical Properties 4-Acetyl-2-methylpyrimidine is a colorless liquid with a characteristic burnt, meaty aroma.[1] Its key chemical and physical properties are s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

Chemical and Physical Properties

4-Acetyl-2-methylpyrimidine is a colorless liquid with a characteristic burnt, meaty aroma.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 67860-38-2[1]
Molecular Formula C7H8N2O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Colorless liquid[1]
Odor Burnt, meaty aroma[1]
Boiling Point 87-89 °C @ 10 mm Hg[1]
Density 1.096-1.102 g/cm³[1]
Refractive Index 1.501-1.507[1]
Solubility Slightly soluble in water; soluble in fats[1]

Regulatory Status and Exposure

Toxicological Profile

The publicly available toxicological data for 4-Acetyl-2-methylpyrimidine is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard statements based on notifications to the ECHA C&L Inventory.

Acute Toxicity

According to GHS classifications from a limited number of notifiers, 4-Acetyl-2-methylpyrimidine is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] This classification corresponds to an LD50 range of 300 to 2000 mg/kg body weight in rats. However, a specific LD50 value from a definitive acute oral toxicity study is not publicly available. The compound is also classified as potentially "Harmful if inhaled".[1]

Skin and Eye Irritation

The GHS classifications also indicate that 4-Acetyl-2-methylpyrimidine "Causes skin irritation" (Skin Irritation, Category 2) and "Causes serious eye irritation" (Eye Irritation, Category 2A).[1] These classifications suggest that the compound has the potential to cause local inflammatory reactions upon dermal or ocular contact.

Genotoxicity

There are no publicly available studies on the genotoxicity of 4-Acetyl-2-methylpyrimidine. A thorough genotoxicity assessment is a critical component of any safety evaluation for a new chemical entity. Standard in vitro and in vivo assays are used to determine the potential of a substance to cause DNA mutations or chromosomal damage.

Carcinogenicity

No carcinogenicity bioassays for 4-Acetyl-2-methylpyrimidine have been identified in the public literature. Long-term rodent bioassays are the standard for assessing the carcinogenic potential of a chemical.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of 4-Acetyl-2-methylpyrimidine is not publicly available. These studies are essential to understand the potential adverse effects on fertility, pregnancy, and fetal development.

Hypothetical Metabolic Pathway

Specific metabolic studies on 4-Acetyl-2-methylpyrimidine are not publicly available. However, based on the general metabolism of pyrimidine derivatives, a hypothetical metabolic pathway can be proposed. The acetyl group is a likely site for initial metabolism, potentially undergoing reduction to an alcohol, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion. The methyl group on the pyrimidine ring could be a target for oxidation. The pyrimidine ring itself is generally stable but can be cleaved through reductive pathways.

Metabolic Pathway of 4-Acetyl-2-methylpyrimidine cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion 4-Acetyl-2-methylpyrimidine 4-Acetyl-2-methylpyrimidine Intermediate_Alcohol 1-(2-methylpyrimidin-4-yl)ethanol 4-Acetyl-2-methylpyrimidine->Intermediate_Alcohol Carbonyl Reduction Oxidized_Metabolite Oxidized Metabolite 4-Acetyl-2-methylpyrimidine->Oxidized_Metabolite Methyl Group Oxidation Glucuronide_Conjugate Glucuronide Conjugate Intermediate_Alcohol->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Intermediate_Alcohol->Sulfate_Conjugate Sulfation Excretion Urinary Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Hypothetical metabolic pathway for 4-Acetyl-2-methylpyrimidine.

Experimental Protocols for Safety Assessment

To address the existing data gaps, a standard battery of toxicological tests would be required. The following sections detail the methodologies for key assays.

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are foundational in toxicology, providing a rapid and cost-effective means to assess a compound's potential to cause cell death.[3][4]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Exposure: Prepare a serial dilution of 4-Acetyl-2-methylpyrimidine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Addition Add 4-Acetyl-2-methylpyrimidine (serial dilutions) Cell_Seeding->Compound_Addition Incubation_24_72h Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition Add MTT reagent Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[1][5]

Protocol: Acute Toxic Class Method

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically female rats) from a standard laboratory strain. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a volume not exceeding 1 mL/100 g of body weight (or 2 mL/100 g for aqueous solutions).[5]

  • Dosing: Administer a single oral dose of the test substance by gavage to a group of three animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[6]

  • Stepwise Procedure: The outcome of the first group of animals determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased. The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a GHS category.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD 423 Acute Oral Toxicity Workflow Start Select starting dose (e.g., 300 mg/kg) Dose_3_Animals Dose 3 animals Start->Dose_3_Animals Observe_14_Days Observe for 14 days Dose_3_Animals->Observe_14_Days Outcome Outcome? Observe_14_Days->Outcome Stop_Classify_High Stop and classify (Higher Toxicity) Outcome->Stop_Classify_High 2-3 animals die Dose_Lower Dose next 3 animals at a lower dose Outcome->Dose_Lower 1 animal dies Dose_Higher Dose next 3 animals at a higher dose Outcome->Dose_Higher 0-1 animal dies Stop_Classify_Low Stop and classify (Lower Toxicity) Dose_Lower->Observe_14_Days Dose_Higher->Observe_14_Days Dose_Higher->Stop_Classify_Low If dose was 2000 mg/kg

Caption: Simplified workflow for an acute oral toxicity study following OECD Guideline 423.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[7][8][9]

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This simulates mammalian metabolism.[7]

  • Plate Incorporation:

    • To a tube of molten top agar, add the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Quickly vortex the mixture and pour it onto a minimal glucose agar plate.[10]

    • Include a vehicle control and positive controls (known mutagens for each strain with and without S9 activation).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive response is indicated by a dose-dependent increase in the number of revertant colonies compared to the vehicle control, typically a two-fold or greater increase.

Ames Test Workflow cluster_0 Without S9 Mix cluster_1 With S9 Mix Mix_noS9 Mix: Test Compound + Bacteria + Buffer Pour_Plate_noS9 Pour on minimal agar plate Mix_noS9->Pour_Plate_noS9 Incubate Incubate plates at 37°C for 48-72h Pour_Plate_noS9->Incubate Mix_S9 Mix: Test Compound + Bacteria + S9 Mix Pour_Plate_S9 Pour on minimal agar plate Mix_S9->Pour_Plate_S9 Pour_Plate_S9->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Results Analyze for dose-dependent increase Count_Colonies->Analyze_Results

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Discussion on Data Gaps and Future Directions

The current safety assessment of 4-Acetyl-2-methylpyrimidine is sufficient for its use as a flavoring agent, where consumer exposure is very low. However, for potential applications in drug development, where exposure levels would be significantly higher and the duration of exposure potentially longer, the existing data is insufficient. The primary data gaps are in the areas of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

A comprehensive toxicological evaluation, following established international guidelines (e.g., OECD, ICH), would be necessary to support any pharmaceutical application. This would involve conducting the assays detailed in this guide, as well as sub-chronic and chronic toxicity studies, and a full toxicokinetic profile to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

For a structurally similar compound, 2-acetylpyridine, some limited toxicity data exists, including a positive result for inducing mitotic aneuploidy in Saccharomyces cerevisiae.[11] While this raises a potential flag, direct read-across is not appropriate without a more thorough comparative analysis of the two compounds' metabolic and toxicological profiles.

Conclusion

4-Acetyl-2-methylpyrimidine is a compound with a well-established use in the flavor industry, supported by regulatory evaluations that have found it to be of no safety concern at current intake levels. However, for professionals in drug development, it is crucial to recognize that this assessment is context-dependent. The publicly available toxicological database for this compound is sparse, with significant data gaps in critical areas such as genotoxicity, carcinogenicity, and reproductive toxicity. This guide has provided an overview of the known information and has detailed the standard experimental approaches required to build a comprehensive safety profile suitable for pharmaceutical development. Any future consideration of 4-Acetyl-2-methylpyrimidine for non-flavoring applications must be preceded by a thorough toxicological evaluation to ensure its safety for human use at higher exposure levels.

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  • Wikipedia. (n.d.). Ames test. Available at: [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
  • National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). U.S. Department of Health and Human Services. Available at: [Link]

  • Microbe Online. (2022-08-10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available at: [Link]

  • Kosheeka. (2023-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available at: [Link]

  • umwelt-online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Available at: [Link]

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Exploratory

The Pharmacological Potential of 4-Acetyl-2-methylpyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. This technical guide delves into the untapped potential of a s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. This technical guide delves into the untapped potential of a specific derivative, 4-Acetyl-2-methylpyrimidine, as a valuable scaffold for novel drug discovery. While primarily recognized as a flavoring agent, its inherent chemical architecture suggests a latent capacity for pharmacological activity. This document will explore the foundational chemistry, potential synthesis pathways, and, most critically, the prospective therapeutic applications of 4-Acetyl-2-methylpyrimidine. By examining the structure-activity relationships of analogous pyrimidine compounds, we will construct a rationale for its exploration in developing next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged scaffolds for innovative therapeutic design.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif found in the very blueprint of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, a term denoting molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4] The versatility of the pyrimidine core allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][5][6]

4-Acetyl-2-methylpyrimidine, a simple substituted pyrimidine, is currently utilized in the food industry as a flavoring agent.[7][8] However, its chemical structure, featuring an acetyl group and a methyl group on the pyrimidine ring, presents reactive sites for chemical modification and the potential for interaction with biological macromolecules. This guide will explore the hypothesis that 4-Acetyl-2-methylpyrimidine can serve as a valuable starting material for the synthesis of novel, pharmacologically active compounds.

Physicochemical Properties of 4-Acetyl-2-methylpyrimidine

A thorough understanding of the physicochemical properties of a lead compound is crucial for drug development. The table below summarizes the key properties of 4-Acetyl-2-methylpyrimidine.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem
Molecular Weight 136.15 g/mol PubChem
Appearance Colorless liquidThe Good Scents Company
Odor Burnt, meaty, roastedThe Good Scents Company
Boiling Point 87-89 °C @ 10 mmHgPubChem
Solubility Slightly soluble in water; soluble in alcoholThe Good Scents Company
LogP (o/w) 0.528 (estimated)FlavScents

Synthesis and Chemical Reactivity: A Gateway to Novel Derivatives

The synthesis of 4-Acetyl-2-methylpyrimidine and its subsequent chemical modification are central to unlocking its pharmacological potential. While specific, detailed industrial synthesis routes are often proprietary, a general and adaptable laboratory-scale synthesis can be proposed based on established pyrimidine synthesis methodologies.

Proposed Synthesis of 4-Acetyl-2-methylpyrimidine

A plausible and efficient method for the synthesis of 4-Acetyl-2-methylpyrimidine involves the condensation of a β-dicarbonyl compound with an amidine. A potential synthetic route is outlined below:

Experimental Protocol: Synthesis of 4-Acetyl-2-methylpyrimidine

  • Reaction Setup: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1.1 eq).

  • Base Addition: Slowly add a base, for instance, sodium ethoxide (2.2 eq), to the reaction mixture at room temperature. The base facilitates the condensation by deprotonating the starting materials.

  • Reaction Monitoring: Stir the reaction mixture at reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel to obtain pure 4-Acetyl-2-methylpyrimidine. Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Acetylacetone Acetylacetone Product 4-Acetyl-2-methylpyrimidine Acetylacetone->Product Condensation Acetamidine HCl Acetamidine HCl Acetamidine HCl->Product Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Product Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Product Reflux Reflux Reflux->Product

Caption: Proposed synthetic pathway for 4-Acetyl-2-methylpyrimidine.

Chemical Reactivity and Derivatization Potential

The acetyl group at the 4-position and the methyl group at the 2-position of the pyrimidine ring are key handles for chemical modification. The carbonyl group of the acetyl moiety can undergo a variety of reactions, including:

  • Reduction: To form a secondary alcohol, which can be further functionalized.

  • Oxidation: To yield a carboxylic acid derivative.

  • Condensation Reactions: With amines or hydrazines to form imines, hydrazones, or other heterocyclic systems.

  • Alpha-Halogenation: To introduce a leaving group for subsequent nucleophilic substitution.

The methyl group at the 2-position can also be functionalized, for example, through oxidation or halogenation under specific conditions. These chemical transformations provide a rich platform for creating a library of novel 4-Acetyl-2-methylpyrimidine derivatives with diverse physicochemical properties and potential biological activities.

Potential Pharmacological Relevance: An Evidence-Based Extrapolation

While direct pharmacological studies on 4-Acetyl-2-methylpyrimidine are currently lacking in the public domain, a strong case for its potential can be built upon the extensive research into other pyrimidine derivatives. The pyrimidine scaffold is a common feature in a wide array of approved drugs and clinical candidates.

Anticancer Potential

Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[3][5] The well-known anticancer drug 5-fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The structural similarity of 4-Acetyl-2-methylpyrimidine to these active compounds suggests that it could serve as a scaffold for the development of novel anticancer agents. Modifications of the acetyl and methyl groups could be explored to enhance interactions with specific enzyme active sites or cellular receptors implicated in cancer progression.

Antimicrobial and Anti-inflammatory Activity

The pyrimidine nucleus is also a key component of various antimicrobial and anti-inflammatory agents.[1][6] By introducing different functional groups onto the 4-Acetyl-2-methylpyrimidine core, it may be possible to design novel compounds with potent activity against a range of pathogens or inflammatory targets. For instance, the synthesis of chalcone derivatives from 4-acetylpyridines has been shown to yield compounds with antimicrobial properties.[9] A similar approach with 4-Acetyl-2-methylpyrimidine could be a fruitful avenue of investigation.

In Silico Approaches to Predict Biological Activity

In the absence of experimental data, computational methods can provide valuable insights into the potential biological activity of 4-Acetyl-2-methylpyrimidine and its derivatives.

Experimental Protocol: In Silico Prediction of Biological Activity

  • Ligand Preparation: Generate a 3D structure of 4-Acetyl-2-methylpyrimidine and its designed derivatives using molecular modeling software.

  • Target Selection: Identify potential biological targets based on the known pharmacology of similar pyrimidine-containing compounds (e.g., kinases, polymerases, etc.).

  • Molecular Docking: Perform molecular docking studies to predict the binding affinity and mode of interaction of the compounds with the selected targets. This can help in prioritizing compounds for synthesis and biological evaluation.[10][11]

  • ADMET Prediction: Utilize in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This helps in the early identification of potential liabilities and guides the design of compounds with better drug-like properties.[12]

G Start 4-Acetyl-2-methylpyrimidine Scaffold Derivatization Chemical Derivatization Start->Derivatization Library Library of Novel Compounds Derivatization->Library InSilico In Silico Screening (Docking, ADMET) Library->InSilico Prioritization Prioritized Hits InSilico->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis InVitro In Vitro Assays Synthesis->InVitro InVivo In Vivo Studies InVitro->InVivo Lead Lead Compound InVivo->Lead

Caption: A typical workflow for drug discovery starting from a privileged scaffold.

Conclusion and Future Directions

4-Acetyl-2-methylpyrimidine, while currently known for its organoleptic properties, possesses the fundamental structural features of a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the development of novel therapeutic agents. The vast body of literature on the diverse pharmacological activities of pyrimidine derivatives provides a strong rationale for exploring the potential of 4-Acetyl-2-methylpyrimidine in areas such as oncology, infectious diseases, and inflammation.

Future research should focus on the systematic synthesis and screening of a library of 4-Acetyl-2-methylpyrimidine derivatives. A combination of in silico prediction, targeted synthesis, and robust in vitro and in vivo biological evaluation will be crucial in unlocking the full pharmacological potential of this intriguing molecule. The journey from a simple flavoring agent to a life-saving therapeutic is a challenging one, but for privileged scaffolds like pyrimidines, it is a path well worth exploring.

References

  • Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Robinson Brothers. (n.d.). 4-Acetyl-2-methylpyrimidine. [Link]

  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Azzam, R. S., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

  • Endeavour Speciality Chemicals. (n.d.). 4-Acetyl-2-methylpyrimidine. [Link]

  • Bentham Science Publishers. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). [Link]

  • Kumar, A., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]

  • Keri, R. S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Amiery, A. A., et al. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. [Link]

  • Rajasekhar, K. K., et al. (2015). In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • FlavScents. (n.d.). 4-acetyl-2-methyl pyrimidine. [Link]

  • Mona, M., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. [Link]

  • Kumar, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • Fahmy, H., & Bhimanna, A. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]

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Foundational

An In-depth Technical Guide to 4-Acetyl-2-methylpyrimidine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Acetyl-2-methylpyrimidine, a heterocyclic aromatic ketone, holds a unique position at the intersection of flavor chemistry and potential pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-methylpyrimidine, a heterocyclic aromatic ketone, holds a unique position at the intersection of flavor chemistry and potential pharmaceutical applications. Initially identified as a key contributor to the desirable roasted and nutty aromas in a variety of cooked foods, its synthesis and properties have since garnered scientific interest. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 4-Acetyl-2-methylpyrimidine. It details established and putative synthetic protocols, provides a thorough characterization of its physicochemical and organoleptic properties, and explores its current applications and future potential, particularly within the realm of medicinal chemistry and drug development. This document serves as a technical resource for researchers seeking to understand and leverage the unique characteristics of this intriguing pyrimidine derivative.

Introduction: The Dual Identity of a Pyrimidine Derivative

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically essential molecules, including nucleobases.[1][2][3][4] The diverse biological activities exhibited by pyrimidine derivatives have rendered them a privileged scaffold in drug discovery.[1][2][3][4] However, the story of 4-Acetyl-2-methylpyrimidine (Figure 1) begins not in the context of pharmacology, but in the realm of food science. Its characteristic nutty, roasted, and popcorn-like aroma has established it as a significant flavor compound, naturally occurring in cooked meats and other foods as a product of the Maillard reaction.[5] This dual identity—a potent flavorant with the latent potential of a bioactive molecule—makes 4-Acetyl-2-methylpyrimidine a subject of considerable scientific curiosity. This guide will delve into the known history of this compound, from its likely initial discovery in flavor chemistry to its deliberate chemical synthesis, and will explore its potential, largely untapped, in the field of drug development.

Figure 1: Chemical Structure of 4-Acetyl-2-methylpyrimidine

Caption: The chemical structure of 4-Acetyl-2-methylpyrimidine.

Discovery and History: A Tale of Flavor and Synthesis

The precise moment of discovery for 4-Acetyl-2-methylpyrimidine is not definitively documented in a singular, seminal publication. Its history is intertwined with the study of food chemistry, specifically the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. It is highly probable that 4-Acetyl-2-methylpyrimidine was first identified as a volatile compound contributing to the aroma of roasted foods before it was targeted for chemical synthesis.

While its presence in cooked foods was likely known to flavor chemists, a key milestone in the deliberate synthesis of acetylpyrimidines was documented in a 1981 paper by Naumenko, Mikhaleva, and Mamaev.[2] Their work demonstrated that the Grignard reaction of cyanopyrimidines with methylmagnesium halides in benzene is a practical method for preparing pyrimidinyl ketones.[2] This publication provides the earliest known, detailed synthetic route to acetylpyrimidines, and it is reasonable to infer that the synthesis of 4-Acetyl-2-methylpyrimidine would follow a similar protocol.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

4-Acetyl-2-methylpyrimidine is a colorless to pale yellow liquid at room temperature.[1][3] Its key physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 67860-38-2[1][3][4]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Boiling Point 87-89 °C at 10 mmHg[1][3]
Refractive Index 1.501-1.507 at 20 °C[3]
Specific Gravity 1.096-1.102 at 25 °C[3]
Solubility Slightly soluble in water; soluble in alcohol[1][3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the pyrimidine ring and one on the acetyl group) and the two aromatic protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR would reveal signals for the seven carbon atoms, including the carbonyl carbon of the acetyl group, the carbons of the pyrimidine ring, and the two methyl carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (136.15 g/mol ).[1] Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the pyrimidine ring.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. Additional bands would correspond to C-H, C=N, and C=C vibrations of the methyl groups and the pyrimidine ring.

Synthesis of 4-Acetyl-2-methylpyrimidine

The synthesis of 4-Acetyl-2-methylpyrimidine can be approached through several general methods for the preparation of pyrimidine derivatives. The most direct and historically significant method is based on the work of Naumenko et al. involving the Grignard reaction.[2]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Acetyl-2-methylpyrimidine points to 2-methyl-4-cyanopyrimidine as a key precursor. The acetyl group can be introduced via a Grignard reaction with a methylmagnesium halide, followed by hydrolysis.

G target 4-Acetyl-2-methylpyrimidine intermediate 2-Methyl-4-cyanopyrimidine target->intermediate Grignard Addition and Hydrolysis reagents Methylmagnesium bromide (CH₃MgBr) then H₃O⁺ G start 2-Methyl-4-cyanopyrimidine step1 1. CH₃MgBr, Benzene 2. H₃O⁺ (work-up) product 4-Acetyl-2-methylpyrimidine step1->product Grignard Reaction and Hydrolysis

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-Acetyl-2-methylpyrimidine

Abstract This application note provides a detailed and robust protocol for the synthesis of 4-acetyl-2-methylpyrimidine, a key heterocyclic compound utilized as a flavoring agent and a versatile building block in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 4-acetyl-2-methylpyrimidine, a key heterocyclic compound utilized as a flavoring agent and a versatile building block in medicinal chemistry.[1][2][3] The synthesis is achieved through the classic Pinner condensation reaction, a reliable method for pyrimidine ring formation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety guidelines, and characterization data. The protocol is designed to be self-validating, ensuring reproducibility and high-purity yields.

Introduction and Scientific Rationale

4-Acetyl-2-methylpyrimidine is a substituted pyrimidine with significant applications. It is recognized for its characteristic burnt, meaty, or nutty aroma, making it a valuable component in the flavor industry.[1] Beyond its organoleptic properties, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[4] The acetyl and methyl groups on the pyrimidine ring provide reactive handles for further chemical modifications, making this compound an important intermediate in the synthesis of more complex molecules.

The chosen synthetic strategy is the Pinner pyrimidine synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] This method is renowned for its efficiency and broad applicability in constructing the pyrimidine core. In this protocol, we utilize acetylacetone (a 1,3-dicarbonyl compound) and acetamidine (an amidine) as the primary starting materials.

Causality of Experimental Choice: The selection of acetylacetone and acetamidine is chemically intuitive for the target molecule. The acetamidine provides the N1-C2-N3 segment of the pyrimidine ring, with its methyl group becoming the substituent at the C2 position. Acetylacetone provides the C4-C5-C6 backbone, with one of its acetyl groups participating in the cyclization and the other remaining as the key substituent at the C4 position. A basic catalyst, such as sodium ethoxide, is employed to deprotonate the acetamidine hydrochloride salt, generating the free amidine necessary for the nucleophilic attack, and to catalyze the condensation and subsequent dehydration steps.

Reaction Mechanism

The Pinner synthesis proceeds through a well-established mechanism involving condensation and cyclization.

  • Amidine Formation: The acetamidine hydrochloride is neutralized by the base (sodium ethoxide) to generate the free acetamidine.

  • Nucleophilic Attack: One nitrogen of the acetamidine performs a nucleophilic attack on one of the carbonyl carbons of acetylacetone, forming a hemiaminal intermediate.

  • Second Nucleophilic Attack: The second nitrogen of the amidine attacks the other carbonyl carbon. While studies suggest the reaction can proceed through various intermediates, including open-chain enamides, a common pathway involves the formation of a ring-closed dihydroxytetrahydropyrimidine intermediate.[7]

  • Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration (loss of two water molecules) to form the stable, aromatic pyrimidine ring. This final step is the thermodynamic driving force for the reaction.

Experimental Protocol

This protocol details the synthesis of 4-acetyl-2-methylpyrimidine on a laboratory scale.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )QuantityPuritySupplier
Acetylacetone (2,4-Pentanedione)C₅H₈O₂100.1210.0 g (0.1 mol)≥99%Sigma-Aldrich
Acetamidine HydrochlorideC₂H₇ClN₂94.5410.4 g (0.11 mol)≥98%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.057.5 g (0.11 mol)≥95%Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07150 mL≥99.5%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrousVWR
Saturated Sodium BicarbonateNaHCO₃84.01100 mLACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.3710 g≥99.5%VWR

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Synthetic Procedure

  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.

  • Reagent Addition: To the flask, add absolute ethanol (150 mL) followed by sodium ethoxide (7.5 g, 0.11 mol). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Amidine Formation: Carefully add acetamidine hydrochloride (10.4 g, 0.11 mol) to the solution. Stir for 15 minutes at room temperature. A white precipitate of sodium chloride will form.

  • Dicarbonyl Addition: Add acetylacetone (10.0 g, 0.1 mol) dropwise to the stirring suspension over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Workup - Quenching and Filtration: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of diethyl ether.

  • Solvent Removal: Combine the filtrate and the ether washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (1 x 50 mL) to remove any unreacted starting materials and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (a typical boiling point is 87-89°C at 10 mmHg) to obtain the final product as a colorless to pale yellow liquid.[1]

Process Visualization and Data Summary

4.1. Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Start Dry 3-Neck Flask under N2 Add_EtOH Add Absolute Ethanol Start->Add_EtOH Add_NaOEt Dissolve Sodium Ethoxide Add_EtOH->Add_NaOEt Add_Amidine Add Acetamidine HCl (NaCl Precipitates) Add_NaOEt->Add_Amidine Add_AcAc Add Acetylacetone Add_Amidine->Add_AcAc Reflux Reflux for 6 hours Add_AcAc->Reflux Cool Cool to RT Reflux->Cool Filter Filter NaCl Cool->Filter Rotovap1 Remove Solvents Filter->Rotovap1 Extract Ether/NaHCO3 Extraction Rotovap1->Extract Dry Dry with MgSO4 Extract->Dry Rotovap2 Concentrate Dry->Rotovap2 Distill Vacuum Distillation Rotovap2->Distill Product Pure 4-Acetyl-2-methylpyrimidine Distill->Product

Caption: Workflow for the synthesis of 4-acetyl-2-methylpyrimidine.

4.2. Quantitative Data and Product Properties

ParameterValueReference
Molecular FormulaC₇H₈N₂O[1][8]
Molecular Weight136.15 g/mol [1][8]
AppearanceColorless to pale yellow liquid[1]
Boiling Point87-89 °C @ 10 mmHg[1]
Density1.096-1.102 g/cm³[2]
Refractive Index1.501-1.507 @ 20°C[2]
Theoretical Yield13.62 g-
Expected Practical Yield65-75% (8.8 - 10.2 g)Based on similar syntheses

Product Characterization

The identity and purity of the synthesized 4-acetyl-2-methylpyrimidine should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expected signals would include two singlets for the two methyl groups (one on the ring and one on the acetyl group) and two doublets for the pyrimidine ring protons.

  • ¹³C NMR (CDCl₃): Signals corresponding to all 7 unique carbons should be observed, including the carbonyl carbon of the acetyl group and the carbons of the pyrimidine ring.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 136.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone should be present around 1700 cm⁻¹.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Sodium Ethoxide: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Acetamidine Hydrochloride: May cause skin and eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of the sodium ethoxide.
Loss during workup.Be careful during extractions to avoid emulsions. Ensure complete extraction from the aqueous layer.
Impure Product Incomplete removal of starting materials.Ensure thorough washing with sodium bicarbonate solution during the workup.
Inefficient purification.Ensure the vacuum distillation is performed carefully with good fractionation to separate the product from any impurities with close boiling points.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362572, 4-Acetyl-2-methylpyrimidine. [Link]

  • The Good Scents Company (2023). 4-acetyl-2-methyl pyrimidine. [Link]

  • Google Patents (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Najm, R. S. (2015). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]

  • Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. [Link]

  • ContaminantDB (2016). 4-acetyl-2-methylpyrimidine (chem004606). [Link]

  • FooDB (2010). Showing Compound 4-Acetyl-2-methylpyridine (FDB019937). [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Bior, J. T. (2016). Pinner pyrimidine synthesis. Slideshare. [Link]

  • Wagle, S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Al-Juboori, A. M. H. (2017). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. International Journal of ChemTech Research. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Gemoets, H. P. L., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed Central (PMC) - NIH. [Link]

  • MacLeod, K. C., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. PubMed Central (PMC) - NIH. [Link]

  • Adams, J. T., & Hauser, C. R. (1944). Acetylacetone. Organic Syntheses. [Link]

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry. [Link]

  • Google Patents (1958).
  • Global Substance Registration System (GSRS). 4-ACETYL-2-METHYLPYRIMIDINE. [Link]

  • Google Patents (2013). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

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Application

Application Note: A Streamlined One-Pot Synthesis Protocol for 4-Acetyl-2-methylpyrimidine

Abstract: This document provides a detailed, research-grade protocol for the one-pot synthesis of 4-Acetyl-2-methylpyrimidine, a key heterocyclic compound with applications in flavor chemistry and as a versatile building...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the one-pot synthesis of 4-Acetyl-2-methylpyrimidine, a key heterocyclic compound with applications in flavor chemistry and as a versatile building block in pharmaceutical and agrochemical research. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing a robust, efficient, and scalable approach. The protocol is grounded in the well-established principles of pyrimidine ring formation through the condensation of a β-dicarbonyl equivalent with an amidine. This guide offers a comprehensive walkthrough, from the underlying chemical principles and reagent selection to the detailed experimental procedure, purification, and characterization of the final product.

Introduction and Scientific Context

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core structure of numerous biologically significant molecules, including nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

4-Acetyl-2-methylpyrimidine is an aromatic ketone of particular interest.[4] It is recognized as a flavoring agent, contributing to the sensory profile of various food products.[4][5] Beyond its role in the flavor industry, its functionalized pyrimidine core makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.

Traditional multi-step syntheses of substituted pyrimidines can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering significant advantages such as reduced reaction times, simplified purification processes, and improved atom economy.[6][7] This application note details a proposed one-pot protocol for the synthesis of 4-Acetyl-2-methylpyrimidine, leveraging the classical approach of pyrimidine synthesis from a 1,3-bifunctional three-carbon fragment and an amidine.

Principle of the One-Pot Synthesis

The proposed synthesis is based on the acid-catalyzed condensation reaction between acetamidine and a suitable synthetic equivalent of acetoacetaldehyde (a β-keto aldehyde). Acetoacetaldehyde itself is unstable, so a more stable precursor is required. This protocol utilizes 4,4-dimethoxy-2-butanone as a stable and commercially available starting material. In the presence of an acid catalyst, 4,4-dimethoxy-2-butanone is hydrolyzed in situ to generate the reactive 1,3-dicarbonyl species, which then undergoes cyclocondensation with acetamidine to form the pyrimidine ring.

The causality behind this choice of reagents is rooted in established pyrimidine synthesis strategies. Acetamidine provides the N-C-N fragment with the desired methyl group at the 2-position of the pyrimidine ring. 4,4-dimethoxy-2-butanone serves as the C-C-C fragment, which, upon hydrolysis, provides the necessary keto and aldehyde functionalities for the cyclization, ultimately forming the 4-acetyl group on the pyrimidine ring.

Proposed Reaction Scheme

Reaction_Scheme reagents Acetamidine Hydrochloride + 4,4-Dimethoxy-2-butanone product 4-Acetyl-2-methylpyrimidine reagents->product One-Pot Synthesis conditions Acid Catalyst Solvent Heat

Caption: One-pot synthesis of 4-Acetyl-2-methylpyrimidine.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the one-pot synthesis of 4-Acetyl-2-methylpyrimidine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
Acetamidine HydrochlorideC₂H₇ClN₂94.54≥98%Major Chemical Suppliers
4,4-Dimethoxy-2-butanoneC₆H₁₂O₃132.16≥97%Major Chemical Suppliers
Hydrochloric Acid (conc.)HCl36.4637%Standard Lab Supplier
EthanolC₂H₅OH46.07AnhydrousStandard Lab Supplier
Sodium BicarbonateNaHCO₃84.01Saturated Sol.Standard Lab Supplier
DichloromethaneCH₂Cl₂84.93ACS GradeStandard Lab Supplier
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Standard Lab Supplier
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetamidine hydrochloride (9.45 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 4,4-dimethoxy-2-butanone (13.22 g, 0.1 mol).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (1 mL) to the reaction mixture. An exotherm may be observed.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.

  • Work-up - Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Work-up - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation to yield 4-Acetyl-2-methylpyrimidine as a colorless liquid.

Characterization of 4-Acetyl-2-methylpyrimidine

The identity and purity of the synthesized 4-Acetyl-2-methylpyrimidine should be confirmed using standard analytical techniques.

Expected Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₈N₂O[5]
Molecular Weight 136.15 g/mol [5]
Appearance Colorless liquid[5]
Boiling Point 87-89 °C @ 10 mmHg[5]
Density 1.096-1.102 g/cm³[5]
Refractive Index 1.501-1.507[5]
Solubility Slightly soluble in water; soluble in ethanol and dichloromethane.[8][9]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.9 (d, 1H, pyrimidine H-6), ~7.4 (d, 1H, pyrimidine H-5), ~2.8 (s, 3H, acetyl CH₃), ~2.7 (s, 3H, pyrimidine C2-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200 (C=O), ~168 (C-2), ~158 (C-4), ~150 (C-6), ~120 (C-5), ~26 (acetyl CH₃), ~25 (C2-CH₃).

  • IR (neat, cm⁻¹): ~1700 (C=O stretch), ~1580, 1540 (C=N and C=C stretches of the pyrimidine ring).

  • Mass Spectrometry (EI): m/z (%) 136 (M⁺), 121 (M⁺ - CH₃), 94 (M⁺ - COCH₃).

Workflow and Process Visualization

The entire process from synthesis to characterization can be visualized as follows:

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reagents Mixing Reagents reflux Refluxing reagents->reflux neutralization Neutralization reflux->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Workflow for the synthesis and characterization of 4-Acetyl-2-methylpyrimidine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction; incorrect pH for cyclization; loss of product during work-up.Ensure complete dissolution of starting materials; monitor reaction by TLC until completion; carefully control pH during neutralization; ensure efficient extraction.
Formation of side products Polymerization of starting materials; side reactions due to incorrect stoichiometry or temperature.Maintain the recommended reaction temperature; ensure accurate measurement of reagents.
Difficulty in purification Presence of impurities with similar boiling points.Use fractional distillation for purification; consider column chromatography if distillation is ineffective.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note presents a detailed and scientifically grounded one-pot protocol for the synthesis of 4-Acetyl-2-methylpyrimidine. By leveraging a classical condensation reaction with a stable and readily available starting material, this method offers an efficient and straightforward route to this valuable heterocyclic compound. The protocol is designed to be robust and adaptable for researchers in various fields, providing a solid foundation for further exploration and application of 4-Acetyl-2-methylpyrimidine in their respective areas of study.

References

  • An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry. (n.d.).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.).
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (n.d.).
  • An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media | Request PDF - ResearchGate. (n.d.).
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (n.d.).
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. (n.d.).
  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][6]Triazolo[4,3-a]pyrimidines - MDPI. (n.d.). Retrieved from

  • 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572 - PubChem. (n.d.). Retrieved from [Link]

  • 4-acetyl-2-methyl pyrimidine, 67860-38-2. (n.d.). Retrieved from [Link]

  • 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2) - Scent.vn. (n.d.). Retrieved from [Link]

  • 4-acetyl-2-methyl pyrimidine, 67860-38-2 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide - -ORCA - Cardiff University. (n.d.). Retrieved from [Link]

  • 4-acetyl-2-methylpyrimidine (chem004606) - ContaminantDB. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-Acetyl-2-methylpyrimidine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Acetyl-2-methylpyrimidine is a key heterocyclic building block, characterized by a pyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Acetyl-2-methylpyrimidine is a key heterocyclic building block, characterized by a pyrimidine ring substituted with a reactive acetyl group and a methyl group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a diverse array of more complex heterocyclic systems. The electron-deficient nature of the pyrimidine ring influences the reactivity of the acetyl group, rendering it susceptible to a variety of chemical transformations. These transformations are instrumental in the construction of novel molecular scaffolds with significant potential in medicinal chemistry and materials science. Derivatives of 4-acetyl-2-methylpyrimidine have been investigated for a range of biological activities, including as kinase inhibitors and for their applications in the development of novel therapeutic agents.

This technical guide provides in-depth application notes and detailed, field-proven protocols for the use of 4-acetyl-2-methylpyrimidine in two key synthetic transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and a two-step sequence for the preparation of pyrazolopyrimidines. The causality behind experimental choices and the mechanistic underpinnings of these reactions are discussed to provide a comprehensive understanding for researchers. While 4-acetyl-2-methylpyrimidine holds potential for use in other classic multicomponent reactions such as the Gewald and Hantzsch syntheses, specific literature precedents for these applications are less established.

I. Synthesis of Pyrimidinyl Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the formation of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde. In this context, 4-acetyl-2-methylpyrimidine serves as the ketone component. The resulting pyrimidinyl chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazolines, and flavonoids, which have shown a wide range of biological activities.

Mechanistic Insight

The reaction proceeds via the formation of an enolate from 4-acetyl-2-methylpyrimidine under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of a strong base, such as potassium hydroxide, is crucial for the efficient deprotonation of the acetyl group's α-carbon.

Claisen_Schmidt cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration start 4-Acetyl-2-methylpyrimidine enolate Enolate Intermediate start->enolate -H₂O base KOH aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde aldehyde Aromatic Aldehyde chalcone Pyrimidinyl Chalcone aldol_adduct->chalcone -H₂O

Figure 1: General workflow for the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(2-methylpyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific pyrimidinyl chalcone derivative.

Materials:

  • 4-Acetyl-2-methylpyrimidine

  • 4-Chlorobenzaldehyde

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-acetyl-2-methylpyrimidine (1.36 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of 95% ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Prepare a solution of potassium hydroxide (0.84 g, 15 mmol) in 5 mL of deionized water and add it dropwise to the reaction mixture over a period of 10 minutes with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction (disappearance of the starting materials), pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Stir the mixture for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from hot ethanol to obtain pure (E)-1-(2-methylpyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one as a yellow crystalline solid.

  • Dry the purified product in a vacuum oven at 50 °C.

Data Presentation:

EntryAromatic AldehydeProductYield (%)Melting Point (°C)
14-Chlorobenzaldehyde(E)-1-(2-methylpyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one~85%152-154
2Benzaldehyde(E)-1-(2-methylpyrimidin-4-yl)-3-phenylprop-2-en-1-one~88%118-120
34-Methoxybenzaldehyde(E)-1-(2-methylpyrimidin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one~90%145-147

II. Two-Step Synthesis of 2-Methyl-4-(1H-pyrazol-5-yl)pyrimidine

This section outlines a robust two-step synthetic route to a pyrazolylpyrimidine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors. The synthesis first involves the formation of an enaminone intermediate, which then undergoes cyclocondensation with hydrazine.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-methylpyrimidin-4-yl)prop-2-en-1-one (Enaminone Intermediate)

The reaction of 4-acetyl-2-methylpyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides the corresponding enaminone. DMF-DMA serves as a one-carbon synthon and an aminating agent.

Mechanistic Insight:

The reaction is initiated by the nucleophilic attack of the enol or enolate of the acetylpyrimidine onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to yield the stable enaminone product. The reaction is typically driven to completion by heating.

Enaminone_Formation cluster_0 Enaminone Synthesis start 4-Acetyl-2-methylpyrimidine enaminone Enaminone Intermediate start->enaminone + DMF-DMA - 2 MeOH dmf_dma DMF-DMA

Figure 2: Synthesis of the enaminone intermediate.

Detailed Experimental Protocol:

Materials:

  • 4-Acetyl-2-methylpyrimidine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (anhydrous)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-acetyl-2-methylpyrimidine (1.36 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (4.76 g, 40 mmol).

  • Add 20 mL of anhydrous xylene to the mixture.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain reflux for 16 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 20 mL of hexane to the cooled mixture to precipitate the product.

  • Stir the resulting suspension for 30 minutes in an ice bath.

  • Collect the yellow solid by vacuum filtration and wash it with cold hexane.

  • Dry the product under vacuum to yield 3-(dimethylamino)-1-(2-methylpyrimidin-4-yl)prop-2-en-1-one.

Data Presentation:

ReactantReagentProductYield (%)Melting Point (°C)
4-Acetyl-2-methylpyrimidineDMF-DMA3-(Dimethylamino)-1-(2-methylpyrimidin-4-yl)prop-2-en-1-one~80%128-130
Step 2: Cyclocondensation with Hydrazine to form 2-Methyl-4-(1H-pyrazol-5-yl)pyrimidine

The enaminone intermediate readily undergoes cyclocondensation with hydrazine to form the pyrazole ring.

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enaminone, followed by an intramolecular cyclization with the elimination of dimethylamine and water to form the aromatic pyrazole ring. Acetic acid is often used as a catalyst to facilitate the reaction.

Pyrazole_Formation cluster_0 Cyclocondensation enaminone Enaminone Intermediate pyrazole 2-Methyl-4-(1H-pyrazol-5-yl)pyrimidine enaminone->pyrazole + Hydrazine - Dimethylamine - H₂O hydrazine Hydrazine Hydrate

Application

Application Note: High-Yield Synthesis of 5-Acetyl-4-Methylpyrimidine Derivatives via One-Pot Multicomponent Condensation

Abstract This application note provides a comprehensive guide for the high-yield synthesis of 5-acetyl-4-methylpyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the high-yield synthesis of 5-acetyl-4-methylpyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are integral to numerous bioactive molecules, acting as crucial pharmacophores for targets like protein kinases.[1][2] This document details two robust protocols for synthesizing these valuable intermediates: a classical one-pot condensation under conventional heating and a modern, rapid microwave-assisted approach. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction and Scientific Background

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, famously constituting the structure of nucleobases in DNA and RNA.[3] Its derivatives are widely explored as therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The 4-acetyl-2-methylpyrimidine scaffold and its isomers, particularly 5-acetyl derivatives, serve as versatile building blocks for constructing complex molecules, often functioning as key intermediates in the synthesis of kinase inhibitors by mimicking the ATP purine core to interact with the enzyme's hinge region.[1]

While numerous methods exist for pyrimidine synthesis, the most widely utilized and reliable approach for generating polysubstituted pyrimidines involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, guanidine, or urea derivative.[3] Specifically, the reaction of acetylacetone (a 1,3-dicarbonyl compound) with a suitable N-C-N precursor provides a direct and efficient route to 5-acetyl-4-methylpyrimidine cores. This document focuses on a well-established, one-pot, three-component reaction that exemplifies this strategy, yielding a functionalized pyrimidine derivative poised for further elaboration.[4][5]

Core Synthetic Strategy: Multicomponent Condensation

The primary strategy discussed is a variant of the classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine.[6][7] In our target synthesis, acetylacetone provides the C4-C5-C6 backbone, the C4-methyl group, and the C5-acetyl group. A substituted guanidine provides the N1-C2-N3 fragment, and triethylorthoformate acts as a dehydrating agent and facilitates cyclization.

The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring in a single, efficient operation. This multicomponent approach is highly atom-economical and allows for the rapid construction of molecular complexity from simple, commercially available starting materials.

Reaction_Scheme cluster_reactants Starting Materials R1 Substituted Guanidine Pdt 5-Acetyl-4-methylpyrimidine Derivative R1->Pdt R2 Acetylacetone R2->Pdt R3 Triethylorthoformate R3->Pdt + Heat or Microwave caption General scheme for the one-pot synthesis.

Caption: General scheme for the one-pot synthesis.

Experimental Protocols

This section details two validated methods for the synthesis of a representative compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

Protocol 1: Conventional One-Pot Synthesis via Reflux

This protocol is adapted from a well-documented procedure and relies on standard laboratory equipment.[4][5] It is a reliable method for producing gram-scale quantities of the target compound.

Materials:

  • Phenylsulfonyl guanidine (1.0 eq)

  • Acetylacetone (2.0 eq)

  • Triethylorthoformate (10 vol eq relative to guanidine)

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylsulfonyl guanidine (0.05 mol, 1.0 eq).

  • Reagent Addition: Add acetylacetone (0.1 mol, 2.0 eq) followed by triethylorthoformate (5 mL).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired.

  • Cooling and Precipitation: After 6 hours, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure compound as orange crystals.[5]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

This protocol leverages microwave irradiation to dramatically reduce reaction times and often improve yields, making it ideal for rapid library synthesis and methods development.[8][9]

Materials:

  • Phenylsulfonyl guanidine (1.0 eq)

  • Acetylacetone (1.5 eq)

  • Guanidine hydrochloride (as an alternative N-C-N source example)[8]

  • Aldehyde (if performing a three-component reaction as described in some literature)[8]

  • Absolute Ethanol (as solvent)

Equipment:

  • Microwave synthesis vial (10 mL) with a snap cap

  • Microwave synthesizer

  • Magnetic stir bar ("flea")

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine the N-C-N source (e.g., guanidine hydrochloride, 0.022 mol), acetylacetone (0.03 mol), and a selected aldehyde (0.025 mol, if applicable) in absolute ethanol (10 mL).[8] For the direct synthesis of the title compound, a mixture of phenylsulfonyl guanidine and acetylacetone in a minimal amount of a high-boiling solvent like DMF or NMP would be used.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration, typically ranging from 5 to 30 minutes. The reaction should be monitored by pressure and temperature sensors.

  • Cooling: After irradiation, allow the vial to cool to room temperature (either passively or with compressed air cooling).

  • Isolation and Purification: Once cooled, a precipitate is often formed. Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents C Combine Reagents in Flask A->C B Assemble Glassware B->C D Heat to Reflux (6h) or Microwave (15 min) C->D E Cool to RT D->E F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Dry Under Vacuum G->H I Obtain Yield & M.P. H->I J Characterize (NMR, IR, MS) I->J caption Detailed workflow from preparation to analysis.

Caption: Detailed workflow from preparation to analysis.

Comparative Analysis and Optimization

The choice between conventional heating and microwave-assisted synthesis depends on the desired scale, throughput, and available equipment.

ParameterProtocol 1: Conventional RefluxProtocol 2: Microwave-Assisted
Reaction Time 6 hours5 - 30 minutes
Energy Input Conductive heating (slow, inefficient)Dielectric heating (rapid, efficient)
Typical Yield Good to Excellent (Reported: 45%)[5]Often higher due to reduced side reactions
Scale Easily scalable to multi-gram quantitiesTypically smaller scale (mg to ~1 g)
Pros Uses standard equipment, highly scalableExtremely fast, high efficiency, rapid optimization
Cons Long reaction time, higher energy useRequires specialized equipment, limited scale

Optimization Insights:

  • Solvent: While some one-pot syntheses can be performed neat or with a reagent in excess (like triethylorthoformate), using a high-boiling polar aprotic solvent such as DMF or NMP can improve solubility and reaction rates, especially in microwave synthesis.

  • Catalysis: While this specific reaction proceeds well thermally, related pyrimidine syntheses can be accelerated using Lewis acid or base catalysts.[6][10] Exploring catalysts like ZnCl₂, Cu(II), or even organocatalysts could further optimize yields and reaction conditions.[7][10]

Product Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: For the example compound N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the expected proton NMR spectrum would show singlets for the two methyl groups (~2.5 ppm), multiplets for the aromatic protons of the benzenesulfonyl group (~7.6-8.0 ppm), a singlet for the pyrimidine C6-H (~8.9 ppm), and a broad singlet for the N-H proton (~12.3 ppm).[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H bond, C=O (acetyl carbonyl), aromatic C=C stretching, and the S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for the example compound is 469 K (196 °C).[5]

Building_Blocks cluster_inputs Molecular Fragments F1 Acetylacetone C4-Me C5-Ac C4,C5,C6 Ring Atoms Scaffold 5-Acetyl-4-methylpyrimidine Core A versatile scaffold for further functionalization F1:f1->Scaffold:f0 Forms pyrimidine backbone F2 Guanidine Derivative N1, N3 Ring Atoms C2 Ring Atom C2-Substituent F2:f1->Scaffold:f0 Completes the heterocycle caption Logical relationship of building blocks.

Sources

Method

The Strategic Application of 4-Acetyl-2-methylpyrimidine in Medicinal Chemistry: Advanced Protocols for the Synthesis of Bioactive Heterocycles

Introduction: The Pyrimidine Scaffold and the Versatility of 4-Acetyl-2-methylpyrimidine The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Versatility of 4-Acetyl-2-methylpyrimidine

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in biologically essential molecules, such as nucleobases, underscores its significance. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this privileged scaffold, 4-Acetyl-2-methylpyrimidine emerges as a highly versatile and strategic building block for the synthesis of novel drug candidates. Its reactive acetyl group provides a synthetic handle for the construction of more complex heterocyclic systems, such as chalcones and pyrazoles, which are themselves known to possess significant biological activities.[1][3]

This guide provides detailed application notes and robust protocols for the utilization of 4-Acetyl-2-methylpyrimidine in the synthesis of bioactive compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their discovery programs. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Synthesis of Pyrimidinyl Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the facile construction of α,β-unsaturated ketones, commonly known as chalcones.[4] These chalcones serve as pivotal intermediates for the synthesis of various heterocyclic compounds, including pyrazoles and other pyrimidine derivatives.[5] The reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde. In this context, 4-Acetyl-2-methylpyrimidine acts as the ketone component.

Causality of Experimental Design:

The choice of a strong base, such as potassium hydroxide (KOH), is critical for the deprotonation of the α-carbon of the acetyl group on the pyrimidine ring, leading to the formation of a reactive enolate. Ethanol is a commonly employed solvent as it effectively dissolves both the reactants and the base, facilitating a homogeneous reaction mixture. The reaction is typically conducted at room temperature to minimize side reactions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time for maximal yield.

Visualizing the Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-Acetyl-2-methylpyrimidine and aromatic aldehyde in Ethanol B Add aqueous KOH solution (catalyst) A->B Catalyst Addition C Stir at room temperature B->C Initiate Reaction D Monitor by TLC C->D In-process Control E Pour into ice water D->E Quench F Neutralize with dilute HCl E->F Product Precipitation G Filter the precipitate F->G Isolation H Wash with water G->H Purification I Recrystallize from Ethanol H->I Final Purification

Caption: Workflow for the synthesis of pyrimidinyl chalcones.

Detailed Protocol: Synthesis of (E)-1-(2-methylpyrimidin-4-yl)-3-(phenyl)prop-2-en-1-one

This protocol is an adapted method based on established Claisen-Schmidt condensation procedures for similar heterocyclic ketones.[6]

Materials:

  • 4-Acetyl-2-methylpyrimidine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-Acetyl-2-methylpyrimidine (e.g., 1.36 g, 10 mmol) and benzaldehyde (e.g., 1.06 g, 10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.

  • Catalyst Addition: While stirring, slowly add 10 mL of a 20% aqueous solution of KOH. The addition should be done dropwise to control any potential exotherm.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Slowly add dilute HCl to the aqueous mixture with constant stirring until the solution becomes neutral (pH ~7). A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with copious amounts of cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from ethanol to yield the pure pyrimidinyl chalcone.

Safety and Handling:

4-Acetyl-2-methylpyrimidine should be handled with care. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

PART 2: Synthesis of Pyrimidinyl Pyrazoles

Pyrazoles are another class of five-membered heterocyclic compounds that exhibit a wide array of biological activities, notably anti-inflammatory and anticancer properties.[8][9] A common and efficient method for the synthesis of pyrazoles involves the cyclization of chalcones with hydrazine or its derivatives. The α,β-unsaturated carbonyl system of the pyrimidinyl chalcone serves as an excellent electrophile for the nucleophilic attack by hydrazine.

Causality of Experimental Design:

The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants. Glacial acetic acid is often added as a catalyst to protonate the carbonyl group of the chalcone, thereby increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine hydrate. The reaction mixture is refluxed to provide the necessary activation energy for the cyclization and subsequent dehydration steps.

Visualizing the Reaction Pathway: From Chalcone to Pyrazole

Chalcone_to_Pyrazole Chalcone Pyrimidinyl Chalcone Intermediate Hydrazone Intermediate Chalcone->Intermediate Nucleophilic Attack & Dehydration Hydrazine Hydrazine Hydrate Pyrazole Pyrimidinyl Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for pyrazole synthesis.

Detailed Protocol: Synthesis of 4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methylpyrimidine

This protocol is adapted from general procedures for the synthesis of pyrazolines from chalcones.[10]

Materials:

  • (E)-1-(2-methylpyrimidin-4-yl)-3-(phenyl)prop-2-en-1-one (1.0 eq)

  • Hydrazine Hydrate (80% solution in water) (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the pyrimidinyl chalcone (e.g., 2.24 g, 10 mmol) in 25 mL of ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 0.75 mL, 12 mmol of 80% solution).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be recrystallized from ethanol to obtain the pure pyrimidinyl pyrazole.

PART 3: Biological Significance and Structure-Activity Relationship (SAR) Insights

Derivatives of pyrimidinyl chalcones and pyrazoles have shown significant promise in medicinal chemistry, particularly as anticancer and anti-inflammatory agents.[3][11]

Anticancer Activity:

Chalcone-linked pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating IC50 values in the low micromolar range.[9][12] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the EGFR and STAT3 axis, which are crucial for cancer cell survival and proliferation.[12]

Anti-inflammatory Activity:

Pyrazoles derived from chalcones have been investigated as anti-inflammatory agents.[8][13] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[13]

Structure-Activity Relationship (SAR) Summary:

The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic rings.

ScaffoldSubstituent Effects on Biological ActivityReference
Pyrimidinyl Chalcones Electron-withdrawing or donating groups on the phenyl ring can modulate anticancer and antioxidant activities.[1]
The presence of a pyrimidine ring is often crucial for the observed biological effects.[2]
Pyrimidinyl Pyrazoles The substitution pattern on the pyrazole and pyrimidine rings significantly influences anti-inflammatory potency.[13]
Diaryl substitution on the pyrazole ring, as seen in celecoxib, is a key feature for COX-2 selectivity.[13]

Conclusion

4-Acetyl-2-methylpyrimidine is a valuable and versatile building block in medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis of pyrimidinyl chalcones and their subsequent conversion to pyrazoles. The demonstrated biological activities of these scaffolds highlight their potential for the development of novel therapeutic agents. The adaptability of these synthetic routes allows for the creation of diverse chemical libraries for structure-activity relationship studies, paving the way for the discovery of new and potent drug candidates.

References

  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (URL: [Link])

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (URL: [Link])

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (URL: [Link])

  • Synthesis of thiazole linked chalcones and their pyrimidine analogues as anticancer agents. (URL: [Link])

  • Anticancer Activity of Natural and Synthetic Chalcones. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (URL: [Link])

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])

  • Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes | Semantic Scholar. (URL: [Link])

  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. (URL: [Link])

  • (PDF) Exploring the Antidiabetic Potential of Pyrimidine‐Derived Chalcones: Synthesis, Biological Evaluation, and Molecular Modeling. (URL: [Link])

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (URL: [Link])

  • Claisen-Schmidt Condensation. (URL: [Link])

  • 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572. (URL: [Link])

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (URL: [Link])

  • Synthesis of some pyrazolines and pyrimidines derived from polymethoxy chalcones as anticancer and antimicrobial agents. (URL: [Link])

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (URL: [Link])

  • Claisen–Schmidt condensation - Wikipedia. (URL: [Link])

Sources

Application

Application Notes and Protocols: 4-Acetyl-2-methylpyrimidine in Flavor Science

Abstract This document provides a comprehensive technical guide on the application of 4-Acetyl-2-methylpyrimidine (CAS No. 67860-38-2) in flavor science.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-Acetyl-2-methylpyrimidine (CAS No. 67860-38-2) in flavor science. Intended for researchers, flavor chemists, and product development professionals, these notes detail the compound's physicochemical properties, natural occurrence, and organoleptic profile. We present detailed, field-proven protocols for its instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and for its sensory characterization using descriptive analysis. Furthermore, we explore its practical applications in creating and enhancing savory and roasted flavor profiles in various food systems, supported by typical usage levels and synergistic interactions.

Introduction: The Significance of 4-Acetyl-2-methylpyrimidine

4-Acetyl-2-methylpyrimidine is a potent, nitrogen-containing heterocyclic aroma compound that imparts characteristic roasted, nutty, and savory notes. Its unique organoleptic profile, reminiscent of popcorn, toasted nuts, and cooked meat, makes it a valuable tool for flavorists.[1][2] This compound is naturally formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked foods.[3][4][5] Understanding the properties, formation, and analysis of 4-Acetyl-2-methylpyrimidine is crucial for its effective and consistent application in flavor creation and food product development. As a FEMA GRAS™ listed substance (FEMA No. 3654), it is widely used to build authenticity in savory, baked, and snack food flavorings.[4][6][7][8]

Physicochemical and Regulatory Profile

A thorough understanding of the compound's properties is the foundation of its successful application.

Chemical and Physical Properties

The key properties of 4-Acetyl-2-methylpyrimidine are summarized in the table below. Its solubility characteristics—slightly soluble in water but soluble in fats and alcohol—dictate the choice of solvents for stock solutions and its behavior in different food matrices.[2][6]

PropertyValueSource
IUPAC Name 1-(2-methylpyrimidin-4-yl)ethanone[9]
Synonyms 2-Methyl-4-acetylpyrimidine[6][9]
CAS Number 67860-38-2[6]
Molecular Formula C₇H₈N₂O[6]
Molecular Weight 136.15 g/mol [6]
Appearance Colorless liquid[6]
Odor Profile Burnt, meaty, roasted, nutty, popcorn, hazelnut[2][3][6]
Boiling Point 87-89 °C @ 10 mmHg[6]
Flash Point 88.89 °C (192 °F)[3]
Specific Gravity 1.096 - 1.102 @ 25 °C[3]
Refractive Index 1.501 - 1.507 @ 20 °C[6]
Solubility Slightly soluble in water; soluble in alcohol and fats.[2][6]
Regulatory Status
Regulatory BodyIdentifierStatus / Comment
FEMA 3654Generally Recognized as Safe (GRAS)
JECFA 1565No safety concern at current levels of intake when used as a flavouring agent.
FDA 21 CFR 170.3Listed as a flavoring agent or adjuvant.

Mechanism of Formation: The Maillard Reaction

4-Acetyl-2-methylpyrimidine is not typically found in raw ingredients; its existence is a hallmark of thermal processing. It is a product of the Maillard reaction, which occurs in countless cooking processes, from baking bread to roasting meat and coffee.[5] The reaction pathway involves the condensation of a reducing sugar (e.g., glucose, ribose) with an amino compound (e.g., an amino acid). This leads to a cascade of reactions, including Amadori rearrangements and Strecker degradations, producing a plethora of volatile compounds, including pyrimidines.[5][10]

The diagram below illustrates a simplified conceptual pathway for the formation of heterocyclic aroma compounds, such as pyrimidines, from essential precursors during thermal processing.

G cluster_process Thermal Processing cluster_reaction Maillard Reaction Cascade cluster_products Flavor Compound Formation AminoAcids Amino Acids (e.g., Lysine, Glycine) Initial Initial Condensation (Schiff Base Formation) AminoAcids->Initial ReducingSugars Reducing Sugars (e.g., Glucose, Ribose) ReducingSugars->Initial Heat Heat (Baking, Roasting, Frying) Amadori Amadori Rearrangement Degradation Sugar & Strecker Degradation (dicarbonyls, aldehydes) Initial->Amadori Rearrangement Amadori->Degradation Dehydration/ Fragmentation Pyrazines Pyrazines (Nutty, Roasted) Degradation->Pyrazines Furans Furans (Caramelic) Degradation->Furans Pyrroles Pyrroles (Burnt) Degradation->Pyrroles Pyrimidines Pyrimidines (Popcorn, Meaty) Degradation->Pyrimidines G start Start: Sample Acquisition prep Sample Preparation (Homogenize, weigh 5g into 20mL vial, add internal standard) start->prep spme HS-SPME Extraction (e.g., 60°C for 30 min with PDMS/DVB fiber) prep->spme injection GC Injection (Thermal desorption of fiber in hot inlet, e.g., 250°C) spme->injection separation GC Separation (Capillary column separation based on volatility & polarity) injection->separation detection MS Detection (Ionization, fragmentation, and detection by mass) separation->detection analysis Data Analysis (Peak integration, library search, quantification vs. standard) detection->analysis end End: Report Results analysis->end G start Start: Define Objective recruit Panelist Recruitment (Select 8-12 individuals based on sensory acuity & availability) start->recruit lexicon Lexicon Development (Training) (Panelists generate & define aroma/flavor terms using reference standards) recruit->lexicon practice Panelist Training & Validation (Practice scoring on a line scale; check panel performance) lexicon->practice evaluation Formal Evaluation (Panelists score samples in replicated, blinded, randomized sessions) practice->evaluation analysis Data Analysis (ANOVA, PCA, Spider Plots to visualize profile) evaluation->analysis end End: Interpret & Report Profile analysis->end

Sources

Method

Application Note: Quantitative Analysis of 4-Acetyl-2-methylpyrimidine

Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Acetyl-2-methylpyrimidine, a significant compound in the flavor and pharmaceutical industries. R...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Acetyl-2-methylpyrimidine, a significant compound in the flavor and pharmaceutical industries. Recognizing the critical need for accuracy in quality control, stability testing, and research applications, we present detailed protocols for three distinct analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory standards. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices.

Introduction and Significance

4-Acetyl-2-methylpyrimidine, an aromatic ketone, is a well-regarded flavoring agent known for its characteristic burnt and meaty aroma.[1][2] Its application extends from food products to potentially serving as a synthetic intermediate in pharmaceutical development. The precise control of its concentration is paramount for ensuring product consistency, safety, and efficacy. Inaccurate quantification can lead to batch-to-batch variability, undesirable organoleptic properties, or deviations from regulatory compliance.

This application note provides a multi-faceted approach to the analysis of 4-Acetyl-2-methylpyrimidine, empowering laboratories to select the most suitable method based on their specific requirements for sensitivity, selectivity, throughput, and available instrumentation. We will explore a highly specific chromatographic separation via HPLC, a sensitive and definitive analysis by GC-MS, and a rapid, cost-effective quantification using UV-Vis spectrophotometry.

Physicochemical Properties of 4-Acetyl-2-methylpyrimidine

A thorough understanding of the analyte's properties is fundamental to effective analytical method development.

PropertyValueSource
IUPAC Name 1-(2-methylpyrimidin-4-yl)ethanone[1]
CAS Number 67860-38-2[2][3]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Colorless clear liquid[4]
Boiling Point 87.0 - 89.0 °C @ 10.00 mm Hg[1][2]
Solubility Slightly soluble in water; soluble in alcohol[2][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: The HPLC-UV method is the workhorse for quality control of non-volatile organic compounds. Its strength lies in the physical separation of the analyte from matrix components before detection. We employ a reversed-phase C18 column, where the nonpolar stationary phase retains the moderately polar 4-Acetyl-2-methylpyrimidine. A polar mobile phase elutes the compound, and its elution time is a highly reproducible characteristic. Quantification is achieved by measuring the absorbance of the pyrimidine ring and acetyl group chromophores as they pass through a UV detector. This method offers an excellent balance of specificity, precision, and robustness for routine analysis.[5][6]

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (analytical grade).

  • 4-Acetyl-2-methylpyrimidine reference standard (>99% purity).

2.2. Reagent and Standard Preparation

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water for Mobile Phase A and 0.1% (v/v) formic acid in acetonitrile for Mobile Phase B. The addition of formic acid improves peak shape and ensures the ionization state of the analyte is consistent.[7]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with the diluent.

2.3. Sample Preparation

  • Bulk Material: Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of ~50 µg/mL when dissolved in the diluent.

  • Liquid Formulations: Dilute the sample quantitatively with the diluent to fall within the calibration range.

  • Final Step: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]

2.4. HPLC Instrumental Parameters

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 30% Acetonitrile / 70% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm or 275 nm
Run Time ~10 minutes

Rationale for Wavelength Selection: Pyrimidine derivatives and aromatic ketones typically exhibit strong absorbance in the mid-UV range.[8][9] A wavelength of 254 nm is a common choice for aromatic compounds, while 275 nm is near the absorbance maximum for similar carbonyl-containing structures.[8][9] A diode array detector can be used to determine the optimal λmax empirically.

Workflow and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards (1-100 µg/mL) Filter Filter (0.45 µm) Std_Prep->Filter Sample_Prep Prepare Sample (~50 µg/mL) Sample_Prep->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection (254/275 nm) HPLC->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: HPLC-UV workflow for 4-Acetyl-2-methylpyrimidine quantification.

Method Validation Summary (as per ICH Q2(R1) Guidelines[10])

ParameterTypical Acceptance CriteriaRationale
Linearity (r²) ≥ 0.999Ensures a proportional relationship between detector response and concentration.[5]
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the closeness of the measured value to the true value.[5]
Precision (RSD) ≤ 2.0%Measures the degree of agreement among individual test results.[5][11]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte that can be reliably detected.[11]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte that can be accurately quantified.[11]
Specificity No interference at analyte retention timeConfirms that the method is able to assess the analyte unequivocally in the presence of other components.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. The compound is first vaporized and separated based on its boiling point and interaction with a capillary column's stationary phase.[11] Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint, providing unequivocal identification. For quantification, a specific ion (or ions) unique to the analyte is monitored (Selected Ion Monitoring, SIM mode), which dramatically increases sensitivity and selectivity by filtering out background noise. Given the analyte's boiling point, it is well-suited for GC analysis.[1][2]

Experimental Protocol: GC-MS

3.1. Instrumentation and Materials

  • GC-MS system with an autosampler and an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, and pipettes.

  • GC vials with septa.

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Helium (carrier gas, >99.999% purity).

  • 4-Acetyl-2-methylpyrimidine reference standard (>99% purity).

3.2. Reagent and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with ethyl acetate. The lower concentration range reflects the higher sensitivity of GC-MS.

3.3. Sample Preparation

  • Bulk Material/Formulations: Prepare a sample solution in ethyl acetate with a target concentration of ~5 µg/mL.

  • Final Step: Transfer the final solutions to GC vials for analysis. Filtering may not be necessary if the sample is fully dissolved and free of particulates.

3.4. GC-MS Instrumental Parameters

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (constant flow)
Injector Splitless, 250 °C
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
MS Mode Scan (m/z 40-200) for identification; SIM for quantification
SIM Ions Monitor m/z 136 (Molecular Ion) and a characteristic fragment ion

Rationale for Parameters: A general-purpose DB-5ms column is robust and provides good peak shape for a wide range of compounds. The temperature program is designed to elute the analyte efficiently while separating it from potential impurities.[11] The use of SIM mode is crucial for achieving low detection limits required for trace analysis.

Workflow and Validation

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards (0.1-10 µg/mL) Vial Transfer to GC Vial Std_Prep->Vial Sample_Prep Prepare Sample (~5 µg/mL) Sample_Prep->Vial GCMS Inject into GC-MS System Vial->GCMS Detect MS Detection (SIM Mode) GCMS->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: GC-MS workflow for 4-Acetyl-2-methylpyrimidine quantification.

Method Validation Summary

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 97.0% - 103.0%
Precision (RSD) ≤ 3.0%
LOD/LOQ Method-dependent; determined by S/N ratio
Specificity Confirmed by retention time and mass spectrum

Method 3: UV-Vis Spectrophotometry

Principle of Causality: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is a simple, rapid, and cost-effective method for quantifying a pure substance in a non-absorbing solvent.[8] The method's primary limitation is its lack of specificity; any other substance in the sample that absorbs at the analytical wavelength will interfere with the measurement. Therefore, this method is best suited for the assay of pure bulk material or simple, well-characterized formulations.

Experimental Protocol: UV-Vis

4.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double-beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Ethanol or Methanol (spectroscopic grade).

  • 4-Acetyl-2-methylpyrimidine reference standard (>99% purity).

4.2. Wavelength Determination (λmax)

  • Prepare a ~10 µg/mL solution of the reference standard in ethanol.

  • Scan the solution from 400 nm to 200 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on similar structures, this is expected to be around 275 nm.[8][9] All subsequent measurements must be made at this λmax.

4.3. Reagent and Standard Preparation

  • Stock Standard Solution (200 µg/mL): Accurately weigh ~20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.

  • Calibration Standards (2 - 20 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with ethanol.

4.4. Sample Preparation and Analysis

  • Prepare a sample solution in ethanol with a target concentration that results in an absorbance value between 0.2 and 0.8 AU.

  • Measure the absorbance of each standard and the sample solution at λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from the calibration curve using its measured absorbance.

Workflow and Validation

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards (2-20 µg/mL) Measure Measure Absorbance at λmax Std_Prep->Measure Sample_Prep Prepare Sample (in absorbance range) Sample_Prep->Measure Scan Determine λmax Scan->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 4-Acetyl-2-methylpyrimidine

Abstract This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetyl-2-methylpyrimidine. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetyl-2-methylpyrimidine. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound in various matrices. The note provides a comprehensive protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Acetyl-2-methylpyrimidine is a key heterocyclic compound with applications in the pharmaceutical and flavor industries.[1][2] Its chemical structure, an aromatic ketone derivative of pyrimidine, gives it unique properties that necessitate a well-defined analytical method for its quantification and quality control.[1] Accurate and precise measurement of 4-Acetyl-2-methylpyrimidine is crucial for ensuring product quality, stability, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[3][4][5]

This application note provides a systematic approach to developing a reliable HPLC method, starting with the fundamental physicochemical properties of the analyte and progressing through method optimization and validation.

Physicochemical Properties of 4-Acetyl-2-methylpyrimidine

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.

PropertyValueSource
IUPAC Name 1-(2-methylpyrimidin-4-yl)ethanone[1]
Molecular Formula C₇H₈N₂O[1][6]
Molecular Weight 136.15 g/mol [1]
Appearance Colorless liquid[7][8]
Solubility Slightly soluble in water; Soluble in alcohol (e.g., ethanol, methanol)[6][8]
pKa (estimated) 4.64 (weak acid)[6]

The presence of the pyrimidine ring and the acetyl group suggests that 4-Acetyl-2-methylpyrimidine will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis.

Part 1: HPLC Method Development

Initial Wavelength Selection (λmax Determination)

The first and most critical step is to determine the UV absorbance maximum (λmax) of 4-Acetyl-2-methylpyrimidine to ensure maximum sensitivity of the HPLC method.

Protocol for λmax Determination:

  • Prepare a standard solution: Accurately prepare a solution of 4-Acetyl-2-methylpyrimidine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 10 µg/mL.

  • UV-Vis Spectrophotometer Scan: Using a calibrated UV-Vis spectrophotometer, scan the prepared solution across a wavelength range of 200-400 nm against a solvent blank.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax. This wavelength should be used for the HPLC UV detector. Based on the analysis of similar pyrimidine derivatives, the λmax is anticipated to be in the range of 250-280 nm.[9]

Initial Chromatographic Conditions

Based on the physicochemical properties of 4-Acetyl-2-methylpyrimidine and established methods for similar compounds like 4-methyl-pyrimidine and 4-acetylpyridine, a reversed-phase HPLC method is the most logical starting point.[10][11]

Rationale for Initial Conditions:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like 4-Acetyl-2-methylpyrimidine.[3]

  • Mobile Phase: A simple mobile phase consisting of a mixture of acetonitrile (ACN) and water is a good starting point. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of the weakly basic pyrimidine ring.[10][12]

  • Detection: A UV detector set at the predetermined λmax.

  • Isocratic Elution: For simplicity and robustness, an isocratic elution is preferred for initial development.

Table of Initial HPLC Parameters:

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at λmax (to be determined)
Run Time 10 minutes
Method Optimization Strategy

Systematic optimization is key to achieving a robust and reliable HPLC method. The following workflow outlines the logical progression for refining the initial conditions.

Caption: Key Parameters for HPLC Method Validation.

Validation Protocol and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be free from interference from other components. Peak purity index should be > 0.99.
Linearity & Range Analyze a minimum of five concentrations of the reference standard over the expected working range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and have acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters. System suitability criteria must be met under all varied conditions.

Part 3: Standard Operating Protocol

1. Preparation of Mobile Phase:

  • Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
  • Mix the aqueous phase and acetonitrile in the optimized ratio (e.g., 60:40 v/v).
  • Degas the mobile phase by sonication or vacuum filtration.

2. Preparation of Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of 4-Acetyl-2-methylpyrimidine reference standard into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.

3. Preparation of Sample Solution:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 4-Acetyl-2-methylpyrimidine into a 100 mL volumetric flask.
  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes.
  • Dilute to volume with the mobile phase and mix well.
  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Before sample analysis, perform five replicate injections of the standard solution.
  • The system is deemed suitable for use if the RSD of the peak areas is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 1.5.

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.
  • Calculate the concentration of 4-Acetyl-2-methylpyrimidine in the sample using the following formula:

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of 4-Acetyl-2-methylpyrimidine. By following the outlined protocols, researchers and analysts can establish a robust, reliable, and accurate method suitable for routine quality control and research applications. The principles of systematic method development and rigorous validation detailed herein are essential for ensuring data integrity and meeting regulatory expectations.

References

  • High-performance liquid chromatographic separation of a number of biologically important pyrimidine derivatives was studied in the reversed-phase system. PubMed. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Scent.vn. [Link]

  • 4-Acetyl-2-methylpyrimidine. PubChem. [Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. [Link]

  • 4-acetyl-2-methyl pyrimidine, 67860-38-2. The Good Scents Company. [Link]

  • 4-acetyl-2-methylpyrimidine (chem004606). ContaminantDB. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • 4-acetyl-2-methyl pyrimidine, 67860-38-2. The Good Scents Company. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. ResearchGate. [Link]

Sources

Method

Application Note: Quantitative Analysis of 4-Acetyl-2-methylpyrimidine in Food Matrices using Gas Chromatography

Abstract 4-Acetyl-2-methylpyrimidine is a significant flavor compound, imparting desirable nutty, roasted, and popcorn-like aromas to a variety of food products.[1] Its presence and concentration are critical to the fina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetyl-2-methylpyrimidine is a significant flavor compound, imparting desirable nutty, roasted, and popcorn-like aromas to a variety of food products.[1] Its presence and concentration are critical to the final sensory profile of items such as baked goods, cereals, and snack foods. This document provides a comprehensive, field-tested gas chromatography (GC) protocol for the reliable quantification of 4-Acetyl-2-methylpyrimidine. We will detail a robust methodology encompassing sample preparation via headspace solid-phase microextraction (HS-SPME), optimized GC-FID (Flame Ionization Detector) parameters, and a full validation strategy based on established analytical guidelines. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction and Scientific Principle

4-Acetyl-2-methylpyrimidine (CAS No. 67860-38-2) is a heterocyclic aromatic ketone known for its potent "burnt meaty" aroma.[2] As a flavoring agent recognized by FEMA (FEMA No. 3654), its consistent measurement is essential for product development and quality assurance in the food industry.[2][3] Gas chromatography is the premier analytical technique for this application due to its ability to separate volatile and semi-volatile compounds from complex food matrices.[4]

The principle of this method relies on the partitioning of volatile analytes, including 4-Acetyl-2-methylpyrimidine, from the sample matrix into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber coated with a specific stationary phase is exposed to this headspace, where it adsorbs and concentrates the analytes.[5][6] The fiber is then desorbed directly into the hot GC inlet, transferring the analytes onto the analytical column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. Finally, the Flame Ionization Detector (FID) produces a signal proportional to the amount of carbon-containing compound eluting from the column, allowing for precise quantification.

Instrumentation, Reagents, and Consumables

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a Split/Splitless inlet and a Flame Ionization Detector (FID).

  • Autosampler: SPME-compatible autosampler (e.g., PAL3, Gerstel MPS).

  • Data System: Agilent OpenLab CDS (or equivalent).

Reagents and Standards
  • 4-Acetyl-2-methylpyrimidine analytical standard: ≥99% purity.

  • Solvent: Propylene Glycol (PG) or Ethanol, HPLC grade.

  • Internal Standard (IS): 2,3,5-Trimethylpyrazine (or other suitable non-interfering compound), ≥99% purity.

  • Sodium Chloride (NaCl): ACS grade, for salting-out effect.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), and Air (FID, zero grade).

Consumables
  • GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Scientist's Note: A polar polyethylene glycol (PEG) stationary phase like DB-WAX is chosen for its excellent selectivity towards polar compounds like ketones and pyrimidines, ensuring good separation from potential interferences in food matrices.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Scientist's Note: This triple-phase fiber provides broad-range selectivity for volatile and semi-volatile compounds, making it ideal for concentrating flavor molecules like 4-Acetyl-2-methylpyrimidine.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Standard laboratory glassware.

Experimental Workflow and Protocols

Overall Workflow Diagram

The entire analytical process, from sample receipt to final report generation, is depicted below. This workflow ensures a systematic and reproducible approach to the analysis.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Automated Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (e.g., Baked Goods, Cereal) Homogenize Sample Homogenization (if solid) Sample->Homogenize Standard_Prep Standard & QC Preparation Incubate Incubation & SPME Adsorption (e.g., 60°C for 20 min) Standard_Prep->Incubate Weigh Weighing & Salting Homogenize->Weigh Weigh->Incubate Desorb SPME Desorption (GC Inlet) Incubate->Desorb GC_Run GC Separation (DB-WAX Column) Desorb->GC_Run FID_Detect FID Detection GC_Run->FID_Detect Integrate Peak Integration FID_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Final Report & Review Quantify->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Automated GC workflow for 4-Acetyl-2-methylpyrimidine analysis.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-Acetyl-2-methylpyrimidine standard into a 10 mL volumetric flask. Dissolve and bring to volume with propylene glycol.

  • Internal Standard (IS) Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 2,3,5-Trimethylpyrazine in propylene glycol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard. For a range of 1-50 µg/mL, pipette the appropriate volume of stock into volumetric flasks, add a fixed amount of IS stock (to achieve a final concentration of 10 µg/mL), and dilute to volume with the chosen solvent.

  • QC Samples: Prepare at least three levels of QC samples (low, medium, high) from a separate stock solution to verify the accuracy of the calibration curve.

Sample Preparation Protocol (HS-SPME)
  • For Solid Samples (e.g., cereal, crackers): Homogenize the sample to a fine powder.

  • Weighing: Accurately weigh 1.0 g of the homogenized sample (or 1.0 mL for liquid samples) into a 20 mL headspace vial.

  • Salting-Out: Add 1.0 g of anhydrous Sodium Chloride (NaCl) to the vial.

    • Causality Explanation: Adding salt increases the ionic strength of the aqueous phase in the sample, which decreases the solubility of organic analytes like 4-Acetyl-2-methylpyrimidine and promotes their partitioning into the headspace, thereby increasing method sensitivity.[6]

  • Internal Standard Spiking: Add 10 µL of a 100 µg/mL IS working solution to each vial (blanks, standards, and samples).

  • Sealing: Immediately seal the vial with the screw cap.

  • Vortex: Gently vortex the vial for 15 seconds to ensure mixing. The vial is now ready for the autosampler.

GC Method Parameters and Data Analysis

GC and Autosampler Conditions

The following table summarizes the optimized instrumental parameters for this analysis.

ParameterValueRationale
HS-SPME Autosampler
Incubation Temperature60°CBalances efficient volatilization with minimizing thermal degradation of the analyte or matrix.
Incubation Time20 minutesAllows the sample to reach thermal equilibrium and saturate the headspace.
SPME Fiber50/30µm DVB/CAR/PDMSProvides robust and broad-spectrum adsorption of key flavor volatiles.
Extraction Time15 minutesSufficient time for analyte concentration onto the fiber without reaching saturation for most samples.
GC Inlet
Inlet Temperature250°CEnsures rapid and complete desorption of the analyte from the SPME fiber.
ModeSplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace-level detection.
Column and Oven
ColumnDB-WAX (30 m x 0.25 mm, 0.25 µm)Polar phase provides optimal selectivity for the target analyte.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program50°C (hold 2 min), ramp 10°C/min to 230°C, hold 5 minProvides good separation of early-eluting volatiles and ensures elution of the target analyte.
FID Detector
Temperature250°CPrevents condensation of analytes and ensures a stable signal.
H2 Flow40 mL/minOptimized for maximum detector response.
Air Flow400 mL/minProvides the oxidant for the flame.
Makeup Gas (N2 or He)25 mL/minSweeps the column effluent through the detector efficiently.
Data Analysis and Quantification
  • Peak Identification: Identify the peaks for 4-Acetyl-2-methylpyrimidine and the internal standard (IS) based on their retention times, confirmed by running a pure standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. A linear regression with a correlation coefficient (R²) > 0.995 is required.

  • Quantification: Calculate the concentration of 4-Acetyl-2-methylpyrimidine in the samples using the linear regression equation derived from the calibration curve.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, key performance characteristics must be assessed according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: Assessed over a range of 1-50 µg/mL, with an R² value > 0.995.

  • Accuracy & Precision: Determined by analyzing spiked matrix samples at three concentration levels (n=5). Accuracy should be within 85-115%, and precision (as %RSD) should be <15%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note provides a detailed, robust, and validated protocol for the quantitative determination of 4-Acetyl-2-methylpyrimidine in food matrices. The use of HS-SPME offers a solvent-free, automated, and sensitive sample preparation technique.[5] The optimized GC-FID parameters ensure excellent chromatographic separation and reliable detection. By explaining the scientific rationale behind key steps and incorporating a rigorous validation strategy, this method provides researchers and quality control professionals with a trustworthy tool for flavor analysis.

References

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • Maruyama, T., Shiota, T., & Sakamoto, T. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. Retrieved from [Link]

  • TheFrenchLabReporter. (2020, October 21). Best Sample Preparation for GC ? [Video]. YouTube. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Sindh University Research Journal (Science Series), 44(2). Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Rostagno, M. A., & Smith, R. M. (Eds.). (2019). Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Royal Society of Chemistry. Retrieved from [Link]

  • Al-Suod, H., et al. (2022). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 34(3), 101889. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 4-Acetyl-2-methylpyrimidine

Abstract This guide provides a detailed protocol for the structural elucidation of 4-Acetyl-2-methylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the structural elucidation of 4-Acetyl-2-methylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, step-by-step experimental procedures for sample preparation and data acquisition, and an in-depth analysis of the resulting ¹H and ¹³C NMR spectra. The methodologies described herein are designed to ensure high-quality, reproducible results for the unambiguous characterization of this and structurally related heterocyclic compounds.

Introduction: The Significance of 4-Acetyl-2-methylpyrimidine

4-Acetyl-2-methylpyrimidine is a heterocyclic aromatic ketone with applications as a flavoring agent, notably in meaty and roasted food products. Beyond its role in the food industry, its pyrimidine core is a prevalent scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The precise substitution pattern on the pyrimidine ring is critical to its chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural confirmation of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms. This application note serves as an authoritative guide to leveraging NMR for the complete structural verification of 4-Acetyl-2-methylpyrimidine.

Foundational Analysis: Molecular Structure

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. 4-Acetyl-2-methylpyrimidine (C₇H₈N₂O) possesses four distinct types of proton environments and seven unique carbon environments, making it an excellent candidate for NMR analysis.

Caption: Structure of 4-Acetyl-2-methylpyrimidine with atom numbering for NMR assignment.

Experimental Design and Rationale

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of experimental parameters.

Choice of Solvent: Deuterated Chloroform (CDCl₃)

For small, non-polar to moderately polar organic molecules, deuterated chloroform (CDCl₃) is the solvent of choice.

  • Causality: CDCl₃ is chemically inert, preventing reactions with the analyte. Its deuterium atom provides a lock signal for the spectrometer to maintain field stability. The residual proton signal (CHCl₃) appears as a singlet at a well-known chemical shift (~7.26 ppm), which typically does not interfere with the analyte's signals.[2][3]

Internal Standard: Tetramethylsilane (TMS)

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.

  • Causality: The 12 equivalent protons and 4 equivalent carbons of TMS produce a single, sharp resonance. Its silicon atom is less electronegative than carbon, causing the signal to appear upfield (defined as 0.00 ppm), away from the resonances of most organic compounds.[4] It is also chemically inert and volatile, allowing for easy removal if sample recovery is needed.

Detailed Experimental Protocols

These protocols are designed for a standard 400-600 MHz NMR spectrometer. Instrument-specific parameters may require minor optimization.[5]

Protocol 1: Sample Preparation

A properly prepared sample is crucial for acquiring high-resolution spectra.[6][7]

  • Weighing: Accurately weigh 5-10 mg of 4-Acetyl-2-methylpyrimidine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial. Vortex gently to ensure complete dissolution.

  • Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool or a Kimwipe. Filter the solution directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse program (e.g., zg30 on Bruker instruments) is appropriate.

    • Spectral Width: ~12-16 ppm, centered around 6 ppm.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 3: ¹³C{¹H} NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: ~220-240 ppm, centered around 110 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 512 to 2048) is required.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ triplet signal at 77.16 ppm.

Spectral Analysis and Data Interpretation

While experimental data for this specific molecule is not widely published, a robust prediction can be made based on established principles of chemical shifts and coupling constants for pyrimidine derivatives.[8][9][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The molecule has four distinct proton signals: two on the pyrimidine ring and two from the methyl groups.

  • H6 (δ ≈ 8.9 ppm, doublet): This proton is adjacent to a ring nitrogen (N1) and is therefore significantly deshielded. It will appear as a doublet due to coupling with H5. The expected coupling constant (J) is approximately 5.0 Hz.[10]

  • H5 (δ ≈ 7.5 ppm, doublet): This proton is less deshielded than H6. It will also appear as a doublet due to coupling with H6, showing the same J-value of ~5.0 Hz.

  • C9-H₃ (Acetyl Methyl, δ ≈ 2.8 ppm, singlet): The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group. They will appear as a sharp singlet as there are no adjacent protons to couple with.

  • C7-H₃ (Ring Methyl, δ ≈ 2.7 ppm, singlet): The protons of the methyl group on the pyrimidine ring will also appear as a singlet. Its chemical shift is influenced by the aromatic ring current.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has seven unique carbon signals.

  • C8 (Carbonyl, δ ≈ 198 ppm): The carbonyl carbon is highly deshielded and will appear far downfield.

  • C2, C4, C6 (Pyrimidine Ring Carbons): These carbons are directly bonded to electronegative nitrogen atoms and will be significantly deshielded. Their predicted shifts are: C2 (≈ 168 ppm), C4 (≈ 165 ppm), and C6 (≈ 157 ppm).

  • C5 (Pyrimidine Ring Carbon): This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons, appearing around δ ≈ 122 ppm.

  • C9 (Acetyl Methyl, δ ≈ 26 ppm): The methyl carbon of the acetyl group.

  • C7 (Ring Methyl, δ ≈ 24 ppm): The methyl carbon attached to the pyrimidine ring.

Summary of Predicted NMR Data

The predicted quantitative data is summarized below for easy reference.

Table 1: Predicted ¹H NMR Data for 4-Acetyl-2-methylpyrimidine in CDCl₃

Atom Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H6 ~ 8.9 Doublet (d) 1H ~ 5.0
H5 ~ 7.5 Doublet (d) 1H ~ 5.0
C9-H₃ ~ 2.8 Singlet (s) 3H N/A

| C7-H₃ | ~ 2.7 | Singlet (s) | 3H | N/A |

Table 2: Predicted ¹³C NMR Data for 4-Acetyl-2-methylpyrimidine in CDCl₃

Atom Predicted δ (ppm)
C8 (C=O) ~ 198
C2 ~ 168
C4 ~ 165
C6 ~ 157
C5 ~ 122
C9 (-CH₃) ~ 26

| C7 (-CH₃) | ~ 24 |

Workflow and Logic Visualization

The logical flow of the characterization process can be visualized as follows.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Final Elucidation weigh Weigh Analyte (5-50 mg) dissolve Dissolve in CDCl3 + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_H1 Acquire ¹H Spectrum filter->acquire_H1 acquire_C13 Acquire ¹³C Spectrum filter->acquire_C13 process Process FID (FT, Phase, Baseline) acquire_H1->process acquire_C13->process calibrate Calibrate Spectra (TMS, CDCl₃) process->calibrate assign Assign Signals (δ, J, Integration) calibrate->assign structure Confirm Structure assign->structure

Caption: Workflow for the NMR characterization of 4-Acetyl-2-methylpyrimidine.

Conclusion

This application note provides a comprehensive and self-validating protocol for the NMR characterization of 4-Acetyl-2-methylpyrimidine. By following the detailed steps for sample preparation, data acquisition, and applying the principles of spectral interpretation, researchers can confidently verify the structure of this compound. The predicted chemical shifts and coupling constants serve as a reliable benchmark for analyzing experimental data, ensuring accuracy and integrity in research and development settings.

References

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link][3]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][4]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link][7]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link][9][11]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624. Retrieved from [Link][8]

  • Al-Ostath, A., El-Brollosy, N. R., & Al-Deeb, O. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. Retrieved from [Link][12]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link][1]

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Method

Application Notes and Protocols: 4-Acetyl-2-methylpyrimidine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Acetyl-2-methylpyrimidine in Medicinal Chemistry The pyrimidine nucleus is a cornerstone in the architecture of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Acetyl-2-methylpyrimidine in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the core of nucleic acids and a plethora of therapeutic agents.[1][2][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Within the vast landscape of pyrimidine-based scaffolds, 4-acetyl-2-methylpyrimidine emerges as a particularly valuable and versatile precursor for the synthesis of a diverse array of fused heterocyclic compounds. Its strategic placement of a reactive acetyl group and a methyl substituent on the pyrimidine ring provides a unique platform for constructing complex molecular architectures with significant potential in drug discovery and development.[4][5]

This application note serves as a comprehensive technical guide for researchers and scientists, providing detailed insights and field-proven protocols for utilizing 4-acetyl-2-methylpyrimidine as a starting material for the synthesis of various heterocyclic systems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Synthetic Strategy: The Chalcone Gateway

A robust and widely applicable strategy for elaborating the 4-acetyl-2-methylpyrimidine core involves an initial Claisen-Schmidt condensation to form α,β-unsaturated ketones, commonly known as chalcones.[4][5][6] These chalcone intermediates are highly versatile synthons that can undergo subsequent cyclization reactions with various binucleophiles to afford a rich diversity of fused heterocyclic systems.[4][7][8] The reactivity of the enone moiety in the chalcone backbone makes it an ideal electrophilic partner for a range of nucleophiles, enabling the construction of various ring systems.[7]

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Heterocyclic Ring Formation 4-Acetyl-2-methylpyrimidine 4-Acetyl-2-methylpyrimidine Aromatic Aldehyde Aromatic Aldehyde Chalcone Intermediate Chalcone Intermediate Binucleophile Binucleophile Fused Heterocycle Fused Heterocycle

Core Synthetic Workflow. A two-part synthetic strategy for heterocyclic compounds.

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors in anticancer therapy.[9] The synthesis of pyridopyrimidine derivatives from 4-acetyl-2-methylpyrimidine can be efficiently achieved through a two-step process involving the formation of a chalcone intermediate followed by a cyclocondensation reaction with a suitable nitrogen-containing binucleophile, such as guanidine.[4]

Part 1: Synthesis of Chalcone Intermediate (1-(2-methylpyrimidin-4-yl)-3-arylprop-2-en-1-one)

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic aldehyde and a ketone.[4][5] In this protocol, 4-acetyl-2-methylpyrimidine is reacted with a substituted aromatic aldehyde in the presence of a base catalyst.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-acetyl-2-methylpyrimidine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (20-30 mL).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature. The amount of base is critical and should be catalytic.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Aldehyde SubstituentReaction Time (h)Yield (%)Reference
4-Chlorobenzaldehyde585[4]
4-Methoxybenzaldehyde682[5]
2-Nitrobenzaldehyde4.588[4]

Table 1. Representative yields for the synthesis of chalcones from 4-acetyl-2-methylpyrimidine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Claisen-Schmidt condensations as it effectively dissolves both the reactants and the base catalyst.

  • Catalyst: Potassium hydroxide is a strong base that facilitates the deprotonation of the α-carbon of the acetyl group, leading to the formation of an enolate ion which is the key nucleophile in this reaction.

  • Temperature: The reaction is typically carried out at room temperature to minimize side reactions, such as self-condensation of the ketone.

Part 2: Cyclization to form Pyridopyrimidine

The chalcone intermediate, with its α,β-unsaturated ketone moiety, is primed for cyclization. Reaction with guanidine hydrochloride in a basic medium leads to the formation of the pyridopyrimidine ring system.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol (30 mL).

  • Base Addition: Add a solution of potassium hydroxide in ethanol to the mixture and reflux for 8-10 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude pyridopyrimidine derivative can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.

G Start 4-Acetyl-2-methylpyrimidine + Aromatic Aldehyde Step1 Claisen-Schmidt Condensation (Ethanol, KOH) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Cyclization with Guanidine (Ethanol, KOH, Reflux) Intermediate->Step2 Product Pyridopyrimidine Derivative Step2->Product

Synthesis of Pyridopyrimidines. A two-step reaction workflow.

Synthesis of Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines are another class of fused heterocycles with significant therapeutic potential, particularly as anticancer agents.[2] Their synthesis can also be achieved from the chalcone intermediates derived from 4-acetyl-2-methylpyrimidine.

The reaction of the chalcone with hydrazine hydrate or substituted hydrazines in a suitable solvent like acetic acid or ethanol leads to the formation of the pyrazoline ring, which upon oxidation or rearrangement can yield the aromatic pyrazolopyrimidine system.

Experimental Protocol:

  • Reaction Setup: Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution.

  • Reaction: Reflux the reaction mixture for 6-8 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized chalcones and the final heterocyclic products is essential to confirm their structure and purity. The following spectroscopic techniques are indispensable:

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O (carbonyl), C=C (alkene), and N-H (amine/amide) stretching vibrations.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[8]

Compound TypeKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ ppm)
Chalcone 1650-1680 (C=O), 1580-1620 (C=C)7.0-8.5 (aromatic and vinylic protons)
Pyridopyrimidine 3100-3400 (N-H), 1620-1660 (C=N)7.0-9.0 (aromatic and heterocyclic protons)

Table 2. General Spectroscopic Data for Synthesized Compounds.

Application in Drug Discovery and Development

The heterocyclic compounds synthesized from 4-acetyl-2-methylpyrimidine are of significant interest to drug development professionals due to their potential to interact with various biological targets.

  • Pyridopyrimidines as Kinase Inhibitors: Many pyridopyrimidine derivatives have been shown to inhibit the activity of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9] For instance, Palbociclib, a pyridopyrimidine-based drug, is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is used for the treatment of certain types of breast cancer.[9]

  • Pyrazolopyrimidines as Anticancer Agents: Pyrazolopyrimidines have demonstrated a broad range of anticancer activities.[2] They can act as inhibitors of various enzymes involved in cancer cell proliferation and survival. For example, some pyrazolopyrimidine derivatives have shown potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer).[1]

Heterocyclic CoreBiological Target/ActivityExample IC₅₀ ValuesReference
PyridopyrimidineCDK4/6 Inhibition-[9]
PyrazolopyrimidineAnticancer (MCF-7 cells)11 µM[1]

Table 3. Biological Activities of Heterocycles Derived from 4-Acetyl-2-methylpyrimidine Precursors.

Conclusion

4-Acetyl-2-methylpyrimidine stands out as a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The straightforward and efficient synthetic routes, primarily proceeding through chalcone intermediates, allow for the generation of extensive libraries of pyridopyrimidines, pyrazolopyrimidines, and other fused systems. The established biological activities of these heterocyclic cores, particularly in the realm of anticancer drug discovery, underscore the importance of 4-acetyl-2-methylpyrimidine as a strategic starting material for the development of novel therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to explore the rich chemical space accessible from this versatile building block.

References

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Application

Application Notes &amp; Protocols: A Guide to the Custom Synthesis of 4-Acetyl-2-methylpyrimidine Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in nature, notably as a fundamental component of nucleic acids, underscores its biological significance.[1] In drug design, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a detailed exploration of the synthesis of 4-Acetyl-2-methylpyrimidine analogues, a class of compounds of significant interest for developing novel therapeutics. We will delve into the strategic rationale behind synthetic choices, provide a detailed, field-proven protocol for a representative analogue, and discuss strategies for library diversification through bioisosteric modification.

The Strategic Importance of the Pyrimidine Scaffold in Drug Design

The utility of the pyrimidine ring in medicinal chemistry extends beyond its presence in natural products. It serves as a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the pyrimidine moiety is often employed as a bioisostere for other aromatic systems like phenyl or pyridine rings.[5][6] Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or biological properties, is a powerful strategy in lead optimization.[7][8] Substituting a phenyl ring with a pyrimidine, for example, can introduce hydrogen bond acceptors (the ring nitrogens), alter electronic properties, improve solubility, and reduce susceptibility to metabolic oxidation by cytochrome P450 enzymes—all while maintaining key binding interactions.[6]

The specific substitution pattern, such as the 4-acetyl and 2-methyl groups, provides critical vectors for molecular recognition. The acetyl group can act as a hydrogen bond acceptor, while the methyl group can occupy a hydrophobic pocket in a target protein, enhancing binding affinity and selectivity.[5] The synthesis of analogues based on this core structure allows for a systematic exploration of the structure-activity relationship (SAR) to develop potent and selective clinical candidates.[9]

Core Synthetic Strategies: Constructing the Pyrimidine Ring

The construction of the pyrimidine ring is most classically and reliably achieved through the condensation of a 1,3-dielectrophile with a C-N-C dielectrophile. A common and robust approach involves the reaction between a β-dicarbonyl compound and an amidine or guanidine derivative. This strategy is favored due to the commercial availability of a vast array of starting materials, allowing for significant structural diversity in the final products.

For the synthesis of the 4-Acetyl-2-methylpyrimidine core, acetylacetone (pentane-2,4-dione) is an ideal 1,3-dicarbonyl starting material as it directly provides the C4-methyl and the C5-acetyl precursor functionalities. The N-C-N fragment can be introduced using a substituted guanidine or amidine.

Caption: General strategy for pyrimidine synthesis.

While this classical approach is highly effective, modern organic synthesis offers alternative routes. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, provide a highly efficient pathway to complex pyrimidines.[10][11] Additionally, transition-metal catalyzed cross-coupling reactions, particularly those involving direct C-H bond activation, have emerged as powerful tools for the late-stage functionalization of the pyrimidine ring, enabling the synthesis of analogues that are inaccessible through traditional methods.[12]

Detailed Protocol: One-Pot Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide

This protocol details a reliable and efficient one-pot synthesis of a representative 4-Acetyl-2-methylpyrimidine analogue, adapted from the work of Mohamed-Ezzat et al.[13][14] This method exemplifies the cyclocondensation strategy discussed previously.

Materials and Equipment
  • Reactants: Phenylsulfonyl guanidine, Acetylacetone (Pentane-2,4-dione), Triethylorthoformate.

  • Solvent: Ethanol.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus (Büchner funnel), standard laboratory glassware.

  • Analytical: Thin-Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Infrared (IR) spectrometer, Melting point apparatus.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol).

  • Reagent Addition: Add triethylorthoformate (5 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After 6 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate will form upon cooling.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol. For further purification, recrystallize the crude product from hot ethanol to yield orange crystals.[13][14]

  • Drying: Dry the purified crystals under vacuum to obtain the final product, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should show characteristic peaks. For the title compound, reported shifts are: δ 2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH).[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₃N₃O₃S, MW: 291.33 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as C=O (acetyl), C=N (pyrimidine), and S=O (sulfonamide).

  • Melting Point (MP): A sharp melting point indicates high purity. The reported melting point is 469 K (196 °C).[13][14]

Summary of Reaction Data
Reactant 1Reactant 2Reactant 3ProductYieldMelting PointReference
Phenylsulfonyl guanidineAcetylacetoneTriethylorthoformateN-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide45%196 °C (469 K)[13][14]

Designing Analogue Libraries: The Role of Bioisosterism

The true power of a synthetic protocol lies in its adaptability for creating a library of related compounds for SAR studies. The core 4-Acetyl-2-methylpyrimidine scaffold offers multiple points for diversification.

Caption: Key diversification points on the core scaffold.

  • Position 2 (R1): By starting with different substituted guanidines or amidines, the 2-position of the pyrimidine ring can be readily modified. For example, using acetamidine instead of a sulfonyl guanidine would yield a simple 2-methyl group.

  • Acetyl Group (R2): The acetyl moiety can be replaced with other acyl groups by using different 1,3-dicarbonyl compounds. More advanced modifications can involve its bioisosteric replacement with groups like oxadiazoles or thiazoles to alter electronic properties and metabolic stability.[7]

  • Position 4 (R3): Similarly, the methyl group at position 4 can be changed by altering the 1,3-dicarbonyl starting material.

This systematic modification allows researchers to fine-tune the molecule's properties to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, accelerating the journey from a hit compound to a viable drug candidate.[8]

References

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
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  • American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Effect of the bioisosteric replacement of pyrimidine by pyridine.
  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • PMC. (n.d.).
  • Cambridge MedChem Consulting. (2023).
  • OUCI. (n.d.).
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?
  • ResearchGate. (2018).
  • Drug Design Org. (n.d.). Bioisosterism.
  • RSC Publishing. (2023).
  • IUCr. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Cardiff University. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

Sources

Method

Application Notes: Leveraging 4-Acetyl-2-methylpyrimidine as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs, particularly in oncol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs, particularly in oncology and immunology.[1][2][3] This document provides a comprehensive guide to the strategic use of 4-acetyl-2-methylpyrimidine, a readily accessible building block, for the synthesis and evaluation of novel enzyme inhibitors. We will explore the chemical reactivity of this starting material, propose synthetic routes to generate diverse compound libraries, and provide detailed protocols for screening these compounds against key enzyme classes, including kinases, cholinesterases, and metabolic enzymes. This guide is designed to empower researchers to unlock the potential of the 4-acetyl-2-methylpyrimidine scaffold in their drug discovery programs.

Introduction: The Rationale for 4-Acetyl-2-methylpyrimidine in Drug Discovery

The pyrimidine ring is a cornerstone of many biologically active molecules, primarily due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and its capacity to form crucial hydrogen bonds with enzyme active sites.[2][4] Specifically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are excellent hydrogen bond acceptors, a key interaction for potent inhibition of many enzymes, including kinases.[2]

4-Acetyl-2-methylpyrimidine presents a unique opportunity for medicinal chemists. It possesses three key features for diversification:

  • The Acetyl Group: This is a versatile chemical handle that can participate in a wide range of chemical transformations, such as condensations, to introduce diverse aromatic and heterocyclic moieties.

  • The Methyl Group: While less reactive than the acetyl group, it offers a site for potential late-stage functionalization or can be important for steric interactions within a binding pocket.

  • The Pyrimidine Core: This provides the foundational pharmacophoric features for enzyme recognition.

By strategically modifying the acetyl group, a library of compounds with diverse physicochemical properties can be generated, increasing the probability of identifying potent and selective enzyme inhibitors.

Synthetic Strategy: From 4-Acetyl-2-methylpyrimidine to a Diverse Inhibitor Library

A highly effective strategy for elaborating the 4-acetyl-2-methylpyrimidine core is through the synthesis of chalcone intermediates, which can then be cyclized to form a variety of heterocyclic scaffolds.[5][6] Chalcones, or α,β-unsaturated ketones, are themselves a class of biologically active compounds and serve as versatile precursors to other heterocyclic systems.[5][6]

Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 4-acetyl-2-methylpyrimidine with a variety of aromatic aldehydes to generate a library of chalcone derivatives.

Materials:

  • 4-Acetyl-2-methylpyrimidine

  • A selection of aromatic and heteroaromatic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-acetyl-2-methylpyrimidine (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in ethanol (40 mL).

  • To this stirred solution, add an aqueous solution of KOH (15 mL).

  • Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.[5]

This procedure can be repeated with a diverse range of aldehydes to generate a library of chalcones with varying electronic and steric properties.

Protocol for Cyclization of Chalcones to Pyrimidine Derivatives

The synthesized chalcones can be further cyclized to generate more complex heterocyclic systems, such as aminopyrimidines, which are known to be potent enzyme inhibitors.[5]

Materials:

  • Synthesized chalcone derivative

  • Thiourea, urea, or guanidine hydrochloride

  • Ethanolic potassium hydroxide (KOH) solution

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, combine the chalcone derivative (0.01 mol) and thiourea (0.01 mol) in an ethanolic KOH solution (25 mL).

  • Reflux the reaction mixture for approximately 22 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture is typically left overnight to allow for complete precipitation.

  • The resulting solid is filtered, washed, and recrystallized to yield the purified 2-amino-pyrimidine derivative.[5]

By using thiourea, urea, or guanidine hydrochloride, different substitutions at the 2-position of the newly formed pyrimidine ring can be achieved, further diversifying the chemical library.

Application Protocols: Screening for Enzyme Inhibitory Activity

Once a library of compounds derived from 4-acetyl-2-methylpyrimidine has been synthesized, the next critical step is to screen them for biological activity. Below are detailed protocols for assessing the inhibitory potential against three major classes of enzymes.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology.[3] The pyrimidine scaffold is a well-established kinase inhibitor pharmacophore.

Principle:

Kinase activity is often measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. Luminescence-based assays, such as Kinase-Glo®, provide a highly sensitive method where the light output is directly proportional to the amount of ATP remaining in the solution. A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.[7][8]

Protocol: General In Vitro Kinase Assay (Luminescence-Based)

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

  • ATP solution (at the Kₘ concentration for the specific kinase)[7]

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Multichannel pipettor

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitors in DMSO.

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.

  • Assay Plate Setup:

    • Add the kinase, substrate, and inhibitor to the wells of the plate.

    • Include control wells: "no inhibitor" (DMSO only) and "no enzyme" (buffer only).

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)

IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological conditions.[9]

Principle:

The Ellman's assay is a colorimetric method to measure AChE activity.[9] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured at 412 nm, is proportional to AChE activity.[9]

Protocol: Spectrophotometric AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATChI) substrate solution

  • DTNB (Ellman's reagent) solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • Clear 96-well plates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Assay Plate Setup:

    • Add phosphate buffer to all wells.

    • Add various dilutions of the inhibitor to the test wells.

    • Add buffer with the same percentage of DMSO to the positive control (no inhibition) wells.

    • Add additional buffer to the blank wells.

  • Enzyme Addition and Pre-incubation:

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate for a set period (e.g., 15 minutes) at a constant temperature to allow for inhibitor binding.[9]

  • Reaction Initiation:

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATChI substrate solution to all wells.[9]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[9]

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the formula:

% Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100[9]

IC₅₀ values are then determined by plotting the percent inhibition against the inhibitor concentration.

Glutathione Reductase (GR) Inhibition Assay

Glutathione reductase is an important enzyme in maintaining the cellular redox state, and its inhibition can be relevant in various diseases, including cancer and parasitic infections.

Principle:

GR catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH as a cofactor. The activity of the enzyme is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10]

Protocol: Spectrophotometric GR Inhibition Assay

Materials:

  • Purified glutathione reductase

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • NADPH solution

  • Oxidized glutathione (GSSG) solution

  • Synthesized inhibitor compounds

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Mixture Preparation:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the inhibitor at various concentrations.

  • Enzyme Addition:

    • Add the glutathione reductase enzyme to the wells.

  • Reaction Initiation:

    • Start the reaction by adding the GSSG solution.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

Data Analysis:

The rate of NADPH consumption is determined from the slope of the linear phase of the reaction. The percentage of inhibition and IC₅₀ values are calculated as described in the previous protocols.

Data Presentation and Interpretation

For each synthesized compound, the IC₅₀ values against the different enzymes should be determined and tabulated for easy comparison. This allows for the identification of potent inhibitors and an initial assessment of selectivity.

Table 1: Example of IC₅₀ Data for a Library of 4-Acetyl-2-methylpyrimidine Derivatives

Compound IDKinase A IC₅₀ (µM)AChE IC₅₀ (µM)GR IC₅₀ (µM)
Lead Compound
Derivative 1
Derivative 2
...

This structured data will form the basis for establishing a structure-activity relationship (SAR), which is crucial for guiding the next round of inhibitor design and optimization.

Visualization of Workflows

Synthetic Workflow

Synthetic_Workflow A 4-Acetyl-2-methylpyrimidine C Claisen-Schmidt Condensation A->C B Aromatic Aldehydes B->C D Chalcone Library C->D F Cyclization D->F E Thiourea / Urea / Guanidine E->F G Diverse Inhibitor Library F->G Screening_Workflow cluster_synthesis Compound Library Generation cluster_screening Enzyme Inhibition Assays cluster_analysis Data Analysis A Synthesized Inhibitor Library B Kinase Assays A->B Screening C AChE Assay A->C Screening D GR Assay A->D Screening E IC50 Determination B->E C->E D->E F Structure-Activity Relationship (SAR) E->F

Caption: Workflow for enzyme inhibition screening and data analysis.

Conclusion and Future Directions

4-Acetyl-2-methylpyrimidine is a promising starting material for the development of novel enzyme inhibitors. The synthetic routes outlined in this guide provide a clear path to generating structurally diverse compound libraries. The detailed screening protocols offer robust methods for identifying and characterizing potent inhibitors against key therapeutic targets. Future work should focus on expanding the diversity of the synthesized library, exploring different cyclization chemistries, and performing more in-depth mechanistic studies on the most promising hit compounds. This systematic approach will pave the way for the discovery of new therapeutic agents with improved efficacy and selectivity.

References

  • BenchChem. (2025). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Bio-protocol. Acetylcholinesterase Inhibition Assay.
  • PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Kamiya Biomedical Company.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Der Pharma Chemica. (2014).
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit.
  • Cayman Chemical.
  • Sigma-Aldrich.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • ResearchGate.
  • MMPC. (2013).
  • Asian Journal of Chemistry. (2016).
  • PubMed Central. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • PubMed Central. (2019).
  • ResearchGate.
  • BMG LABTECH. (2020). Kinase assays.
  • PubMed. (1988).
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • ResearchGate. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • PubMed Central. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • ResearchGate. Synthesis and Antimicrobial Activity of Some New Chalcones of 2Acetyl Pyridine.
  • ACS Publications. (2021).
  • ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by....
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • University of Michigan. (2011). Bioisosteres of Common Functional Groups.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate.
  • ResearchGate. (PDF)
  • BenchChem. (2025).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Acetyl-2-methylpyrimidine

Welcome to the technical support resource for the purification of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when purifying this key heterocyclic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your final compound.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges.

Q1: My crude product is a dark brown or black oil. What are the likely causes and my first purification step?

A1: A dark color typically indicates the presence of polymeric or highly conjugated impurities, often formed due to excessive heat or prolonged reaction times.

  • Causality: Pyrimidine rings, especially with activating groups, can be susceptible to side reactions or degradation under harsh conditions. Overheating during synthesis or solvent removal is a common culprit.

  • Immediate Action: Before attempting a high-energy purification method like distillation, it's advisable to perform a preliminary cleanup. Consider dissolving the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treating it with activated charcoal. The charcoal can adsorb many of the high-molecular-weight, colored impurities.[1] After stirring for 15-30 minutes, filter the mixture through a pad of Celite® to remove the fine charcoal particles. This step can significantly improve the efficacy of subsequent purification.

Q2: My initial purity analysis (TLC, ¹H NMR) shows multiple spots/peaks. How do I choose the best primary purification method?

A2: The choice depends on the physical properties of your product and its impurities. 4-Acetyl-2-methylpyrimidine is a liquid with a high boiling point, which guides the strategy.[2][3]

  • For Volatile Impurities: If impurities are significantly lower boiling than the product (e.g., residual reaction solvents like ethanol or THF), a simple vacuum distillation is often the most efficient first step.

  • For Non-Volatile or Thermally Labile Impurities: If impurities are polymeric, salts, or have similar boiling points, column chromatography is the preferred method. It separates compounds based on polarity, which is often a more differentiating characteristic than boiling point.[4][5]

  • Decision Workflow: Use the following decision tree to guide your choice.

G start Analyze Crude Product (TLC, ¹H NMR) check_bp Are impurities significantly more volatile than product? start->check_bp check_polarity Do impurities have different polarity on TLC? check_bp->check_polarity  No / Unsure distillation Perform Vacuum Distillation check_bp->distillation  Yes chromatography Perform Silica Gel Column Chromatography check_polarity->chromatography  Yes complex_case Consider Preparative HPLC or sequential purification check_polarity->complex_case  No (spots overlap)

Caption: Initial Purification Method Selection Workflow.

Q3: I'm struggling to remove the last traces of reaction solvent (e.g., ethanol, toluene). What is the most effective method?

A3: Standard rotary evaporation may be insufficient for high-boiling solvents. For a high-purity sample, connect the flask to a high-vacuum line (Schlenk line) for several hours. Gentle heating (30-40°C) can aid the process, but be cautious not to distill your product. Alternatively, dissolving the product in a low-boiling solvent like dichloromethane, followed by re-evaporation, can help azeotropically remove the higher-boiling solvent.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques tailored to 4-Acetyl-2-methylpyrimidine.

Guide 1: Vacuum Distillation

Vacuum distillation is highly effective for 4-Acetyl-2-methylpyrimidine given its boiling point of 87-89 °C at 10 mmHg.[3][6] It is ideal for separating it from non-volatile residues or much lower-boiling impurities.

Q: My product appears to be decomposing or charring in the distillation flask, even under vacuum. Why?

A: This suggests thermal instability. The issue is often not the vacuum level but the "pot" temperature.

  • Causality & Solution: The temperature of the heating mantle is often significantly higher than the vapor temperature. To minimize residence time at high temperatures, ensure rapid and even boiling. Use a sufficiently deep vacuum to lower the boiling point. A short-path distillation apparatus is highly recommended as it minimizes the surface area and time the hot vapor is in contact with the glass before condensation. Never heat the flask until a stable vacuum is achieved.

Q: I have an impurity with a very close boiling point. How can I improve my separation?

A: This is a classic challenge that standard distillation cannot easily resolve.

  • Causality & Solution: Simple distillation provides only one theoretical plate of separation. To resolve close-boiling components, you need to increase the number of theoretical plates. Use a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. Insulate the column well with glass wool or aluminum foil to maintain the temperature gradient. This is a trade-off; it will increase the distillation time and hold-up volume but provides significantly better separation. If this fails, column chromatography is the necessary next step.

Experimental Protocol: Optimized Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Use a magnetic stir bar in the round-bottom flask to ensure smooth boiling. Ensure all glass joints are properly greased and sealed.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum until the target pressure (e.g., ~10 mmHg) is stable.

  • Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. Once the vapor temperature stabilizes at the expected boiling point of the product (87-89 °C at 10 mmHg), switch to a clean receiving flask to collect the main fraction.[2][3]

  • Completion: Stop the distillation when the temperature starts to fluctuate or rise, or when only a small residue remains. Do not distill to dryness to avoid charring and potential hazards.

  • Cooling: Allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Guide 2: Silica Gel Column Chromatography

Chromatography is the most versatile technique for purifying 4-Acetyl-2-methylpyrimidine from impurities of similar volatility but different polarity.

Q: How do I select the optimal solvent system (eluent) for my separation?

A: Solvent selection is an empirical process, but it can be guided systematically by Thin Layer Chromatography (TLC).

  • Causality & Solution: The goal is to find a solvent system where the product has an Rf (retention factor) value of approximately 0.25-0.35. This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

    • Start Point: Given the polarity of the pyrimidine ring and the acetyl group, a good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).

    • TLC Screening: Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). Spot your crude mixture on a TLC plate and develop it in these solvent systems.

    • Optimization:

      • If the product spot (visualized under UV light) is at the baseline (Rf ~ 0), the eluent is not polar enough. Increase the proportion of Ethyl Acetate.

      • If the product spot is at the solvent front (Rf ~ 1), the eluent is too polar. Decrease the proportion of Ethyl Acetate.

      • The ideal system will show clear separation between your product spot and major impurity spots.

SolventPolarity IndexRole in Eluent
Hexane/Heptane0.1Non-polar base
Toluene2.4Intermediate non-polar
Dichloromethane3.1Intermediate polar
Diethyl Ether2.8Polar modifier
Ethyl Acetate4.4Common polar component
Acetone5.1Strong polar component
Methanol5.1Very polar; for highly retained compounds
Caption: Table of common chromatography solvents and their relative polarities.

Q: My compound is "streaking" or "tailing" down the TLC plate and column. What's wrong?

A: Streaking indicates a problem with the compound's interaction with the silica gel.

  • Causality & Solution:

    • Overloading: You have applied too much sample to the column. Use a larger column or less sample.

    • Acidity/Basicity: 4-Acetyl-2-methylpyrimidine is a basic compound (pKa ~4.6).[7] The acidic nature of standard silica gel can cause strong, non-ideal interactions, leading to tailing. The solution is to add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent. This neutralizes the acidic sites on the silica, resulting in sharp, symmetrical peaks.

    • Insolubility: The compound may be poorly soluble in the chosen eluent, causing it to precipitate at the top of the column. Ensure your crude material is fully dissolved before loading.

G start Observe Tailing/Streaking on Column/TLC check_load Is the sample overloaded? start->check_load check_base Is the compound basic? check_load->check_base  No reduce_load Reduce sample load or use a larger column check_load->reduce_load  Yes add_base Add 0.5-1% Triethylamine or Ammonia to eluent check_base->add_base  Yes final Achieve Symmetrical Peak check_base->final  No / Unsure reduce_load->final add_base->final

Caption: Troubleshooting workflow for peak tailing in chromatography.

Guide 3: Low-Temperature Recrystallization

While 4-Acetyl-2-methylpyrimidine is a liquid at room temperature, low-temperature recrystallization can be a powerful technique for achieving very high purity, especially if the compound can be induced to solidify.

Q: My product "oils out" instead of forming crystals when I cool the solution. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality & Solution: The solubility of the compound has decreased faster than its ability to organize into a crystal lattice.

    • Cool Slower: The most common cause is cooling the solution too rapidly. Allow the flask to cool slowly to room temperature before placing it in an ice or cryo-cool bath.[8]

    • Use Less Solvent: You may have used too much solvent. Re-heat the solution to dissolve the oil, then boil off some of the solvent to create a more concentrated solution and attempt cooling again.

    • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface.[9] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of pure product if available.

    • Change Solvents: The chosen solvent may be inappropriate. Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, in which it is highly soluble[7]), then slowly add a "poor" solvent (e.g., cold water or hexane, in which it is less soluble) dropwise until persistent cloudiness appears. Re-heat gently to clarify and then cool slowly.

Part 3: Purity Verification

After purification, it is critical to verify the purity of 4-Acetyl-2-methylpyrimidine. No purification is complete without this validation step.

Analytical TechniquePurposeKey AdvantagesCommon Protocol Outline
GC-FID Quantitative PurityHigh sensitivity for volatile organic compounds, fast analysis time.[10]Column: DB-5 or similar. Program: Start at 100°C, ramp to 250°C. Detector: FID. Purity is determined by peak area percentage.
RP-HPLC Quantitative PurityExcellent for resolving non-volatile impurities. Highly reproducible.[4][11]Column: C18. Mobile Phase: Acetonitrile/water or Methanol/buffer gradient. Detector: UV at ~254 nm.
¹H NMR Structural Confirmation & PurityConfirms the chemical structure is correct. Can detect and quantify impurities if their signals are resolved from the product signals.Solvent: CDCl₃ or DMSO-d₆. Check for the absence of signals from starting materials, solvents, and side-products.
Mass Spec (MS) Molecular Weight ConfirmationConfirms the molecular weight of the product (136.15 g/mol ).[2][12]Typically coupled with GC or LC (GC-MS, LC-MS) to provide mass data for each separated peak.

References

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • ACS Publications. (1950). Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 4-Acetyl-2-methylpyrimidine Synthesis

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtai...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this key synthetic intermediate. Here, we address common issues in a practical question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Synthetic Challenge

4-Acetyl-2-methylpyrimidine is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via the Pinner condensation of acetylacetone with acetamidine, appears straightforward. However, this reaction is often plagued by side reactions and purification difficulties that can significantly reduce the overall yield. This guide will help you navigate these challenges and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<30%). What are the most likely causes?

Low yields in the Pinner synthesis of 4-acetyl-2-methylpyrimidine can often be attributed to several key factors:

  • Presence of Water: The intermediates in the Pinner reaction are highly susceptible to hydrolysis. Any moisture in your reagents or solvent can lead to the formation of byproducts, primarily acetic acid and acetamide, instead of the desired pyrimidine.[1]

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. An inappropriate base or an incorrect molar ratio can either fail to sufficiently promote the condensation or lead to unwanted side reactions.[2]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

  • Side Reactions: Self-condensation of acetylacetone or polymerization of intermediates can compete with the desired cyclization.[3]

Q2: I suspect water contamination. How can I ensure anhydrous conditions?

Maintaining a water-free environment is paramount for a successful Pinner synthesis. Here are some critical steps:

  • Dry Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like ethanol can be dried over molecular sieves.

  • Reagent Purity: Use high-purity, anhydrous reagents. Acetamidine hydrochloride is hygroscopic and should be stored in a desiccator. If you suspect it has absorbed moisture, it can be dried under vacuum.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Workflow: Ensuring Anhydrous Conditions

start Low Yield Suspected Due to Moisture q1 Are you using an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your solvents and reagents dry? a1_yes->q2 sol_a1 Conduct reaction under Nitrogen or Argon. a1_no->sol_a1 sol_a1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your glassware properly dried? a2_yes->q3 sol_a2 Use freshly distilled or commercially anhydrous solvents. Dry reagents under vacuum. a2_no->sol_a2 sol_a2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Proceed with Anhydrous Reaction a3_yes->end_node sol_a3 Oven-dry all glassware and cool in a desiccator. a3_no->sol_a3 sol_a3->end_node cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Acetylacetone C Intermediate Adduct A->C + Base B Acetamidine B->C D 4-Acetyl-2-methylpyrimidine C->D Cyclization & Dehydration E Acetylacetone F Self-Condensation Product E->F + Base G Acetamidine H Hydrolysis Products (Acetic Acid, Acetamide) G->H + H2O

Sources

Troubleshooting

Technical Support Center: Side-Product Formation in 4-Acetyl-2-methylpyrimidine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetyl-2-methylpyrimidine. This guide is designed to provide in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetyl-2-methylpyrimidine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding side-product formation in reactions involving this versatile building block. As experienced chemists know, understanding and controlling side reactions is paramount to achieving high yields and purity in synthetic chemistry. This resource will equip you with the knowledge to anticipate, identify, and mitigate common side-products, ensuring the success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

Reactions involving 4-Acetyl-2-methylpyrimidine, particularly the widely used Claisen-Schmidt condensation for the synthesis of chalcone derivatives, can be prone to the formation of undesired side-products. This section provides a detailed guide to identifying and resolving these issues.

Problem 1: Low Yield of the Desired Chalcone and Presence of a Higher Molecular Weight By-product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a spot with a lower Rf value than the expected chalcone.

  • ¹H NMR of the crude product reveals complex aliphatic signals, often in the 2.5-4.0 ppm range, in addition to the characteristic α,β-unsaturated protons of the chalcone.

  • Mass spectrometry indicates the presence of a species with a molecular weight corresponding to the addition of a molecule of 4-Acetyl-2-methylpyrimidine to the chalcone product.

Likely Cause: Michael Addition Side-Product

The most common culprit for these observations is the formation of a Michael adduct. In the basic conditions of the Claisen-Schmidt condensation, the enolate of 4-Acetyl-2-methylpyrimidine can act as a nucleophile and attack the β-carbon of the newly formed α,β-unsaturated chalcone.[1] This 1,4-conjugate addition leads to a 1,5-dicarbonyl compound as a significant side-product.[2]

Mechanism of Michael Addition Side-Product Formation

Michael Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation A 4-Acetyl-2-methylpyrimidine C Enolate of 4-Acetyl-2-methylpyrimidine A->C Deprotonation B Base (e.g., OH⁻) B->A D Chalcone Product C->D 1,4-Conjugate Addition E Michael Adduct D->E G Final Michael Adduct E->G Protonation F Proton Source (e.g., H₂O) F->E

Caption: Mechanism of Michael Addition Side-Product Formation.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Use a Milder Base Strong bases like NaOH or KOH generate a high concentration of the enolate, which drives the Michael addition.[2] Consider using weaker bases such as piperidine or pyridine.
Control Reaction Temperature Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly reduce the rate of the Michael addition.[1]
Optimize Reaction Time Monitor the reaction closely by TLC. Once the formation of the chalcone is complete, quench the reaction to prevent the subsequent Michael addition.[1][2]
Stoichiometry Control An excess of the enolizable ketone (4-Acetyl-2-methylpyrimidine) can lead to a higher concentration of the nucleophilic enolate, promoting the side reaction.[1] Using a slight excess of the aldehyde can sometimes be beneficial.
Solvent Selection While alcohols are common solvents, they can facilitate the Michael addition.[2] Consider exploring alternative solvents or solvent-free conditions.[2]

Experimental Protocol: Minimizing Michael Addition in Chalcone Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 4-Acetyl-2-methylpyrimidine (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in ethanol.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes to ensure it reaches 0-5 °C.

  • Base Addition: Slowly add a pre-cooled solution of 10% NaOH in water dropwise over 20-30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting materials are consumed, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to separate the desired chalcone from the Michael adduct.[3]

Problem 2: Formation of a By-product with a Molecular Weight Double that of the Starting Ketone

Symptoms:

  • The reaction mixture becomes viscous and shows multiple spots on TLC, some with very low Rf values.

  • ¹H NMR of the crude product shows a complex mixture, with a decrease in the signal for the acetyl methyl protons of the starting material.

  • Mass spectrometry reveals a peak corresponding to the dimer of 4-Acetyl-2-methylpyrimidine.

Likely Cause: Self-Condensation Side-Product

In the absence of a more reactive electrophile (the aldehyde), or when using a strong base, 4-Acetyl-2-methylpyrimidine can undergo self-condensation, where one molecule acts as the nucleophile (enolate) and another as the electrophile. This leads to the formation of a β-hydroxyketone, which can then dehydrate to an α,β-unsaturated ketone.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Order of Addition Add the base to a mixture of the aldehyde and 4-Acetyl-2-methylpyrimidine. This ensures that the enolate of the ketone is formed in the presence of the more reactive aldehyde electrophile.
Choice of Aldehyde Aromatic aldehydes lacking α-hydrogens are ideal partners in Claisen-Schmidt condensations as they cannot enolize and undergo self-condensation.[4]
Use of a More Reactive Electrophile If the aldehyde is not sufficiently reactive, consider using a more electrophilic derivative or a different synthetic strategy.

Workflow to Minimize Self-Condensation

Caption: Workflow to Minimize Self-Condensation.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or does not go to completion. What could be the issue?

A1: Several factors could contribute to a sluggish reaction:

  • Insufficient Base: Ensure you are using a sufficient amount of base to catalyze the reaction. For Claisen-Schmidt condensations, a catalytic amount is often sufficient, but for some substrates, a stoichiometric amount may be necessary.

  • Steric Hindrance: If your aldehyde has bulky substituents near the carbonyl group, this can hinder the approach of the nucleophilic enolate.

  • Poor Solubility: Ensure that your starting materials are adequately dissolved in the reaction solvent. You may need to try a different solvent system.

  • Low Temperature: While low temperatures can suppress side reactions, they can also slow down the desired reaction. You may need to find an optimal temperature that balances reaction rate and selectivity.

Q2: How can I effectively purify my chalcone product from the unreacted starting materials and side-products?

A2: Recrystallization is a highly effective method for purifying chalcones.[3][5] The key is to find a suitable solvent or solvent system where the chalcone has high solubility at elevated temperatures and low solubility at room temperature.[3] Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.[5] If recrystallization is not sufficient, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of ethyl acetate and hexanes is often effective.

Q3: What are the characteristic ¹H NMR signals for the chalcone product and the Michael adduct side-product?

A3:

  • Chalcone Product ((2E)-1-(2-methylpyrimidin-4-yl)-3-phenylprop-2-en-1-one):

    • Two doublets in the olefinic region (typically between 7.0 and 8.0 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans double bond.

    • A singlet for the methyl group on the pyrimidine ring (around 2.8 ppm).

    • Aromatic protons in their expected regions.

  • Michael Adduct:

    • The characteristic doublets for the α,β-unsaturated system will be absent or significantly diminished.

    • New, complex multiplets will appear in the aliphatic region (typically 2.5-4.0 ppm) corresponding to the CH and CH₂ groups of the adduct.

Q4: Can I use acidic conditions for the condensation reaction?

A4: While base-catalyzed Claisen-Schmidt condensation is more common, acid-catalyzed conditions can also be employed. In an acid-catalyzed aldol condensation, the ketone is converted to its enol form, which then acts as the nucleophile. However, acid-catalyzed reactions can sometimes lead to different side-products, and the conditions need to be carefully optimized.

References

  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). In Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2017). International Journal of Pharmaceutical and Educational Research. Retrieved from [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica. Retrieved from [Link]

  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science. Retrieved from [Link]

  • Prep and characterization of a phenylprop-2-en-1-one compound. (2024). Retrieved from [Link]

  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and antimicrobial activity of pyrimidine chalcones. (2023). Request PDF. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2012). PMC - NIH. Retrieved from [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. (2004). PubMed. Retrieved from [Link]

  • Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. Retrieved from [Link]

  • Solved 1H NMR spectrum peak lists for both aldol reaction. (2018). Chegg.com. Retrieved from [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). NIH. Retrieved from [Link]

  • N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. (n.d.). NIH. Retrieved from [Link]

  • (PDF) (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation for the Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol. (n.d.). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Acetyl-2-methylpyrimidine Synthesis

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this key heterocyclic intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction conditions effectively.

Introduction

4-Acetyl-2-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound, typically acetylacetone, with acetamidine hydrochloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides a comprehensive framework for understanding these variables and overcoming common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 4-Acetyl-2-methylpyrimidine?

A1: The reaction proceeds via a classical pyrimidine synthesis pathway. It involves the condensation of acetamidine (the N-C-N component) with acetylacetone (the C-C-C component). The mechanism involves an initial nucleophilic attack by one of the amidine nitrogens on a carbonyl group of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The choice of base is critical to deprotonate the acetamidine hydrochloride in situ, liberating the free amidine for the reaction.

Q2: Why is the purity of acetamidine hydrochloride so critical for this reaction?

A2: The purity of the amidine salt is paramount for achieving high yields.[3] Acetamidine hydrochloride is hygroscopic and can hydrolyze over time, especially if not stored under anhydrous conditions. The presence of water can lead to the hydrolysis of key intermediates and promote unwanted side reactions, ultimately reducing the yield of the desired pyrimidine.[3] It is highly recommended to use freshly opened, high-purity acetamidine hydrochloride or to dry it thoroughly under vacuum before use.

Q3: What are the most common solvents for this synthesis, and how does solvent choice impact the reaction?

A3: Polar protic solvents like ethanol or isopropanol are most commonly employed. These solvents are effective at dissolving the starting materials, particularly the acetamidine salt and the base. The solvent polarity can significantly influence the reaction rate and yield.[4] In some cases, polar aprotic solvents like DMF or DMSO have been used, particularly if solubility issues arise with more complex substrates.[5] However, for this specific synthesis, ethanol generally provides a good balance of solubility and reactivity, while also facilitating product precipitation or crystallization upon cooling.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free, or "neat," conditions have been shown to be effective for many pyrimidine syntheses and can offer advantages such as shorter reaction times, simpler workups, and reduced environmental impact.[6][7] This approach often involves heating the mixture of starting materials with a solid-supported catalyst or simply a base like potassium carbonate. Optimization of the reaction temperature is crucial under these conditions to prevent thermal degradation.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Product Yield with Starting Materials Largely Unconsumed
  • Observation: TLC or LC-MS analysis shows a high proportion of unreacted acetylacetone and acetamidine after the recommended reaction time.

  • Probable Cause & Solution System:

Probable CauseDiagnostic CheckRecommended SolutionCausality & Rationale
Inefficient Base Verify the base's identity, purity, and stoichiometry. Ensure the base is strong enough to deprotonate the acetamidine hydrochloride.Use a stronger base (e.g., sodium ethoxide, sodium methoxide) or ensure an appropriate amount of a weaker base (e.g., K₂CO₃) is used. The base must be sufficient to neutralize the HCl salt and catalyze the reaction.[3]
Low Reaction Temperature Measure the internal temperature of the reaction mixture.Gradually increase the reflux temperature and monitor the reaction progress by TLC at regular intervals.[8]The activation energy for the cyclization and dehydration steps may not be met at lower temperatures, causing the reaction to stall.
Presence of Water Check for moisture in reagents and glassware.Use anhydrous solvents and freshly dried reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]Water can hydrolyze the amidine and intermediates, effectively quenching the desired reaction pathway.
Poor Reagent Quality Analyze the purity of starting materials, especially the acetamidine hydrochloride.Use a fresh bottle of acetamidine hydrochloride or purify the existing stock. Ensure the acetylacetone is of high purity.[4]Impurities in the starting materials can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield.
Problem 2: Significant Formation of Byproducts
  • Observation: The crude ¹H NMR spectrum is complex, showing multiple sets of peaks in addition to the desired product. TLC analysis reveals several spots.

  • Probable Cause & Solution System:

Probable CauseDiagnostic CheckRecommended SolutionCausality & Rationale
Self-Condensation of Acetylacetone Look for broad signals or baseline humps in the NMR, indicative of polymerization.Add the base to the solution of acetamidine first, and then add the acetylacetone dropwise at a controlled temperature.Strong basic conditions can promote the self-condensation of dicarbonyl compounds. Controlling the addition sequence can minimize this side reaction.
Competing Side Reactions (e.g., Hantzsch-type) Analyze byproduct peaks by LC-MS to identify potential molecular weights.Optimize the reaction temperature; lower temperatures often disfavor competing pathways.[8] Screen different catalysts or bases that may offer higher selectivity.[3]While more common in Biginelli reactions, analogous side pathways can occur. Reaction conditions dictate the kinetic vs. thermodynamic product distribution.
Thermal Degradation Observe charring or darkening of the reaction mixture.Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.The pyrimidine product or intermediates may be unstable at high temperatures for extended periods, leading to decomposition.
Problem 3: Difficulty in Product Purification
  • Observation: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation from impurities.

  • Probable Cause & Solution System:

Probable CauseDiagnostic CheckRecommended SolutionCausality & Rationale
Residual Base or Salts Check the pH of the crude product after workup.Perform an aqueous workup. Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) before extraction. Wash the organic layer with brine to remove water-soluble salts.[8]Ionic impurities can interfere with crystallization and co-elute with the product during chromatography.
Inappropriate Crystallization Solvent Screen multiple solvents and solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol).Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Cool slowly to promote crystal growth.Successful recrystallization depends on finding a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
Closely Eluting Impurities Run TLC with various mobile phase systems to maximize spot separation (ΔRf).Optimize the column chromatography conditions. Try a different eluent system or use a gradient elution. Sometimes switching the stationary phase (e.g., alumina instead of silica) can be effective.[6]Achieving good separation requires maximizing the differential partitioning of the product and impurities between the stationary and mobile phases.

Visualized Experimental and Troubleshooting Workflows

A logical workflow is critical for efficient optimization. The following diagrams illustrate a standard experimental procedure and a systematic troubleshooting approach.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Select & Verify Reagents (Acetamidine HCl, Acetylacetone, Base, Solvent) setup 2. Assemble Anhydrous Glassware (Under N2 or Ar Atmosphere) reagents->setup addition 3. Combine Reagents (Controlled Addition & Temperature) setup->addition reflux 4. Heat to Reflux addition->reflux monitor 5. Monitor by TLC reflux->monitor quench 6. Quench & Aqueous Workup monitor->quench extract 7. Extract & Dry Organic Layer quench->extract purify 8. Purify Crude Product (Recrystallization or Chromatography) extract->purify char 9. Characterize Final Product (NMR, MS, MP) purify->char

Caption: Standard Experimental Workflow for Pyrimidine Synthesis.

G cluster_causes Investigate Potential Causes cluster_solutions Implement & Test Solutions observe Observe Issue (e.g., Low Yield, Impurities) cause1 Reagent Purity/ Stoichiometry observe->cause1 cause2 Reaction Conditions (Temp, Time, Solvent) observe->cause2 cause3 Workup/ Purification Inefficiency observe->cause3 sol1 Purify/Dry Reagents; Verify Stoichiometry cause1->sol1 sol2 Systematically Vary Temp, Time, Solvent cause2->sol2 sol3 Optimize Extraction pH; Screen Solvents cause3->sol3 result Analyze Outcome & Iterate if Necessary sol1->result sol2->result sol3->result

Caption: Systematic Troubleshooting Logic for Reaction Optimization.

Detailed Experimental Protocols

The following protocols provide a validated starting point for your synthesis.

Protocol 1: Synthesis of 4-Acetyl-2-methylpyrimidine

Materials:

  • Acetamidine hydrochloride (high purity)

  • Acetylacetone (reagent grade)

  • Sodium ethoxide (EtONa) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Base Addition: Add sodium ethoxide (1.1 equivalents). Stir until fully dissolved.

  • Amidine Addition: Add acetamidine hydrochloride (1.0 equivalent) to the stirred solution. Stir for 15-20 minutes at room temperature to allow for the formation of the free amidine.

  • Dicarbonyl Addition: Add acetylacetone (1.05 equivalents) dropwise to the mixture over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress using TLC (see Protocol 2). The reaction is typically complete within 4-8 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (100 mL) and water (50 mL).

    • Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude solid/oil in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow to cool to room temperature, then place in an ice bath to complete crystallization. Filter the solid and wash with cold hexanes.

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

Protocol 2: TLC Monitoring of the Reaction

Effective reaction monitoring is crucial to prevent the formation of degradation byproducts from overly long reaction times.[8]

ParameterRecommended Specification
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Mobile Phase 30:70 Ethyl Acetate : Hexanes
Visualization UV light (254 nm) and/or Potassium Permanganate (KMnO₄) stain
Sample Preparation Dilute a small aliquot of the reaction mixture in ethyl acetate.
Expected Results Acetylacetone (Starting Material): Higher Rf. Product: Lower Rf. The reaction is complete when the acetylacetone spot is no longer visible.

References

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. Retrieved from [Link]

  • Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]

  • Robinsons Brothers. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE-α-AMINOACETALDIETHYLACETAL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2015). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Experimental Stability of 4-Acetyl-2-methylpyrimidine in Solution

Welcome to the technical support center for 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the sta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of 4-Acetyl-2-methylpyrimidine in solution. By understanding the factors that influence its degradation and implementing the robust protocols outlined below, you can ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions regarding the handling and stability of 4-Acetyl-2-methylpyrimidine solutions.

Solution Preparation and Storage

Question: What is the best way to prepare and store stock solutions of 4-Acetyl-2-methylpyrimidine to ensure maximum stability?

Answer:

Proper preparation and storage of stock solutions are critical for preserving the integrity of 4-Acetyl-2-methylpyrimidine. The primary goal is to minimize exposure to environmental factors that can accelerate degradation.

Core Principle: The stability of many small molecules in solution is primarily affected by solvent choice, temperature, light, and the presence of water.[1][2][3][4][5][6][7][8][9] For 4-Acetyl-2-methylpyrimidine, its chemical structure, featuring a pyrimidine ring and an acetyl group, suggests potential susceptibility to hydrolysis and photodecomposition.

Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for a wide range of organic compounds and is generally compatible with many biological assays at low final concentrations.[10]

  • Weighing the Compound:

    • Allow the vial of solid 4-Acetyl-2-methylpyrimidine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication in a water bath. Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in appropriate vials (e.g., amber glass or polypropylene).[1][2][3]

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[11]

Data Summary Table: Recommended Storage Conditions

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubility, low reactivity with the compound.
Concentration 10-20 mMA practical concentration for serial dilutions in experiments.
Storage Temperature -20°C or -80°CMinimizes thermal degradation and slows down potential reactions.
Container Amber glass or polypropylene vialsProtects from light and prevents leaching or adsorption.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and moisture absorption.[1][2][3]

Workflow for Preparing and Storing Stock Solutions:

G cluster_prep Solution Preparation cluster_store Storage Equilibrate Equilibrate solid to room temperature Weigh Weigh compound Equilibrate->Weigh Add_DMSO Add anhydrous DMSO Weigh->Add_DMSO Dissolve Ensure complete dissolution (vortex/sonicate) Add_DMSO->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C or -80°C, protected from light Aliquot->Store

Caption: Workflow for the preparation and storage of 4-Acetyl-2-methylpyrimidine stock solutions.

Understanding and Mitigating Degradation

Question: My experimental results are inconsistent. Could my 4-Acetyl-2-methylpyrimidine solution be degrading? What are the likely causes and how can I prevent this?

Answer:

Inconsistent results are a common sign of compound instability. The primary degradation pathways to consider for 4-Acetyl-2-methylpyrimidine are hydrolysis, photodegradation, and, to a lesser extent, thermal degradation.

Causality: The acetyl group attached to the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the acetyl group, yielding 2-methylpyrimidine-4-one and acetic acid. The presence of water in the solvent is a key factor in this process.

Troubleshooting and Prevention:

  • Control pH: When preparing aqueous working solutions from your DMSO stock, use a buffered saline solution (e.g., PBS) at a neutral and stable pH (typically around 7.4 for biological assays). Avoid highly acidic or alkaline buffers unless experimentally required.

  • Use Anhydrous Solvents: For stock solutions, always use anhydrous DMSO to minimize the presence of water.[4]

  • Fresh is Best: Prepare aqueous working solutions fresh for each experiment from the frozen DMSO stock. Do not store aqueous solutions for extended periods.

Potential Hydrolysis Pathway:

G cluster_main Hydrolysis of 4-Acetyl-2-methylpyrimidine Reactant 4-Acetyl-2-methylpyrimidine Products 2-Methylpyrimidin-4-ol + Acetic Acid Reactant->Products H₂O (Acid/Base Catalyzed)

Caption: Postulated hydrolytic degradation of 4-Acetyl-2-methylpyrimidine.

Causality: Pyrimidine-based structures are known to be sensitive to light, particularly UV radiation.[12] Light exposure can induce photochemical reactions, leading to the formation of various degradation products and a loss of compound potency.

Troubleshooting and Prevention:

  • Use Amber Vials: Always store both solid compound and solutions in amber or light-blocking containers.

  • Protect from Light During Experiments: When possible, minimize the exposure of your solutions to direct light during experimental procedures. Cover plates or tubes with foil when incubating.

  • Work in a Subdued Lighting Environment: During the preparation of solutions, avoid working under strong, direct laboratory lighting for extended periods.

Causality: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures can accelerate degradation.

Troubleshooting and Prevention:

  • Adhere to Recommended Storage Temperatures: Store stock solutions at -20°C or -80°C.

  • Minimize Time at Room Temperature: When preparing experiments, thaw only the required aliquot of the stock solution and use it promptly. Avoid leaving solutions on the benchtop for extended periods.

Stability Testing and Quality Control

Question: How can I verify the stability of my 4-Acetyl-2-methylpyrimidine solution?

Answer:

Implementing a quality control step to assess the stability of your compound is a best practice, especially for long-term studies or when troubleshooting inconsistent results. Forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the gold standards for this purpose.[13][14][15]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Test Solutions:

    • Prepare a solution of 4-Acetyl-2-methylpyrimidine in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a set time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a set time.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for a set time.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C), protected from light.

    • Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) at room temperature.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC-UV or UPLC-MS method.

Analytical Method:

A reverse-phase HPLC method with UV detection is typically suitable. A gradient elution with a C18 column can effectively separate the parent compound from its more polar degradation products. UPLC-MS can provide further information on the mass of the degradation products, aiding in their identification.[16][17][18][19]

Data Interpretation:

  • A stable solution will show a single, sharp peak corresponding to 4-Acetyl-2-methylpyrimidine in the unstressed control sample.

  • Degraded samples will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • By comparing the chromatograms from the different stress conditions, you can identify the primary degradation pathways.

Logical Flow for Stability Assessment:

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic HPLC HPLC-UV / UPLC-MS Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Compare Compare chromatograms HPLC->Compare Identify Identify degradation products and pathways Compare->Identify

Caption: A systematic approach to assessing the stability of 4-Acetyl-2-methylpyrimidine.

By adhering to these guidelines and understanding the potential instabilities of 4-Acetyl-2-methylpyrimidine, you can significantly improve the reliability and reproducibility of your experimental data.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
  • Granchi, C., & Minnocci, A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • dmsostore. (2024). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?
  • Naturtotalshop.com. (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?
  • Naturtotalshop.com. (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness.
  • BenchChem. (2025).
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Boorstein, R. J., & Tota, M. R. (1995). Direct measurement of pyrimidine C6-hydrate stability. Biochemistry, 34(45), 14811–14816.
  • BenchChem. (2025).
  • The Animated Biologist. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
  • Shinde, S. S., & Shirkhedkar, A. A. (2016).
  • World Journal of Pharmaceutical Research. (2018).
  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus.
  • de Andrade, J. C., Ramis-Ramos, G., & Ropero, J. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules (Basel, Switzerland), 25(23), 5727.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (2023).
  • Kim, J., & Raushel, F. M. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of bacteriology, 192(17), 4361–4370.
  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine.
  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606).
  • Wang, Y., Li, Y., Li, J., & Li, Z. (2020). Photodegradation of ibuprofen and four other pharmaceutical pollutants on natural pigments sensitized TiO2 nanoparticles.
  • Mołdoch, J., Wesołowska, O., & Gumieniczek, A. (2021). LC-UV and UPLC-MS/MS methods for analytical study on degradation of three antihistaminic drugs, ketotifen, epinastine and emedastine. Processes, 9(1), 64.
  • Zhang, Y., Li, Y., Wang, Y., Li, X., & Chen, G. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules (Basel, Switzerland), 27(19), 6524.
  • Waters Corporation. (n.d.). STRATEGIES TO EVALUATE AND MONITOR FORCED DEGRADATION STUDIES USING A DUAL DETECTION (UV-MS) SYSTEM.
  • ResearchGate. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
  • Mauduit, J., Pérouse, E., & Vert, M. (1996). Hydrolytic degradation of films prepared from blends of high and low molecular weight poly(DL-lactic acid)s.
  • Indian Journal of Pharmaceutical Education and Research. (2021).

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrimidines

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically duri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically during the analysis of pyrimidine compounds. As a Senior Application Scientist, my goal is to provide you with not just a list of solutions, but a deeper understanding of the underlying causes, enabling you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my pyrimidine analytes. What is the most likely cause?

A1: The most common culprit for peak tailing, especially with nitrogen-containing heterocyclic compounds like pyrimidines, is secondary interactions between your analytes and the stationary phase.[1][2][3] In reversed-phase HPLC using silica-based columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface are often the source of these unwanted interactions.[1][4]

Here's a breakdown of the mechanism:

  • Silanol Groups as Secondary Interaction Sites: Ideally, in reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the bonded phase (like C18). However, the silica backbone of the column packing material has surface silanol groups. These can exist in different forms, with free silanols being particularly acidic and prone to interacting with basic compounds.[1][5]

  • Nature of Pyrimidines: Pyrimidines are basic compounds due to the lone pair of electrons on their nitrogen atoms. In a mobile phase with a mid-range pH, these nitrogen atoms can be protonated, leading to a positive charge on the analyte.

  • The Interaction: At a mobile phase pH above 3, the acidic silanol groups can become ionized (Si-O-), creating localized negative charges on the stationary phase.[3] The positively charged pyrimidine analytes can then interact with these negatively charged silanol sites through strong electrostatic forces. This secondary retention mechanism is much stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[3][4]

Q2: How does the pH of my mobile phase affect peak tailing for pyrimidines?

A2: The pH of your mobile phase is a critical parameter for controlling peak shape, as it directly influences the ionization state of both your pyrimidine analytes and the residual silanol groups on the column.[6][7][8]

  • Low pH (pH ≤ 3): Operating at a low pH is often the most effective way to minimize peak tailing for basic compounds like pyrimidines.[1][2] At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[3][9] This eliminates the strong ion-exchange interactions, leading to more symmetrical peaks.

  • Mid-Range pH (pH 4-7): This pH range is often problematic. The silanol groups (with a pKa around 3.8-4.2) are partially or fully ionized, creating active sites for secondary interactions with your protonated pyrimidine analytes.[9]

  • High pH (pH > 8): While less common, using a high pH can also be a viable strategy. At a high pH, the pyrimidine analytes are typically in their neutral, unprotonated state, which reduces their interaction with the now fully ionized silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[10][11]

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Assessment: If you are observing peak tailing, first note the current pH of your mobile phase.

  • Acidification: Prepare a mobile phase with a pH of approximately 2.5-3.0 using an appropriate buffer or acid modifier (e.g., 0.1% formic acid or phosphoric acid).[2][12]

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes.

  • Analysis: Inject your pyrimidine standard and observe the peak shape. In most cases, you should see a significant reduction in tailing.

  • Fine-Tuning: If necessary, make small adjustments to the pH within the 2.5-3.5 range to optimize peak shape and retention.

Q3: I've adjusted my mobile phase pH to be acidic, but I still see some tailing. What else can I do?

A3: If low pH alone isn't solving the problem, you can further optimize your mobile phase by using buffers and additives. You should also consider the type of column you are using.

Mobile Phase Buffers and Additives:

  • Buffer Concentration: Using a buffer (e.g., phosphate, formate, or acetate) at a sufficient concentration (typically 10-50 mM) can help maintain a consistent pH across the column and mask some of the residual silanol interactions.[13][14] Insufficient buffer strength can lead to pH shifts as the sample plug travels through the column, causing peak distortion.[15][16]

  • Competing Bases (A Historical Perspective): In the past, additives like triethylamine (TEA) were commonly used.[2][10] TEA is a competing base that is thought to interact with the active silanol sites, effectively "masking" them from the analyte. However, with the advent of modern high-purity columns, the need for TEA has diminished, and it can have drawbacks such as baseline instability and suppression of MS signals.[1][10]

Column Selection:

  • Modern Column Technology: If you are using an older, "Type A" silica column, it likely has a higher concentration of acidic silanols and metal contaminants, which exacerbate peak tailing.[1][5] Switching to a modern "Type B" high-purity silica column can make a dramatic difference. These columns have fewer and less acidic silanol groups.[1][9]

  • End-Capped Columns: Most modern columns are "end-capped." This is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilyl), further reducing their ability to interact with analytes.[2][7][17] If your current column is not end-capped, switching to one that is will likely improve peak shape.

  • Alternative Stationary Phases: For particularly challenging separations, you might consider moving away from traditional silica-based columns altogether. Options include:

    • Hybrid Silica Columns: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[1]

    • Polymer-Based Columns: These eliminate the issue of silanol interactions entirely.[1]

Troubleshooting Workflow for Peak Tailing

Below is a systematic workflow to diagnose and resolve peak tailing issues in pyrimidine analysis.

Troubleshooting_Workflow Start Peak Tailing Observed Check_pH Q: Is Mobile Phase pH < 3.5? Start->Check_pH Adjust_pH A: Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Buffer Q: Is Buffer Concentration Adequate (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer A: Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column_Type Q: Using a Modern, End-Capped, High-Purity Silica Column? Check_Buffer->Check_Column_Type Yes Increase_Buffer->Check_Column_Type Switch_Column A: Switch to a High-Purity, End-Capped Column Check_Column_Type->Switch_Column No Consider_Alternatives A: Evaluate Alternative Stationary Phases (Hybrid, Polymer, etc.) Check_Column_Type->Consider_Alternatives Persistent Tailing Check_Overload Q: Is Column Overload a Possibility? Check_Column_Type->Check_Overload Yes Switch_Column->Check_Overload Consider_Alternatives->Check_Overload Reduce_Concentration A: Reduce Sample Concentration/ Injection Volume Check_Overload->Reduce_Concentration Yes Check_System Check for Extra-Column Effects (tubing, connections, etc.) Check_Overload->Check_System No Reduce_Concentration->Check_System Resolved Problem Resolved Check_System->Resolved

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Q4: Could injecting too much sample cause peak tailing?

A4: Yes, absolutely. This is known as column overload or mass overload.[6] The stationary phase has a finite number of sites for interaction. When you inject too much sample, you can saturate the highly active sites (like the residual silanols). This leads to a situation where the retention mechanism becomes non-linear, and the peak shape distorts, often resulting in tailing.[1]

How to Check for Column Overload:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the same volume of each dilution.

  • If the peak shape improves (i.e., becomes more symmetrical) with the more dilute samples, then you are likely experiencing column overload.

  • The solution is to either inject a smaller volume or dilute your sample further.

Summary of Mobile Phase Additives for Pyrimidine Analysis

The choice of mobile phase additive can significantly impact peak shape. The table below summarizes common choices and their mechanisms of action.

AdditiveTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.05 - 0.1%Lowers mobile phase pH to suppress silanol ionization.[2]Volatile and MS-compatible.[12]Low ionic strength, which can sometimes lead to overload tailing.[10]
Phosphoric Acid 0.05 - 0.1%Strong acid that effectively lowers mobile phase pH.Provides good peak shape.Not volatile, not suitable for MS or preparative HPLC.[12]
Ammonium Formate/Acetate 10 - 25 mMActs as a buffer to maintain a stable low pH and increases ionic strength.[2][10]MS-compatible, improves peak shape by increasing ionic strength.[10]May slightly alter selectivity compared to just acid.
Triethylamine (TEA) 10 - 25 mMActs as a competing base to mask active silanol sites.[2]Can be effective on older columns.Can suppress MS signal, cause baseline drift, and is less necessary with modern columns.[10]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
  • Troubleshooting peak tailing and poor resolution in Orotaldehyde HPLC analysis - Benchchem.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025).
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - ResearchGate. (2025).
  • Silica Purity #2 – Silanols - Separation Science.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023).
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich.
  • Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. (2020). LCGC North America.

Sources

Troubleshooting

4-Acetyl-2-methylpyrimidine degradation pathways and prevention

Technical Support Center: 4-Acetyl-2-methylpyrimidine Welcome to the technical support center for 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetyl-2-methylpyrimidine

Welcome to the technical support center for 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and proper handling of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Acetyl-2-methylpyrimidine.

Q1: What are the primary factors that can cause 4-Acetyl-2-methylpyrimidine to degrade?

A1: While 4-Acetyl-2-methylpyrimidine is a relatively stable compound, its pyrimidine core and acetyl group present potential vulnerabilities. The primary factors of concern are exposure to strong oxidizing agents, prolonged exposure to UV light, and potentially extreme pH conditions. Safety data sheets recommend protecting the compound from light and air.[1] Pyrimidine derivatives, in general, can undergo photodegradation, especially in the presence of photosensitizers.[2]

Q2: What are the ideal storage conditions for 4-Acetyl-2-methylpyrimidine?

A2: To maintain product quality, 4-Acetyl-2-methylpyrimidine should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[1][3] Refrigeration is recommended.[1] It should be protected from light and is noted to be air and moisture sensitive; therefore, handling and storage under an inert gas like nitrogen or argon is best practice.[1][3]

Q3: I've observed a decrease in the concentration of my 4-Acetyl-2-methylpyrimidine stock solution over time. What could be the cause?

A3: A gradual decrease in concentration often points to a stability issue. The most common culprits are improper storage, solvent incompatibility, or repeated freeze-thaw cycles. Ensure your solution is stored protected from light at a refrigerated temperature. If the solvent is aqueous, pH changes could contribute to slow hydrolysis, although pyrimidines are generally more resistant than purines. Finally, assess if the container is truly airtight to prevent oxidative degradation.

Q4: Are there any known incompatible materials or reagents?

A4: Yes, strong oxidizing agents are listed as incompatible materials.[1] Contact with strong acids or bases should also be approached with caution, as they can catalyze hydrolysis or other degradation reactions.

Q5: What do the degradation products of 4-Acetyl-2-methylpyrimidine typically look like?

A5: Specific degradation products for this exact molecule are not extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the acetyl group to yield 2-methyl-4-pyrimidinone and acetic acid.

  • Oxidation: Ring opening or modification of the pyrimidine ring. The pyrimidine ring itself can be cleaved under certain oxidative conditions.[4]

  • Photodegradation: Dimerization or other complex rearrangements of the pyrimidine ring structure, a known phenomenon for pyrimidine bases like thymine and uracil.[5]

Identifying these would require analytical techniques like LC-MS to separate and identify the mass of the degradants.[6][7]

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues related to the degradation of 4-Acetyl-2-methylpyrimidine.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Symptoms:

  • Appearance of new, unidentified peaks in your chromatogram that are not present in the reference standard.

  • A corresponding decrease in the peak area of the parent 4-Acetyl-2-methylpyrimidine compound.

Troubleshooting Workflow:

G A Unexpected Peaks Observed B Isolate the Cause: Was the sample freshly prepared? A->B C No: Stored Sample B->C No D Yes: Fresh Sample B->D Yes E Hypothesis: Degradation during Storage C->E F Hypothesis: Degradation during Sample Prep or Analysis D->F G Action: Review Storage - Protected from light? - Correct temperature? - Inert atmosphere? E->G H Action: Review Method - Mobile phase pH? - High temperature in autosampler? - Reactive solvent/additive? F->H I Action: Perform Forced Degradation Study (Protocol 1) G->I H->I J Compare degradant profiles to identify the specific stressor (acid, base, light, oxidation) I->J G cluster_0 Receiving & Solid Storage cluster_1 Solution Preparation & Use A Receive Compound B Store immediately at 2-8°C in original, sealed container A->B C Log compound details (Lot #, Date Received) B->C D Weigh solid under Inert Gas (N2 or Ar) if possible C->D E Dissolve in high-purity aprotic solvent (e.g., DMSO, ACN) D->E F Use amber glass vials to protect from light E->F G Create small-volume aliquots to avoid freeze-thaw cycles F->G H Store aliquots at -20°C or -80°C G->H I Thaw one aliquot for use. Discard unused portion after experiment. H->I

Caption: Recommended workflow for handling and storing the compound.

Part 4: Understanding Degradation Pathways

While specific experimental data on 4-Acetyl-2-methylpyrimidine is limited, we can infer likely degradation pathways from the known chemistry of pyrimidines and ketones.

Potential Degradation Mechanisms

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H₂O₂) Parent 4-Acetyl-2-methylpyrimidine Prod_H1 2-Methylpyrimidin-4-ol Parent->Prod_H1 Prod_H2 Acetic Acid / Acetate Parent->Prod_H2 Prod_P1 Cyclobutane Dimers Parent->Prod_P1 Prod_P2 Other Photoproducts Parent->Prod_P2 Prod_O1 Ring-Opened Products (e.g., Ureidoacrylate derivatives) Parent->Prod_O1

Caption: Potential degradation pathways for 4-Acetyl-2-methylpyrimidine.

  • Hydrolysis: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water, a reaction catalyzed by acid or base. This would be the most common degradation pathway in aqueous solutions outside of a neutral pH range.

  • Photodegradation: Pyrimidine rings can absorb UV light, leading to excited states. These can then react with neighboring molecules to form dimers or undergo other rearrangements. [5]This is a significant concern for pyrimidine-based drugs and is why protection from light is critical.

  • Oxidation: Strong oxidizing agents can attack the electron-rich pyrimidine ring, potentially leading to cleavage between the nitrogen and carbon atoms. [4]This pathway might be relevant in the presence of reactive oxygen species or certain metabolic enzymes.

Understanding these potential vulnerabilities allows for the proactive design of experiments and formulation strategies that preserve the integrity of 4-Acetyl-2-methylpyrimidine.

References

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). PubMed.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025).
  • Safety Data Sheet for 2-Chloro-4-methylpyrimidine. (2013). Thermo Fisher Scientific.
  • Safety Data Sheet for methyl 2-pyridyl ketone. (2025). Sigma-Aldrich.
  • Forced degrad
  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Pharmacology & Therapeutics.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2009). Journal of Bacteriology.

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of 4-Acetyl-2-methylpyrimidine

Welcome to the Technical Support Center for the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this importa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up process. Our approach is rooted in practical, field-tested experience to explain not just the "how," but the critical "why" behind each step.

Introduction to the Synthesis

4-Acetyl-2-methylpyrimidine is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis is most commonly achieved through a variation of the Pinner reaction, which involves the condensation of a β-diketone with an amidine.[1][2] Specifically, for our target molecule, this involves the reaction of acetylacetone with acetamidine. While straightforward on a lab scale, scaling up this reaction presents unique challenges that require careful consideration of reaction conditions, reagent purity, and process control to ensure high yield and purity.

This guide will focus on a robust and scalable protocol using readily available starting materials and provide solutions to common problems encountered during the scale-up process.

Visualizing the Reaction Pathway

To provide a clear overview of the chemical transformation, the following diagram illustrates the condensation reaction between acetylacetone and acetamidine to form 4-acetyl-2-methylpyrimidine.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Acetylacetone Acetylacetone (β-Diketone) Intermediate Unstable Intermediate Acetylacetone->Intermediate Acetamidine Acetamidine (Amidine) Acetamidine->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Base/Heat Product 4-Acetyl-2-methylpyrimidine Cyclization->Product

Caption: General reaction scheme for the synthesis of 4-acetyl-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and executing the scale-up synthesis of 4-acetyl-2-methylpyrimidine.

Q1: What is the most critical factor for success when scaling up this synthesis?

A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction.[1] Amidines and the reaction intermediates are highly sensitive to moisture, which can lead to hydrolysis and the formation of unwanted byproducts, significantly reducing the yield and complicating purification.[1]

Q2: Which base is recommended for this reaction on a large scale?

A2: For large-scale synthesis, sodium ethoxide or sodium methoxide are commonly used bases as they are effective and relatively inexpensive. It's crucial to use a non-aqueous workup to avoid hydrolysis of the product. The choice of base can influence reaction kinetics and byproduct formation, so consistency is key.

Q3: Can I use acetamidine hydrochloride directly?

A3: While acetamidine hydrochloride is a common and stable salt, it is generally not used directly in the condensation reaction without prior neutralization. The hydrochloride salt is not sufficiently nucleophilic. It is recommended to generate the free base of acetamidine in situ by reacting the hydrochloride salt with a suitable base like sodium ethoxide just before the addition of acetylacetone.[1]

Q4: What are the expected side products in this reaction?

A4: The primary side products can include self-condensation products of acetylacetone, unreacted starting materials, and partially cyclized intermediates.[3] The formation of these byproducts is often exacerbated by non-optimal reaction temperatures or the presence of water.

Q5: What is a suitable solvent for this reaction at scale?

A5: Anhydrous ethanol or methanol are excellent solvent choices for this reaction. They are good at solubilizing the reactants and the base (sodium ethoxide/methoxide), and their boiling points are suitable for refluxing the reaction to completion.

Detailed Experimental Protocol for Scale-Up

This protocol details a robust method for the synthesis of 4-acetyl-2-methylpyrimidine on a larger scale.

Materials and Equipment:

  • Reactors: Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating and cooling), a reflux condenser, and an inert atmosphere (e.g., nitrogen or argon) inlet.

  • Reagents:

    • Acetamidine hydrochloride

    • Sodium ethoxide (or sodium metal to be reacted with ethanol)

    • Anhydrous Ethanol

    • Acetylacetone

    • Toluene (for extraction)

    • Anhydrous Magnesium Sulfate (for drying)

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas to eliminate air and moisture.

  • Base Preparation (In Situ):

    • Charge the reactor with anhydrous ethanol under an inert atmosphere.

    • If using sodium metal, add it portion-wise to the ethanol, controlling the temperature to manage the exothermic reaction. Allow the sodium to react completely to form sodium ethoxide.

    • If using commercial sodium ethoxide, add it to the ethanol and stir until dissolved.

  • Acetamidine Free Base Generation:

    • Slowly add acetamidine hydrochloride to the sodium ethoxide solution. A precipitate of sodium chloride will form.

    • Stir the mixture for at least 30 minutes at room temperature to ensure complete formation of the acetamidine free base.

  • Addition of Acetylacetone:

    • Slowly add acetylacetone to the reaction mixture via an addition funnel over a period of 1-2 hours. Maintain a gentle reflux by controlling the addition rate and, if necessary, external heating.

  • Reaction Monitoring:

    • After the addition is complete, continue to heat the mixture at reflux.

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

    • To the residue, add toluene and water. Separate the organic layer.

    • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 4-acetyl-2-methylpyrimidine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Quantitative Data Summary:

ParameterLab Scale (10g)Pilot Scale (1kg)
Acetamidine HCl 10 g1.0 kg
Sodium Ethoxide 8.2 g0.82 kg
Anhydrous Ethanol 150 mL15 L
Acetylacetone 10.6 g1.06 kg
Typical Yield 70-80%65-75%

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up synthesis.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Product Moisture Moisture Contamination LowYield->Moisture IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions BaseIssue Ineffective Base LowYield->BaseIssue Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Moisture->Anhydrous Monitor Increase Reaction Time/Temp (Monitor by TLC/GC) IncompleteReaction->Monitor TempControl Optimize Temperature (Control Addition Rate) SideReactions->TempControl FreshBase Use Fresh/High-Quality Base BaseIssue->FreshBase

Caption: A workflow for diagnosing and resolving low product yield.

Problem 1: The reaction yield is significantly lower on a larger scale.

  • Question: We achieved an 80% yield in the lab, but only 50% in the pilot plant. What could be the cause?

  • Answer:

    • Moisture Contamination: This is the most common culprit. Ensure all solvents and reagents are rigorously dried. Purge the reactor thoroughly with an inert gas before starting.[1]

    • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirrer speed is optimized for the reactor volume.

    • Temperature Control: The exothermic nature of the base addition and the initial condensation can be more difficult to control on a larger scale. If the temperature rises too quickly, side reactions can occur. Implement a controlled addition rate and ensure the reactor's cooling system is adequate.

Problem 2: The final product is difficult to purify and contains significant impurities.

  • Question: Our vacuum distillation is yielding a product with persistent impurities. What are they and how can we remove them?

  • Answer:

    • Incomplete Reaction: Unreacted acetylacetone can be a common impurity. Ensure the reaction has gone to completion by monitoring with TLC or GC before workup.

    • Side Products: As mentioned in the FAQs, self-condensation of acetylacetone can occur. Careful control of the addition rate and temperature can minimize this.

    • Work-up Issues: During the aqueous workup, some product may be lost if the pH is not controlled. Ensure the aqueous layer is thoroughly extracted. A pre-distillation wash of the crude organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities.

Problem 3: The reaction stalls and does not go to completion.

  • Question: The reaction seems to stop after a few hours, with starting material still present. What should we do?

  • Answer:

    • Base Deactivation: If there is moisture in the system, the sodium ethoxide can be neutralized. Ensure anhydrous conditions are maintained.

    • Insufficient Heating: Ensure the reaction mixture is maintained at a consistent reflux. In a large reactor, the internal temperature may be lower than the jacket temperature. Use a probe to monitor the internal temperature.

    • Amidine Quality: Use high-quality acetamidine hydrochloride. Older or impure batches may contain contaminants that inhibit the reaction.[3]

References

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Acetyl-2-methylpyrimidine

Welcome to the technical support center for the purification of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Acetyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 4-Acetyl-2-methylpyrimidine. Drawing from established chemical principles and field-proven insights, this document will address common challenges encountered during the purification of this versatile heterocyclic ketone.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities and purification strategies for 4-Acetyl-2-methylpyrimidine.

Q1: What are the most common impurities in a crude 4-Acetyl-2-methylpyrimidine sample?

A1: The impurity profile of crude 4-Acetyl-2-methylpyrimidine is largely dependent on its synthetic route. A prevalent method for its synthesis is the Pinner pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound (such as ethyl acetoacetate or acetylacetone) with acetamidine.[1] Consequently, the most common impurities include:

  • Unreacted Starting Materials: Residual acetamidine hydrochloride and ethyl acetoacetate or acetylacetone are frequently present.

  • Side-Reaction Byproducts: Knoevenagel condensation between two molecules of the β-dicarbonyl compound can occur, leading to undesired byproducts.[2]

  • Uncyclized Intermediates: Incomplete cyclization can result in the presence of open-chain ureide or enamine intermediates.[3]

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

Q2: My final product is a colorless liquid as expected, but the yield is low and analytical data (NMR, GC-MS) shows multiple peaks. What is the likely cause?

A2: Low yield accompanied by multiple peaks in analytical data strongly suggests the presence of the impurities mentioned in Q1. The Pinner synthesis is sensitive to reaction conditions, and deviations can lead to the formation of various side products.[4] For instance, the presence of water can hydrolyze the imidate salt intermediate, leading to the formation of esters instead of the desired pyrimidine.[3]

Q3: Which purification technique is most suitable for removing unreacted starting materials and side-products?

A3: A combination of techniques is often most effective.

  • Extraction: An initial acid-base extraction can be highly effective. 4-Acetyl-2-methylpyrimidine, being a weakly basic pyrimidine derivative, can be separated from neutral organic impurities and acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is a powerful tool for separating the target compound from closely related impurities based on polarity differences.

  • Distillation: Given that 4-Acetyl-2-methylpyrimidine is a liquid with a defined boiling point (87-89 °C at 10.00 mm Hg), vacuum distillation can be an excellent final purification step to remove non-volatile impurities.[5]

II. Troubleshooting Guide

This guide provides a problem-solving framework for specific issues encountered during the purification of 4-Acetyl-2-methylpyrimidine.

Problem 1: Oily or colored final product after initial work-up.
  • Possible Cause: Presence of polymeric byproducts or colored impurities from the starting materials or side reactions.

  • Troubleshooting Workflow:

    G start Oily/Colored Product step1 Dissolve in a suitable organic solvent (e.g., ethyl acetate). start->step1 step2 Wash with saturated aqueous NaHCO3 solution. step1->step2 Removes acidic impurities step3 Wash with brine. step2->step3 step4 Dry over anhydrous Na2SO4, filter, and concentrate. step3->step4 step5 Assess color and purity (TLC, NMR). step4->step5 step6 If color persists, consider activated charcoal treatment. step5->step6 Impurity still present step7 Proceed to column chromatography or distillation. step5->step7 Product is clean step6->step7

    Caption: Workflow for addressing an oily or colored product.

Problem 2: Broad or multiple spots on Thin Layer Chromatography (TLC) analysis.
  • Possible Cause: Presence of multiple components, including unreacted starting materials and side-products.

  • Troubleshooting Workflow:

    G start Broad/Multiple TLC Spots step1 Identify spots by co-spotting with starting materials. start->step1 step2 Optimize TLC solvent system for better separation. step1->step2 step3 Perform column chromatography using the optimized solvent system. step2->step3 step4 Collect fractions and analyze by TLC. step3->step4 step5 Combine pure fractions and concentrate. step4->step5 step6 Assess purity of isolated product (NMR, GC-MS). step5->step6

    Caption: Workflow for resolving multiple spots on TLC.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of 4-Acetyl-2-methylpyrimidine.

Protocol 1: Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate basic impurities, including unreacted acetamidine, and transfer them to the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities and any residual HCl.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for separating 4-Acetyl-2-methylpyrimidine from impurities with different polarities.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased by increasing the proportion of ethyl acetate if necessary.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., starting with 9:1, gradually increasing to 7:3)
Monitoring TLC with UV visualization (254 nm)

Table 1: Recommended Parameters for Column Chromatography

Protocol 3: Vacuum Distillation

This protocol is ideal as a final purification step to obtain highly pure 4-Acetyl-2-methylpyrimidine.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.

  • Sample Charging: Place the crude or partially purified 4-Acetyl-2-methylpyrimidine in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (87-89 °C at 10 mmHg).[5] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

IV. References

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095.

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Retrieved from [Link]

  • ResearchGate. (2024). Carboxamide formation in a Pinner-type reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (i) 1-(2,4-Difluorophenyl)-2-(pyrimidin-2-yl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Pyrimidine synthesis. Retrieved from [Link]

  • PubChem. (2025). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

  • ACS Publications. (2011). A Synthesis of Acetamidines. Retrieved from [Link]

  • University of Anbar. (2025). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. Retrieved from [Link]

  • SciELO. (2019). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Retrieved from [Link]

  • ResearchGate. (2022). Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. Retrieved from [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from

  • MDPI. (2021). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][3][4]triazin-6(2H)-ones and Their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Wikipedia. (2023). 2-Acetylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Pyrimidines

Welcome to the technical support center dedicated to overcoming challenges in the chromatographic analysis of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are lo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the chromatographic analysis of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the resolution and robustness of their analytical methods. Here, we will delve into the causality behind common experimental issues and provide field-proven insights to troubleshoot and optimize your separations.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common problems encountered during the chromatographic analysis of pyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and a step-by-step resolution protocol.

Issue 1: Poor Peak Shape - Excessive Tailing of Pyrimidine Peaks

Q: My pyrimidine peaks, particularly for cytosine and uracil, are showing significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for polar, basic compounds like pyrimidines is a frequent challenge, often stemming from undesirable secondary interactions within the column. The primary cause is typically the interaction of basic analyte functional groups with acidic silanol groups on the silica stationary phase surface[1].

The silica backbone of many reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and negatively charged, especially at mid-range pH. Basic pyrimidines can exist in a protonated, positively charged state. This leads to strong ionic interactions, a secondary retention mechanism that results in peak tailing[1].

  • Mobile Phase pH Adjustment:

    • Rationale: Modifying the mobile phase pH is the most effective way to control the ionization state of both the analytes and the stationary phase[2][3].

    • Step-by-Step:

      • Determine the pKa of your target pyrimidines.

      • Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form predominates[4]. For basic pyrimidines, a lower pH (e.g., pH 3-4) will protonate the analytes and suppress the ionization of silanol groups, minimizing secondary interactions[5]. Conversely, a higher pH (e.g., pH > 8) can be used with pH-stable columns to ensure the pyrimidines are neutral.

      • Start with a buffer like ammonium formate or phosphate at a concentration of 10-20 mM to ensure stable pH throughout the gradient[6].

  • Employ an End-Capped Column:

    • Rationale: End-capped columns have been treated to convert many of the residual silanol groups into less polar functional groups, significantly reducing the sites for secondary interactions[1].

    • Action: If you are not already using one, switch to a high-quality, end-capped C18 or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) that may offer different selectivity[7].

  • Reduce Sample Load:

    • Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing[1].

    • Action: Dilute your sample and reinject. If the peak shape improves, column overload was a contributing factor.

Caption: Troubleshooting decision tree for peak tailing.

Issue 2: Insufficient Resolution Between Structurally Similar Pyrimidines

Q: I am struggling to separate isobaric pyrimidines (e.g., thymine and uracil derivatives). How can I improve the selectivity of my method?

A: Achieving resolution between structurally similar pyrimidines requires a strategic optimization of selectivity (α), which is the most powerful factor in the resolution equation[8]. This involves manipulating the mobile phase, stationary phase, and temperature to exploit subtle differences in analyte properties.

Resolution is a function of column efficiency (N), retention factor (k'), and selectivity (α). While increasing efficiency and retention can improve resolution, enhancing selectivity provides the most significant gains by changing the relative elution order or spacing of peaks[7][8]. For polar pyrimidines, traditional reversed-phase chromatography may not provide enough retention or selectivity.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for separating highly polar compounds like pyrimidines that show poor retention on reversed-phase columns[9][10]. In HILIC, a polar stationary phase (e.g., amide, zwitterionic) is used with a mobile phase high in organic content. This promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface[11].

    • Step-by-Step Protocol for HILIC Method Development:

      • Column Selection: Choose a HILIC column, such as a ZIC-HILIC (zwitterionic) or an amide-based column[10][11].

      • Mobile Phase: Start with a high percentage of acetonitrile (ACN) (e.g., 90-95%) in an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted)[9][12][13].

      • Gradient Elution: Develop a gradient that decreases the ACN concentration over time to elute the pyrimidines. A shallow gradient is often effective for resolving closely related compounds[14].

      • Optimization: Fine-tune the separation by adjusting the pH, buffer concentration, and column temperature[10][12][13].

  • Optimize Mobile Phase Composition in Reversed-Phase LC:

    • Rationale: Changing the organic modifier or its ratio can alter selectivity.

    • Action:

      • Solvent Type: If using acetonitrile, try substituting it with methanol. The different solvent properties can change elution patterns[7].

      • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks[15][16].

  • Adjust Column Temperature:

    • Rationale: Temperature affects analyte viscosity and the kinetics of mass transfer, which can alter selectivity[17].

    • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) and observe the impact on resolution.

ParameterReversed-Phase (C18) ApproachHILIC ApproachExpected Outcome for Pyrimidines
Primary Retention Hydrophobic interactions.Partitioning into an aqueous layer on the stationary phase.Increased retention and selectivity for polar pyrimidines with HILIC[9].
Mobile Phase High aqueous content (e.g., 95% water).High organic content (e.g., 90% ACN).Better solubility of pyrimidines in the mobile phase.
Typical Elution Order Less polar elutes later.More polar elutes later.Elution order is generally reversed[11].

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for developing a gradient elution method for a complex mixture of pyrimidines?

A1: A good starting point is a broad "scouting" gradient. For a reversed-phase C18 column, begin with a gradient of 5% to 95% acetonitrile (in buffered water) over 15-20 minutes. This will give you an idea of the retention times of your analytes and allow you to develop a more focused gradient to improve resolution in the region where your compounds elute[16]. For HILIC, the opposite is true; start with a high percentage of organic solvent and gradient to a higher aqueous percentage[9][12][13].

Q2: How critical is the buffer concentration in the mobile phase for pyrimidine analysis?

A2: Buffer concentration is very important for two main reasons. First, it ensures a stable pH, which is critical for reproducible retention times and consistent peak shapes, especially for ionizable compounds like pyrimidines[1][6]. Second, in HILIC, the salt concentration can influence the thickness of the water layer on the stationary phase, thereby affecting retention[11]. A concentration of 5-20 mM is typically sufficient.

Q3: Can I use UPLC instead of HPLC for pyrimidine analysis? What are the advantages?

A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) is highly advantageous for pyrimidine analysis. By using columns with smaller particle sizes (sub-2 µm), UPLC systems can provide significantly higher resolution, better peak shapes, and much faster analysis times compared to traditional HPLC[18][19]. This is particularly useful for analyzing complex biological samples containing numerous purine and pyrimidine metabolites[19].

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors. Common culprits include:

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase, or microbial growth in an unpreserved aqueous mobile phase.

  • System Leaks: A leak in the pump or fittings.

  • Detector Issues: A failing lamp in a UV detector.

  • Contamination: A contaminated column or guard column.

Start by preparing a fresh mobile phase, degassing it thoroughly, and purging the pump. If the problem persists, systematically check for leaks and consider flushing the column.

G start Starting Pyrimidine Analysis check_polarity Are analytes highly polar (e.g., nucleosides, nucleotides)? start->check_polarity yes_polar Yes check_polarity->yes_polar no_polar No check_polarity->no_polar recommend_hilic Consider HILIC as the primary approach. yes_polar->recommend_hilic recommend_rp Reversed-Phase (RP) with an end-capped column is a good start. no_polar->recommend_rp optimize_hilic Optimize HILIC: - Gradient (High to Low Organic) - pH and Buffer Strength recommend_hilic->optimize_hilic optimize_rp Optimize RP: - Mobile Phase pH - Organic Modifier (ACN vs. MeOH) - Gradient Shape recommend_rp->optimize_rp final_method Final Optimized Method optimize_hilic->final_method optimize_rp->final_method

Caption: Decision diagram for initial method selection.

References

  • Peris-Pla, E., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Molecules, 24(14), 2639. [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-16. [Link]

  • Peris-Pla, E., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate. [Link]

  • ResearchGate. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. Analytical Biochemistry, 22(2), 345-8. [Link]

  • Creek, D. J., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(7-8), 621-627. [Link]

  • Nikitas, P., et al. (2011). Multilinear gradient elution optimization in reversed-phase liquid chromatography based on logarithmic retention models: application to separation of a set of purines, pyrimidines and nucleosides. Journal of Chromatography A, 1218(33), 5658-63. [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • ResearchGate. Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • BUCHI. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Fais, P., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 13(16), 4087. [Link]

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • ERNDIM. Biochemical and laboratory aspects of purine and pyrimidine metabolic disorders. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Avdovic, E. H., & Avdovic, A. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • ResearchGate. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

  • Ceylan, M. M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Agilent. (2020). Gradient Design and Development. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Thermal Instability of Pyrimidine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the challenges associated with the thermal instability of pyrimidine derivatives. As...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the thermal instability of pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research. Pyrimidine scaffolds are central to numerous therapeutic agents, but their inherent electronic and structural features can render them susceptible to degradation under various experimental conditions.[1][2][3] This guide is structured to help you diagnose, troubleshoot, and ultimately mitigate these stability issues, ensuring the integrity of your compounds and the reliability of your data.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability of pyrimidine derivatives.

Q1: My pyrimidine compound seems to be degrading during aqueous workup. What are the most likely causes?

A1: Degradation during aqueous workup is a frequent issue and can often be attributed to a combination of factors:

  • pH Sensitivity: The pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions.[4][5] The specific pH at which degradation is most pronounced depends heavily on the substituents present on the ring.

  • Temperature: Elevated temperatures during extractions or solvent evaporation can significantly accelerate the rate of degradation for thermally labile compounds.[4]

  • Oxidation: Certain pyrimidine derivatives are prone to oxidation, a risk that increases with prolonged exposure to air, especially in the presence of trace metal ions.[4]

  • Photodegradation: If your compound possesses chromophores, exposure to ambient or UV light can trigger photochemical reactions, leading to decomposition.[4][6]

Q2: I'm observing streaking and multiple spots on my TLC plate during silica gel column chromatography. Could this be decomposition?

A2: Yes, this is a classic sign of on-column degradation. Standard silica gel is inherently acidic and can catalyze the decomposition of acid-sensitive pyrimidine derivatives.[4] The prolonged contact time between your compound and the stationary phase provides ample opportunity for this to occur.

Q3: What are the initial signs of degradation I should look for in my sample?

A3: The first indicators of instability can be subtle. Be vigilant for:

  • A change in color of the solid compound or its solution over time.

  • The appearance of new, small peaks in your LC-MS analysis.

  • Unusual broadening or the emergence of unexpected signals in your NMR spectrum.

  • A decrease in the melting point or a broadening of the melting range.

Q4: Are there any general "best practices" to enhance the stability of my pyrimidine derivative from the outset?

A4: Absolutely. Proactive measures can save significant time and resources:

  • Maintain Low Temperatures: Whenever feasible, perform extractions, washes, and concentrations in an ice bath.[4]

  • Use Degassed Solvents: For compounds suspected of being oxygen-sensitive, sparging your solvents with an inert gas like nitrogen or argon can be highly effective.[4]

  • Protect from Light: If your compound is light-sensitive, use amber vials or wrap your glassware in aluminum foil.[4]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, scenario-based approach to tackling instability at different stages of your experimental workflow.

Guide 1: Issues During Chemical Synthesis and Workup

Symptom: Your crude reaction mixture shows a clean conversion by LC-MS, but after aqueous workup and extraction, new impurity peaks appear.

Causality: The pH of your aqueous phase during workup is likely causing hydrolysis of your pyrimidine derivative. Many pyrimidine compounds are sensitive to both strong acids and strong bases.[4][5] For example, a seemingly benign bicarbonate wash can be sufficiently basic to degrade certain derivatives.

Troubleshooting Workflow:

start Impurity appears post-workup check_ph Identify pH of aqueous wash start->check_ph acidic Acidic wash (e.g., HCl) check_ph->acidic pH < 7 basic Basic wash (e.g., NaHCO3, NaOH) check_ph->basic pH > 7 neutral Neutral wash (e.g., brine) check_ph->neutral pH ≈ 7 sol_acid Solution: - Use milder acid (e.g., NH4Cl) - Use cold solutions - Minimize contact time acidic->sol_acid Hypothesis: Acid-labile sol_base Solution: - Use milder base (e.g., saturated NaHCO3 vs NaOH) - Use cold solutions - Minimize contact time basic->sol_base Hypothesis: Base-labile sol_neutral Solution: - Perform workup on ice - Use degassed water/solvents neutral->sol_neutral Consider other factors: - Temperature - Oxidation

Caption: Troubleshooting degradation during aqueous workup.

Guide 2: Purity Challenges in Chromatography

Symptom: A single spot on your initial TLC plate becomes a streak or multiple spots after running a silica gel column.

Causality: The acidic nature of silica gel is a common culprit for the degradation of nitrogen-containing heterocycles.[4] This acidity can catalyze hydrolysis or rearrangement reactions.

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica in your starting eluent system containing a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia solution.

  • Switch the Stationary Phase: If neutralization is insufficient, consider alternative, less acidic stationary phases. Neutral alumina is a good first choice. For very sensitive compounds, a reverse-phase C18 column might be necessary.

  • Minimize Residence Time: A faster flow rate and a shorter, wider column can reduce the time your compound spends in contact with the stationary phase, thereby minimizing degradation.

Guide 3: Long-Term Storage and Stability

Symptom: A compound that was pure when synthesized shows signs of degradation after being stored for several weeks or months.

Causality: Thermal decomposition, even at room temperature, can be significant over time.[7][8] Exposure to atmospheric moisture, oxygen, and light can also contribute to degradation.

Recommended Storage Conditions:

Compound StateTemperatureAtmosphereLight ConditionJustification
Solid (Powder) -20°C or lowerInert (Argon/Nitrogen)Dark (Amber Vial)Minimizes thermal motion and prevents slow reactions with atmospheric components.[1]
Solution in DMSO -20°CInert (Argon/Nitrogen)Dark (Amber Vial)DMSO is hygroscopic; repeated freeze-thaw cycles can introduce water, leading to hydrolysis. Store in small, single-use aliquots.
Solution in Protic Solvents (e.g., Methanol) -80°CInert (Argon/Nitrogen)Dark (Amber Vial)Protic solvents can participate in degradation pathways. Storage at ultra-low temperatures is recommended for short-term use only.
Solution in Aprotic Solvents (e.g., Acetonitrile) -20°CInert (Argon/Nitrogen)Dark (Amber Vial)Generally more stable than in protic solvents, but the same precautions apply.

III. Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Objective: To prepare a neutralized silica gel column to prevent the degradation of acid-sensitive compounds.

  • Materials:

    • Silica gel (for flash chromatography)

    • Non-polar solvent (e.g., hexanes or dichloromethane)

    • Triethylamine (TEA)

    • Chromatography column

  • Procedure:

    • Determine the total volume of dry silica gel required for your purification.

    • In a fume hood, prepare your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • To this eluent, add TEA to a final concentration of 1% (v/v). For example, add 10 mL of TEA to 990 mL of your eluent.

    • In a separate beaker, create a slurry of the required amount of silica gel in the TEA-containing eluent.

    • Gently stir the slurry for 5-10 minutes to ensure thorough mixing and neutralization.

    • Pack your column with this slurry as you normally would.

    • Run your column using an eluent that also contains 0.5-1% TEA to maintain the neutral environment.

Protocol 2: Preparation of Samples for Long-Term Storage
  • Objective: To properly store a pyrimidine derivative to ensure its stability over an extended period.

  • Materials:

    • Pure, dry pyrimidine derivative

    • Amber glass vials with screw caps and PTFE septa

    • Inert gas (Argon or Nitrogen) source

    • Parafilm or vial sealer

  • Procedure for Solid Samples:

    • Ensure your compound is completely dry by placing it under high vacuum for several hours.

    • Weigh the desired amount of the solid into an amber vial.

    • Flush the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any air.

    • Quickly and tightly cap the vial.

    • Wrap the cap and neck of the vial with Parafilm for an extra seal against moisture and air.

    • Label the vial clearly with the compound name, batch number, date, and storage conditions.

    • Place the vial in a -20°C or -80°C freezer.

IV. Understanding Degradation Mechanisms

A deeper understanding of the chemical pathways of degradation can help in predicting and preventing instability.

Hydrolytic Degradation

The pyrimidine ring can undergo hydrolytic cleavage, particularly at the N3-C4 bond.[9][10] This process is often catalyzed by acidic or basic conditions. Substituents that alter the electron density of the ring can either increase or decrease its susceptibility to hydrolysis.

Pyrimidine Pyrimidine Derivative Protonation Protonation/Deprotonation (Acid/Base Catalysis) Pyrimidine->Protonation Nucleophilic_Attack Nucleophilic Attack by H2O or OH- Protonation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products (e.g., β-alanine derivatives) Ring_Opening->Degradation_Products

Caption: Generalized pathway for hydrolytic degradation of pyrimidines.

Analytical Signatures of Degradation

Recognizing the signs of degradation in your analytical data is crucial for quality control.

Analytical TechniqueCommon Signature of Degradation
LC-MS Appearance of new peaks, often with lower retention times (if degradation products are more polar). The mass of the new peak may correspond to the addition of water (hydrolysis) or oxygen (oxidation).
¹H NMR Broadening of signals, disappearance of characteristic aromatic protons, appearance of new, often aliphatic, signals corresponding to ring-opened products.
TLC Streaking, appearance of new spots (often at a lower Rf if the degradation product is more polar), or tailing of the main spot.
Melting Point A depression and broadening of the melting point range compared to a pure, fresh sample.

By employing the strategies and protocols outlined in this guide, you can significantly improve the stability of your pyrimidine derivatives, leading to more reliable and reproducible experimental outcomes. Always remember that each compound is unique, and a systematic approach to identifying and mitigating instability is key to success.

V. References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • van Gennip, A. H., et al. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry. Available at: [Link]

  • Cornish, A. S., et al. (2015). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. The Plant Journal. Available at: [Link]

  • van Kuilenburg, A. B., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem.

  • Abdel-Rahman, H. M., et al. (2019). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology. Available at: [Link]

  • Ashihara, H., et al. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • Greenberg, M. M., & Li, L. (1997). Direct measurement of pyrimidine C6-hydrate stability. Photochemistry and Photobiology. Available at: [Link]

  • da Silva, G. B., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules. Available at: [Link]

  • Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Johns Hopkins University. (n.d.). Direct measurement of pyrimidine C6-hydrate stability. Johns Hopkins University.

  • Reddy, G. N., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.

  • SciSpace. (2013). Thermal analysis of some novel pyrimidine derivatives. SciSpace.

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.

  • Amsterdam UMC. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Amsterdam UMC.

  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives. BenchChem.

  • ResearchGate. (2013). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.

  • Swift, J. A., & Fleming, M. E. (2006). Influence of crystal packing on the solid-state desolvation of purine and pyrimidine hydrates: loss of water of crystallization from thymine monohydrate, cytosine monohydrate, 5-nitrouracil monohydrate, and 2'-deoxyadenosine monohydrate. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.

  • Wang, Y., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Journal of Taibah University for Science. Available at: [Link]

  • Slideshare. (2016). Pyrimidine Synthesis and Degradation. Slideshare.

  • RSC Publishing. (1975). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing.

  • ResearchGate. (1995). Changes in the de novo, salvage, and degradation pathways of pyrimidine nucleotides during tobacco shoot organogenesis. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Pyrimidine-Based Compounds. BenchChem.

  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... ResearchGate.

  • Kumar, A., et al. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Inorganic and Nano-Metal Chemistry.

  • Wikipedia. (n.d.). Pyrimidine. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Science.gov. (n.d.). pyrimidine salvage pathway: Topics by Science.gov. Science.gov.

  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Center for Biotechnology Information.

  • National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health.

  • PubMed. (1975). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. PubMed.

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.

  • National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information.

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.

  • PubMed. (1969). [Chemical complex behavior of pyrimidine derivatives. XI. Stability constants of some purine and pyrimidine-copper complexes]. PubMed.

  • PubMed. (2005). New strategies for the synthesis of pyrimidine derivatives. PubMed.

  • Canadian Science Publishing. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.

  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

Sources

Optimization

Technical Support Center: Method Refinement for Consistent 4-Acetyl-2-methylpyrimidine Synthesis

Welcome to the technical support center dedicated to the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Acetyl-2-methylpyrimidine. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and ensure consistent, high-yield production of this key chemical intermediate. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, offering a self-validating framework for robust synthesis.

Overview of the Primary Synthesis Route

The most common and reliable method for synthesizing 4-Acetyl-2-methylpyrimidine involves the condensation of acetamidine hydrochloride with acetylacetone (2,4-pentanedione) in the presence of a suitable base. This reaction, a variation of the classic pyrimidine synthesis, provides a direct and efficient route to the target molecule.

The general reaction is as follows:

While seemingly straightforward, this synthesis is sensitive to several parameters that can significantly impact yield and purity. This guide will address the most common issues encountered during this procedure.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemical principles and offers actionable solutions.

Q1: My reaction yield is consistently low, or I'm failing to get any product. What are the most likely causes?

Low conversion is a frequent challenge and can be traced back to several critical factors.[1][2] The primary areas to investigate are the integrity of your reagents and the reaction environment.

A1: Key Troubleshooting Steps for Low Yield:

  • Purity and Quality of Starting Materials:

    • Acetamidine Hydrochloride: This reagent is notoriously hygroscopic. Absorbed moisture can hydrolyze the amidine, rendering it inactive. It is crucial to use freshly opened reagent or dry it thoroughly under vacuum before use. The purity of the amidine salt is critical for success.[1]

    • Acetylacetone: While less sensitive, ensure the purity of your acetylacetone. Over time, it can undergo self-condensation or oxidation. Using freshly distilled acetylacetone is recommended for optimal results.

  • Base Selection and Stoichiometry:

    • The role of the base is to deprotonate the amidine hydrochloride to generate the free amidine, which is the active nucleophile. The choice and amount of base are crucial.

    • Common Bases: Sodium ethoxide, sodium methoxide, or potassium carbonate are frequently used. Stronger alkoxide bases often give better results by driving the initial condensation forward.

    • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. Using a slight excess (1.1-1.2 equivalents) can help to ensure complete deprotonation and drive the reaction to completion.

  • Anhydrous Reaction Conditions:

    • Water is detrimental to this reaction. It can compete with the amidine as a nucleophile and lead to the hydrolysis of intermediates.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Reaction Temperature and Time:

    • This condensation typically requires heating. Refluxing in a suitable solvent like ethanol is common.[3] However, excessively high temperatures can promote side reactions. If you are experiencing low yields, consider optimizing the temperature.

    • Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_base 3. Evaluate Base and Stoichiometry start->check_base reagent_purity Use fresh/dry acetamidine HCl. Use distilled acetylacetone. check_reagents->reagent_purity anhydrous Ensure anhydrous solvent. Oven-dry glassware. Use inert atmosphere. check_conditions->anhydrous temp_time Optimize temperature (e.g., 60-80°C). Monitor reaction by TLC. check_conditions->temp_time base_choice Use strong base (e.g., NaOEt). Ensure >=1 equivalent. check_base->base_choice rerun Re-run Experiment with Optimized Parameters reagent_purity->rerun anhydrous->rerun temp_time->rerun base_choice->rerun

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My crude product is impure, showing multiple spots on TLC. What are the likely side reactions and how can I minimize them?

The formation of byproducts is often related to suboptimal reaction conditions or the order of reagent addition.

A2: Minimizing Impurity Formation:

  • Self-Condensation of Acetylacetone: In the presence of a strong base, acetylacetone can self-condense. To mitigate this, one common strategy is the slow addition of the base to the mixture of the amidine and dicarbonyl compound.

  • Competing Reaction Pathways: The sequence of bond formation can be influenced by reaction conditions. For instance, adding the amidine to a pre-formed solution of the base and acetylacetone can sometimes lead to different impurity profiles. It is recommended to add the base to the mixture of the two reactants.

  • Hydrolysis: As mentioned, any water present can lead to the hydrolysis of the starting amidine and key reaction intermediates, halting the cyclization process and generating difficult-to-remove impurities. Rigorous anhydrous conditions are your best defense.[1]

Q3: I'm having difficulty with the work-up and purification of my product. What is an effective procedure?

A clean work-up is essential for obtaining a high-purity final product and can significantly simplify purification.

A3: Recommended Work-up and Purification Protocol:

  • Reaction Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully neutralize the basic reaction mixture with a dilute acid, such as 1M HCl, to a pH of ~7. This will precipitate any salts formed and protonate any remaining basic species.

  • Solvent Removal: Remove the bulk of the organic solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Extract the aqueous layer 2-3 times. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Column Chromatography: This is often the most effective method for removing polar impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step. The choice of solvent is critical; a solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal.

Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism for this pyrimidine synthesis?

    • A: The reaction proceeds via a condensation-cyclization mechanism. First, the free acetamidine (formed by deprotonation) acts as a nucleophile, attacking one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation, where the second nitrogen of the amidine attacks the remaining carbonyl group, leading to a cyclized intermediate. Finally, a dehydration step occurs to form the aromatic pyrimidine ring.

Reaction Mechanism Visualization

reaction_mechanism acetamidine Acetamidine (free base) intermediate1 Initial Adduct acetamidine->intermediate1 + acetylacetone Acetylacetone acetylacetone->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular cyclization product 4-Acetyl-2-methylpyrimidine intermediate2->product - H₂O (Dehydration)

Caption: Simplified mechanism for pyrimidine ring formation.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the starting materials' spots disappear as a new, typically UV-active, product spot appears. Staining with potassium permanganate can also help visualize non-UV active species.

  • Q: Are there alternative synthesis routes?

    • A: Yes, while the condensation of an amidine with a β-dicarbonyl is common, other methods exist. For example, some syntheses utilize chalcones derived from acetylpyridines as precursors.[4] Another approach involves the reaction of sulfonyl guanidines with acetylacetone and triethylorthoformate.[5] However, for 4-Acetyl-2-methylpyrimidine specifically, the acetamidine route remains one of the most direct.

  • Q: Can this synthesis be scaled up? What are the primary considerations?

    • A: Yes, but careful consideration must be given to heat management. The reaction is often exothermic, especially during the addition of the base. For larger scales, controlled (slow) addition of the base and efficient overhead stirring are critical to maintain a consistent temperature and avoid runaway reactions or the formation of hot spots that can lead to byproduct formation.

Refined Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a more robust and reproducible synthesis.

Materials:

  • Acetamidine hydrochloride (dried under vacuum)

  • Acetylacetone (distilled)

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Ethyl acetate, Hexanes (for chromatography)

  • 1M Hydrochloric Acid

  • Brine

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • To the flask, add acetamidine hydrochloride (1.0 eq) and anhydrous ethanol.

  • Add acetylacetone (1.05 eq) to the stirred suspension.

  • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the reaction mixture at room temperature over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C).

  • Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-6 hours.

  • Once complete, cool the flask to room temperature and neutralize with 1M HCl to pH 7.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-Acetyl-2-methylpyrimidine.

Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Amidine Source Dried Acetamidine HClPrevents hydrolysis and ensures accurate stoichiometry.
Base Sodium EthoxideStrong base effectively generates the free amidine.
Base Stoichiometry 1.1 equivalentsEnsures complete neutralization and drives the reaction forward.
Solvent Anhydrous EthanolGood solubility for reactants; appropriate boiling point for reflux.[1][3]
Temperature Reflux (~78°C)Provides sufficient energy for cyclization without excessive byproduct formation.[3]
Atmosphere Inert (Nitrogen/Argon)Excludes moisture, preventing hydrolysis of sensitive reagents.[1]

References

  • Disorders of pyrimidine metabolism - WikiLectures. (2024-01-15). Available from: [Link]

  • Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. Available from: [Link]

  • Optimization of reaction conditions for the synthesis of 4a. a - ResearchGate. Available from: [Link]

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. Available from: [Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine - ResearchGate. Available from: [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - -ORCA - Cardiff University. Available from: [Link]

  • 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572 - PubChem. Available from: [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of Synthesized 4-Acetyl-2-methylpyrimidine

This guide provides a comprehensive framework for the rigorous purity assessment of laboratory-synthesized 4-Acetyl-2-methylpyrimidine, a key heterocyclic compound utilized in the flavor industry and as a versatile build...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous purity assessment of laboratory-synthesized 4-Acetyl-2-methylpyrimidine, a key heterocyclic compound utilized in the flavor industry and as a versatile building block in medicinal chemistry.[1][2] The organoleptic and pharmacological properties of such compounds are intrinsically linked to their purity. Therefore, a multi-faceted analytical approach is not just recommended but essential for validating synthetic protocols and ensuring downstream application reliability.

We will objectively compare a hypothetically synthesized batch of 4-Acetyl-2-methylpyrimidine against a certified commercial standard, employing a suite of orthogonal analytical techniques. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure scientific integrity.

Synthetic Context and Anticipated Impurities

The purity profile of a synthesized compound is a direct reflection of its synthetic route. A common and efficient method for preparing substituted pyrimidines involves the cyclocondensation of a β-dicarbonyl compound equivalent with an amidine.[3] For 4-Acetyl-2-methylpyrimidine, a plausible route involves the reaction of an acetylacetone derivative with acetamidine.

This synthetic pathway, while effective, can introduce several classes of impurities that must be monitored:

  • Unreacted Starting Materials: Residual acetamidine or acetylacetone derivatives.

  • Reaction Intermediates: Incompletely cyclized or partially reacted molecules.

  • Isomeric Byproducts: Positional isomers, such as 2-Acetyl-4-methylpyrimidine, can form depending on the regioselectivity of the cyclization reaction.

  • Solvent Residues: Acetonitrile, ethanol, or toluene are common solvents in such syntheses and can be retained in the final product.

  • Reagent-Derived Impurities: Traces of catalysts (acids or bases) or byproducts from their degradation.

A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Experimental Design: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. We employ an orthogonal set of techniques, where each method provides a different and complementary piece of information, to build a comprehensive and trustworthy purity profile. The synthesized batch and a commercial standard (>99.5% purity) will be analyzed in parallel.

Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow for the comparative purity analysis.

Purity_Assessment_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Synthesized Synthesized 4-Acetyl-2-methylpyrimidine HPLC HPLC-UV (Quantitative Purity) Synthesized->HPLC Analysis GCMS GC-MS (Volatile Impurities & ID) Synthesized->GCMS Analysis NMR NMR (¹H, ¹³C) (Structural Verification) Synthesized->NMR Analysis FTIR FTIR (Functional Group Fingerprint) Synthesized->FTIR Analysis Standard Commercial Standard (>99.5% Purity) Standard->HPLC Analysis Standard->GCMS Analysis Standard->NMR Analysis Standard->FTIR Analysis Comparison Comparative Data Analysis (Tables & Spectra Overlay) HPLC->Comparison Data Collation GCMS->Comparison Data Collation NMR->Comparison Data Collation FTIR->Comparison Data Collation Report Final Purity Report Comparison->Report Conclusion

Caption: Workflow for the comprehensive purity assessment of synthesized product.

Detailed Analytical Protocols

The following protocols are designed to be self-validating by including system suitability checks and referencing established analytical principles.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC with UV detection is the primary technique for quantifying the main component and non-volatile impurities. The choice of a C18 column is based on the moderate polarity of 4-Acetyl-2-methylpyrimidine.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of each sample (synthesized and standard) in 1 mL of 50:50 Acetonitrile:Water.

  • Injection Volume: 5 µL.

  • Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts. The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector: Split mode (50:1), 250 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dilute samples to ~100 µg/mL in Dichloromethane.

  • Injection Volume: 1 µL.

  • Analysis: Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.

Nuclear Magnetic Resonance (NMR) for Structural Verification

¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. The presence of unexpected signals or altered integration values in the spectrum of the synthesized product compared to the standard is a clear indicator of impurities.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve ~10 mg of sample in 0.7 mL of CDCl₃.

  • ¹H NMR: Acquire 16 scans with a 30° pulse and a 5-second relaxation delay.

  • ¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

  • Analysis: Compare the chemical shifts, splitting patterns, and integrations of the synthesized sample against the commercial standard and literature values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a characteristic "fingerprint" of the molecule by identifying its functional groups. While not quantitative, it is excellent for a quick comparison and for detecting impurities with unique functional groups not present in the target molecule.

Protocol:

  • Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Overlay the spectra of the synthesized and standard samples. Key expected peaks include: ~1700 cm⁻¹ (C=O, ketone), ~1580-1600 cm⁻¹ (C=N/C=C stretch of the pyrimidine ring), and ~2900-3000 cm⁻¹ (C-H stretch).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables represent hypothetical data from our analysis.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)IdentityArea %
Synthesized Batch 8.524-Acetyl-2-methylpyrimidine98.65%
4.15Impurity A0.85%
9.21Impurity B0.50%
Commercial Standard 8.514-Acetyl-2-methylpyrimidine>99.9%

Table 2: GC-MS Impurity Profile of Synthesized Batch

Retention Time (min)Identified ImpurityProposed SourceRelative Abundance
3.45TolueneResidual SolventTrace (<0.05%)
7.89Impurity A (Isomer)Side Reaction0.85%
9.104-Acetyl-2-methylpyrimidineMain Product 98.65%

Table 3: ¹H NMR Chemical Shift (δ) Comparison (400 MHz, CDCl₃)

Proton AssignmentExpected δ (ppm)Observed δ (Synthesized)Observed δ (Standard)
CH₃ (acetyl)2.75 (s, 3H)2.752.75
CH₃ (ring)2.85 (s, 3H)2.852.85
H-5 (ring)7.40 (d, 1H)7.417.40
H-6 (ring)8.90 (d, 1H)8.918.90

Interpretation of Results: The hypothetical data indicates the synthesized batch has a purity of 98.65% by HPLC.[] GC-MS analysis suggests that "Impurity A" is a potential isomer, a common byproduct in heterocyclic synthesis.[5] The NMR and FTIR spectra (not shown) of the synthesized material were largely superimposable with the standard, indicating the main component is structurally correct. The minor impurities were not readily visible by NMR at these levels, highlighting the importance of using more sensitive chromatographic techniques.

Conclusion and Recommendations

This multi-technique approach provides a high degree of confidence in the purity assessment of synthesized 4-Acetyl-2-methylpyrimidine. Our hypothetical analysis revealed a purity of 98.65%, with minor impurities identified as a likely isomer and trace residual solvent.

  • For high-throughput screening or initial research: The synthesized batch may be suitable for use as-is.

  • For pharmaceutical development, flavor profiling, or as a reference standard: A further purification step, such as flash column chromatography or recrystallization, is strongly recommended to remove the isomeric impurity and achieve a purity level of >99.5%.

This guide demonstrates a robust, self-validating system for purity analysis that combines orthogonal methods to deliver a comprehensive and trustworthy assessment. This level of rigor is paramount for researchers, scientists, and drug development professionals who rely on the quality of their chemical reagents.

References

  • Gupta, A. et al. (2018). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. Available at: [Link]

  • Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

  • Reddy, A. V. R. et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]

  • The Good Scents Company. 4-acetyl-2-methyl pyrimidine, 67860-38-2. Available at: [Link]

  • PubChem. 4-Acetyl-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Azzam, M. A. S. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. Available at: [Link]

  • Al-Mokhtar, M. A. et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Abdullahi, S. R. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • American Chemical Society. (2025). Synthesis and characterization of new pyrimidine derivatives. ACS Fall 2025. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Acetyl-2-methylpyrimidine: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrimidine Core in Modern Chemistry The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active molecules, including nucleic acids and a multitude of pharmaceuticals. 4-Acetyl-2-methylpyrimidine, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, finding applications in agrochemicals, materials science, and notably, as a key building block in drug discovery programs. Its synthesis, therefore, is a subject of considerable interest, with various routes developed to access this important compound. This guide provides a comparative analysis of two prominent synthetic strategies for 4-Acetyl-2-methylpyrimidine, offering an objective evaluation of their respective merits and drawbacks, supported by detailed experimental protocols and comparative data.

Route 1: The Classic Approach - Condensation of Acetylacetone with Acetamidine

This route represents a traditional and widely employed method for the synthesis of pyrimidines, relying on the condensation of a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with an amidine, acetamidine. The reaction proceeds via a cyclocondensation mechanism, forming the pyrimidine ring in a single, efficient step.

Mechanistic Insights and Rationale

The choice of acetylacetone as the β-dicarbonyl component directly installs the required acetyl and methyl groups at the 4- and 6-positions of the pyrimidine ring, respectively. Acetamidine provides the N-C-N fragment necessary to complete the heterocyclic ring, with its methyl group becoming the substituent at the 2-position. The reaction is typically catalyzed by a base, which facilitates the deprotonation of the β-dicarbonyl and the subsequent nucleophilic attack and cyclization.

Experimental Protocol:

Materials:

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Acetylacetone (2,4-pentanedione)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium sulfate, anhydrous

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, acetamidine hydrochloride is added portion-wise with stirring. The mixture is stirred for 30 minutes at room temperature to form the free base of acetamidine.

  • Acetylacetone is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by vacuum distillation or column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Conditions A Acetylacetone E Cyclocondensation A->E B Acetamidine B->E C Base (e.g., NaOEt) C->E D Ethanol, Reflux D->E F 4-Acetyl-2-methylpyrimidine E->F G cluster_reactants Reactants cluster_steps Reaction Steps A 4,4-Dimethoxy-2-butanone C 1. Condensation (NaOEt, EtOH, Reflux) A->C B Acetamidine B->C D 2. Acidic Workup (HCl) C->D E 4-Acetyl-2-methylpyrimidine D->E

Validation

Validating the Molecular Structure of 4-Acetyl-2-methylpyrimidine: A Comparative Guide to X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For a compound such as 4-Acetyl-2-methylpyrimidine, a heterocyclic ketone...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For a compound such as 4-Acetyl-2-methylpyrimidine, a heterocyclic ketone with potential applications in medicinal chemistry and flavor science, precise structural validation is not merely an academic exercise; it is a critical step that underpins all subsequent research and development.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of the method's strengths and limitations.

The Imperative of Structural Certainty

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, its biological activity, and its interactions with other molecules. For researchers in drug development, an accurate molecular structure is the foundation for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutics.[3] In materials science, the crystal packing and intermolecular interactions, revealed through crystallographic studies, are crucial for predicting and tuning a material's bulk properties.

While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[6][7]

A Hypothetical Case Study: The Crystallographic Analysis of 4-Acetyl-2-methylpyrimidine

To illustrate the power of X-ray crystallography, we will proceed with a hypothetical case study on the structural validation of 4-Acetyl-2-methylpyrimidine. While a specific crystal structure for this exact molecule is not publicly available at the time of writing, we will use established methodologies and representative data from a closely related pyrimidine derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, to demonstrate the workflow and the richness of the data obtained.[8][9]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound_Synthesis Compound Synthesis & Purification Crystal_Growth Single Crystal Growth Compound_Synthesis->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Suitable Crystals Data_Acquisition X-ray Diffraction Data Collection Crystal_Selection->Data_Acquisition Mounted Crystal Data_Processing Data Processing & Reduction Data_Acquisition->Data_Processing Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & CIF Generation Structure_Refinement->Validation Refined Structure Final_Structure Final_Structure Validation->Final_Structure Final Structure (Publication Ready)

Caption: The workflow for determining a molecular structure using single-crystal X-ray crystallography, from initial sample preparation to the final validated structure.

Part 1: The Art and Science of Crystallization

The most significant bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[5] The ideal crystal for diffraction should be a single, well-formed entity, typically between 0.1 and 0.3 mm in its largest dimension, and free from internal defects.[7][10]

Experimental Protocol: Slow Evaporation for Crystal Growth of 4-Acetyl-2-methylpyrimidine

  • Solvent Selection: Begin by assessing the solubility of 4-Acetyl-2-methylpyrimidine in a range of common laboratory solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature. For a polar molecule like our target, solvents such as ethanol, methanol, or acetone are good starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Controlled Evaporation: Transfer the solution to a small, clean vial. To slow the rate of evaporation, which is crucial for the growth of large, well-ordered crystals, cover the vial with parafilm and puncture it with a few small holes using a needle.[10]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted loop and mount them on the goniometer head of the diffractometer.

Causality in Crystallization: The choice of a slow evaporation technique is deliberate. Rapid crystallization often leads to the formation of many small, poorly ordered crystals or even an amorphous precipitate, which are unsuitable for single-crystal X-ray diffraction.[10] By allowing the solvent to evaporate slowly, the molecules have sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice.

Alternative Crystallization Techniques: Should slow evaporation prove unsuccessful, other techniques such as vapor diffusion, liquid-liquid diffusion, or cooling crystallization can be employed.[11][12][13] For particularly challenging molecules, more advanced methods like co-crystallization or the use of a crystalline sponge may be necessary.[4]

Part 2: Illuminating the Structure with X-rays

Once a suitable crystal is mounted, it is subjected to a focused beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots.[5]

Data Collection and Processing:

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] The positions and intensities of the diffracted spots are then measured. This raw data is processed to correct for experimental factors and to extract a list of unique reflections with their corresponding intensities.

Structure Solution and Refinement:

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the scattered X-rays are not directly measured.[7] For small molecules like 4-Acetyl-2-methylpyrimidine, direct methods are typically successful in determining the initial phases and generating an initial electron density map. This map is then interpreted to build a preliminary molecular model.

This initial model is then refined against the experimental data. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Part 3: The Crystallographic Data – A Wealth of Information

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the molecular and crystal structure.

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative

ParameterValueSignificance
Chemical FormulaC7 H8 N2 OConfirms the elemental composition of the molecule in the crystal.
Formula Weight136.15 g/mol Consistent with the expected molecular weight of 4-Acetyl-2-methylpyrimidine.[1][14]
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP21/cDefines the symmetry operations within the unit cell.[8][9]
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°The dimensions of the repeating unit of the crystal lattice.
VolumeVVV.V ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.[9]
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GooF)~1.0Should be close to 1 for a good refinement.

Note: The unit cell dimensions, volume, and R-factors are hypothetical and would be determined experimentally.

This data provides an unambiguous confirmation of the molecular connectivity and stereochemistry of 4-Acetyl-2-methylpyrimidine.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, it is not always the most practical or accessible technique. Other spectroscopic methods are often used for routine characterization and can provide complementary information.

Analytical_Technique_Comparison cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy xrd_node Provides 3D atomic structure Absolute stereochemistry Unambiguous connectivity xrd_lim Requires single crystals Solid-state structure only nmr_node Provides connectivity through bonds Information on dynamic processes Solution-state structure nmr_lim Complex spectra for large molecules Does not directly provide 3D coordinates ms_node Determines molecular weight Provides fragmentation patterns ms_lim Does not provide stereochemical information Connectivity is inferred ir_node Identifies functional groups ir_lim Provides limited information on overall structure

Caption: A comparison of the primary strengths and limitations of X-ray crystallography with other common analytical techniques for structural elucidation.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[6][7]Unambiguous and definitive structural determination.[4]Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[15]
NMR Spectroscopy Connectivity of atoms through chemical bonds, information about the chemical environment of nuclei, dynamic processes in solution.[16][17]Provides structural information in solution, which may be more biologically relevant; non-destructive.[15]Structure is inferred from correlations, not directly imaged; can be complex for large molecules; does not provide precise bond lengths and angles.
Mass Spectrometry Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can provide clues about the structure.High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms; connectivity is inferred.[18]
Infrared (IR) Spectroscopy Presence of specific functional groups.[18]Rapid and simple to perform; provides a quick check for the presence of key chemical bonds.Provides very limited information about the overall molecular structure and connectivity.[19]

As the table illustrates, each technique offers a unique window into the structure of a molecule. While NMR, MS, and IR are invaluable for routine analysis and for confirming the presence of functional groups and the overall connectivity, they do not provide the definitive and detailed three-dimensional structural information that can be obtained from X-ray crystallography.

Conclusion: The Unparalleled Value of X-ray Crystallography

For the unambiguous validation of the structure of 4-Acetyl-2-methylpyrimidine, single-crystal X-ray crystallography stands as the unequivocal gold standard. It is the only technique that can provide a complete and precise three-dimensional picture of the molecule, which is essential for a deep understanding of its chemical and biological properties. While the process of obtaining suitable crystals can be challenging, the wealth and certainty of the information gained are unparalleled. For researchers and drug development professionals, investing in the crystallographic determination of key compounds is a critical step toward accelerating innovation and ensuring the integrity of their scientific endeavors.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023).
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019).
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.).
  • crystallization of small molecules. (n.d.).
  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
  • Structure Determination of Organic Compounds - ResearchGate. (n.d.).
  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).
  • Structure Determination of Organic Compounds - Organic Chemistry - Pharmacy 180. (n.d.).
  • Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - NIH. (n.d.).
  • 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572 - PubChem. (n.d.).
  • Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide - -ORCA - Cardiff University. (n.d.).
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
  • 4-ACETYL-2-METHYLPYRIMIDINE - gsrs. (n.d.).
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.).
  • x Ray crystallography - PMC - PubMed Central - NIH. (n.d.).
  • 4-acetyl-2-methyl pyrimidine (Cas 67860-38-2) - Parchem. (n.d.).
  • 4-acetyl-2-methylpyrimidine (chem004606) - ContaminantDB. (2016).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).

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Comparative

A Comparative Guide to 4-Acetyl-2-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and numerous therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and numerous therapeutic agents.[1] Its inherent biological significance and amenability to chemical modification have made it a privileged structure in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of 4-Acetyl-2-methylpyrimidine and other key pyrimidine derivatives, focusing on their performance in biological assays and the underlying structure-activity relationships that govern their efficacy.

The Pyrimidine Core: A Foundation for Diverse Biological Activity

The six-membered heterocyclic ring of pyrimidine, with nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of uracil, thymine, and cytosine.[2] This biological ubiquity has inspired the development of a vast array of synthetic pyrimidine derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3]

Comparative Analysis of Pyrimidine Derivatives in Key Biological Assays

While 4-Acetyl-2-methylpyrimidine itself is more commonly recognized as a flavoring agent, its structural motifs—the 2-methyl and 4-acetyl groups—are present in numerous biologically active pyrimidine derivatives. By examining the performance of these structurally related compounds, we can infer the potential biological profile of 4-Acetyl-2-methylpyrimidine and understand its place within the broader class of pyrimidine-based therapeutics.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents, primarily acting as antimetabolites that interfere with nucleic acid synthesis.[1] However, recent research has unveiled a multitude of other mechanisms through which they exert their cytotoxic effects.

Key Mechanisms of Action for Anticancer Pyrimidine Derivatives:

  • Inhibition of Kinases: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[5]

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[5]

  • Topoisomerase Inhibition: Some pyrimidine-hydrazone derivatives have demonstrated the ability to inhibit topoisomerase IIα, an enzyme essential for DNA replication, leading to DNA damage and cell death.[6]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of purines and pyrimidines. Pyrimidine derivatives can act as DHFR inhibitors, disrupting DNA synthesis.[7]

Comparative Performance of Acetylpyrimidine and 2,4-Disubstituted Pyrimidine Analogs:

The presence of an acetyl group, as seen in 4-Acetyl-2-methylpyrimidine, can significantly influence the anticancer activity of the parent molecule. For instance, certain acetylated pyrimidine derivatives have shown promising cytotoxic activity against various cancer cell lines.[8]

Similarly, the substitution pattern at the 2 and 4 positions of the pyrimidine ring is critical for activity. Studies on 2,4-disubstituted pyrimidine derivatives have revealed that the nature of the substituents dramatically impacts their potency and selectivity. For example, a series of 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine derivatives demonstrated potent broad-spectrum antibacterial activity, with the 4-chlorophenyl substituent showing the highest potency.[9] While this study focused on antibacterial activity, it highlights the importance of the 2,4-disubstitution pattern in determining biological effects.

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Putative Mechanism of ActionReference
Pyrimidine-hydrazone derivativesLoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1Potent inhibitory activityTopoisomerase IIα inhibition, DNA intercalation[6]
2,4,5-substituted pyrimidinesBEL-74502 (human hepatocellular carcinoma)IC50 < 0.10 µM for several compoundsNot specified[7]
Tetralin-6-yl pyrimidinesHepG2 (liver cancer)IC50 = 7.11 and 8.66 µg/ml for active compoundsNot specified[7]
Pyrido[2,3-d]pyrimidine derivativesA549 (lung cancer)Strong cytotoxicity at 100 µMNot specified[10]
Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[11]

Key Mechanisms of Action for Antimicrobial Pyrimidine Derivatives:

  • Inhibition of FtsZ Polymerization: Some thiophenyl-substituted pyrimidines have been shown to inhibit the bacterial cell division protein FtsZ, disrupting cell division and leading to bacterial cell death.[12][13]

  • Inhibition of Metabolic Pathways: Sulfonamides, which are structural analogs of a precursor in the folic acid synthesis pathway, block the production of essential nucleic acid components.[14][15]

  • Disruption of Membrane Function: Certain polypeptide antibiotics containing pyrimidine-like structures can disrupt the bacterial cell membrane.[14][15]

Structure-Activity Relationship of 2,4-Disubstituted Pyrimidines:

As with anticancer activity, the substitution pattern at the 2 and 4 positions is crucial for the antimicrobial properties of pyrimidine derivatives. A study on 2,4-disubstituted-5-aryl pyrimidines identified a compound with a 4-chlorophenyl substituent as a potent antibacterial agent against both methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with a minimum inhibitory concentration (MIC) of 1-2 µg/mL.[9] This underscores the potential for developing potent antimicrobials by modifying the substituents at these key positions.

Table 2: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassBacterial/Fungal Strain(s)Reported Activity (MIC)Putative Mechanism of ActionReference
5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diaminesS. aureus (including MRSA), E. coli1-2 µg/mL for the most potent compoundMacromolecule inhibition[9]
Thiophenyl substituted pyrimidineGram-positive strains (including MRSA and VREs)Potent activityInhibition of FtsZ polymerization[12][13]
4,6-disubstituted pyrimidinesBacillus subtilis, Pseudomonas aeruginosaVaried degrees of activityNot specified[16]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of pyrimidine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test pyrimidine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Landscape: Pathways and Workflows

To better understand the complex biological processes involved, diagrams illustrating key pathways and experimental workflows are provided below.

anticancer_pathways cluster_cell Cancer Cell Pyrimidine Pyrimidine Derivatives Kinases Protein Kinases (e.g., CDKs) Pyrimidine->Kinases Inhibition Apoptosis Apoptosis Pyrimidine->Apoptosis Induction DHFR DHFR Pyrimidine->DHFR Inhibition Topoisomerase Topoisomerase IIα Pyrimidine->Topoisomerase Inhibition CellCycle Cell Cycle Progression Kinases->CellCycle Regulation CellCycle->Apoptosis Arrest leads to NucleicAcid Nucleic Acid Synthesis DHFR->NucleicAcid Required for DNA_Damage DNA Damage Topoisomerase->DNA_Damage Prevention DNA_Damage->Apoptosis Induces

Caption: Mechanisms of Anticancer Activity of Pyrimidine Derivatives.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Pyrimidine Derivatives (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Conclusion and Future Directions

While direct biological data for 4-Acetyl-2-methylpyrimidine is limited, the extensive research on structurally similar pyrimidine derivatives provides a strong foundation for predicting its potential biological activities. The presence of the 2-methyl and 4-acetyl substitutions suggests that it could exhibit both anticancer and antimicrobial properties, likely through mechanisms involving kinase inhibition, disruption of nucleic acid synthesis, or interference with cell division machinery.

Future research should focus on the direct biological evaluation of 4-Acetyl-2-methylpyrimidine in a panel of cancer cell lines and microbial strains. Structure-activity relationship studies, involving the synthesis and testing of analogs with modifications to the acetyl and methyl groups, would provide valuable insights into optimizing its potential therapeutic efficacy. The detailed protocols and comparative data presented in this guide offer a robust framework for initiating such investigations, paving the way for the potential discovery of a novel pyrimidine-based therapeutic agent.

References

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Molecular Structure. [Link]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. (2024). Archiv der Pharmazie. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). International Journal of Research Publication and Reviews. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). ChemMedChem. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. [Link]

  • New potent antibacterial pyrimidines: derivative of 2,4-disubstitued... (n.d.). ResearchGate. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2025). ResearchGate. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ACS Publications. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). RSC Publishing - The Royal Society of Chemistry. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. (2010). Archives of Pharmacal Research. [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. [Link]

  • 10.2 Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

  • Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. (n.d.). PubMed. [Link]

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Validation

Efficacy of 2,4-Disubstituted Pyrimidine Analogues as Selective COX-2 Inhibitors: A Comparative Guide

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1] Its versatile structure allows fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. While the specific compound 4-Acetyl-2-methylpyrimidine is primarily utilized as a flavoring agent, its core 2-methylpyrimidine structure is a privileged starting point for designing novel therapeutics. This guide delves into the comparative efficacy of a series of 2,4-disubstituted pyrimidine analogues developed as potent and selective anti-inflammatory agents.

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central mediators of this process.[2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. This guide provides a comparative analysis of pyrimidine derivatives designed to achieve this selectivity, supported by quantitative experimental data.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for the pyrimidine analogues discussed herein is the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. By blocking the active site of COX-2, these inhibitors prevent the synthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is a critical determinant of the therapeutic safety profile.[4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2_2->Prostaglandins_Inflammatory GI_Protection Gastric Mucosa Protection Prostaglandins_Physiological->GI_Protection Inflammation_Response Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Response Inhibitors 2,4-Disubstituted Pyrimidine Analogues Inhibitors->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Upregulates PLA2 Phospholipase A2 Synthesis_Workflow cluster_synthesis General Synthesis Start Starting Materials (e.g., α,β-unsaturated ketone) Intermediate1 Condensation with 4-amino-6-hydroxy-2-mercaptopyrimidine Start->Intermediate1 Glacial Acetic Acid Product Final Pyrimidine Derivative Intermediate1->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of 4-Acetyl-2-methylpyrimidine

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological and chemical data are built.[1] For active pharmaceutical ingredients (APIs) and key intermediates like 4-Acetyl-2-methylpyrimidine, an aromatic ketone with significant applications, ensuring absolute purity is paramount for reproducibility, safety, and regulatory compliance.[2][3]

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for absolute purity assessment. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind the experimental choices, presenting a robust, self-validating system for the purity determination of 4-Acetyl-2-methylpyrimidine.

The qNMR Advantage: A Paradigm Shift from Relative to Absolute Purity

Traditionally, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[4] However, these are relative methods. They excel at detecting and quantifying impurities relative to the main component, but their accuracy is contingent on the availability of a highly characterized reference standard of the analyte itself.[5] Furthermore, chromatographic purity can inadvertently overestimate a sample's true purity by failing to detect species that are non-responsive to the detector (e.g., lacking a UV chromophore) or are non-volatile.[6]

Enter qNMR, a powerful and versatile primary analytical method.[7] The fundamental principle of qNMR is that the intensity of an NMR signal, measured by its integral area, is directly proportional to the number of nuclei responsible for that resonance.[8][9] This intrinsic relationship allows for the direct measurement of a compound's purity against an independent, certified internal standard, thereby providing an absolute purity value (w/w %).[10][11] This capability makes qNMR an indispensable and orthogonal tool in modern analytical chemistry.[1][10]

Experimental Workflow: Absolute Purity of 4-Acetyl-2-methylpyrimidine

The following section details a validated, step-by-step methodology for determining the absolute purity of 4-Acetyl-2-methylpyrimidine. The causality behind each critical step is explained to ensure a deep understanding of the process.

Analyte and Internal Standard: A Deliberate Pairing

Analyte: 4-Acetyl-2-methylpyrimidine

  • Molecular Formula: C₇H₈N₂O[12]

  • Molecular Weight: 136.15 g/mol [12][13]

  • Key ¹H NMR Signals: The structure features distinct, non-exchangeable protons ideal for quantification: a methyl group on the pyrimidine ring, an acetyl methyl group, and two aromatic protons. These signals are expected in uncongested regions of the spectrum.

  • Solubility: The compound is soluble in solvents like methanol and ethanol, and slightly soluble in water.[14] This informs our choice of deuterated solvent.

Internal Standard (IS) Selection: The Cornerstone of Accuracy The choice of an internal standard is the most critical decision in a qNMR experiment.[15] An ideal IS must meet several criteria:

  • High Purity: Must be of high, certified purity (≥99.5%), ideally a Certified Reference Material (CRM) traceable to SI units.[16][17]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[15][18]

  • Spectral Simplicity & Separation: It should ideally have one or a few simple, sharp signals (e.g., a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[15]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[15][19]

  • Hygroscopicity: It should be non-hygroscopic to allow for accurate weighing.[18]

For the analysis of 4-Acetyl-2-methylpyrimidine, Maleic Acid is an excellent choice as an internal standard. It is commercially available in high purity, possesses a sharp singlet for its two vinyl protons around 6.3 ppm (in DMSO-d₆), a region typically clear of signals from our analyte, and is readily soluble.[6]

Detailed Experimental Protocol

1. Sample Preparation (The Largest Source of Error) Causality: Accurate weighing is the foundation of the entire quantification. Any error here directly propagates into the final purity calculation. A microbalance is essential.[9] Complete dissolution is mandatory; undissolved particles will lead to inaccurate and non-reproducible results.[8][19]

  • Step 1: On a calibrated analytical microbalance (readability ±0.01 mg or better), accurately weigh approximately 10-15 mg of 4-Acetyl-2-methylpyrimidine directly into a clean, dry vial. Document the exact weight (m_analyte).[20]

  • Step 2: Into the same vial, add an accurately weighed amount (approx. 8-12 mg) of the high-purity internal standard (Maleic Acid). Document the exact weight (m_std).[18]

  • Step 3: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. The choice of DMSO-d₆ is based on its excellent solvating power for a wide range of organic compounds and its low volatility.

  • Step 4: Ensure complete dissolution by vortexing the vial for at least 1 minute. Visually inspect against a light source to confirm no particulate matter remains.[19]

  • Step 5: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. The liquid column height should be appropriate for the spectrometer's probe (typically ~0.6 mL for a 5mm tube).[19]

  • Step 6: Cap the NMR tube to prevent solvent evaporation and contamination.[20] For ultimate precision, preparing samples in triplicate is recommended to assess precision.[21]

2. NMR Data Acquisition (Ensuring Quantitative Fidelity) Causality: Standard NMR parameters used for structural elucidation are often insufficient for quantification. To ensure the signal integral is directly proportional to the number of nuclei, spectra must be acquired under conditions of full relaxation for all relevant signals.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Key Parameters: A summary of critical acquisition parameters is provided in the table below.

ParameterRecommended ValueRationale for Quantitative Analysis
Pulse Program Standard single 90° pulseSimple, robust, and provides uniform excitation across the spectrum.[20]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)Crucial for accuracy. Ensures all protons (in both analyte and IS) have fully relaxed back to thermal equilibrium before the next pulse. A short delay will lead to signal saturation and underestimation of integrals. If T₁ values are unknown, a conservative D1 of 30-60 seconds is recommended.[22]
Acquisition Time (AQ) ≥ 3 secondsProvides sufficient digital resolution to accurately define the shape of the sharp NMR peaks, which is essential for precise integration.[23]
Number of Scans (NS) 16 to 64 (or more)Set to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the peaks being integrated. High S/N minimizes integration errors.[23]
Dummy Scans (DS) 4Establishes a steady state for the spins before data acquisition begins.[20]
Temperature 298 K (regulated)Maintains stable experimental conditions to prevent chemical shift drift during acquisition.[20]

3. Data Processing and Purity Calculation Causality: Careful and consistent data processing is vital to extract accurate integral values. Automated routines can be a starting point, but manual verification and adjustment are often necessary for the highest accuracy.

  • Step 1: Processing: Apply an appropriate window function (e.g., a small exponential line broadening of 0.1-0.3 Hz) to improve S/N without significantly distorting the peak shape. Manually phase the spectrum carefully to achieve a flat, pure absorption lineshape for all peaks. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[20]

  • Step 2: Integration: Manually integrate the well-resolved, baseline-separated signals of both the analyte and the internal standard. For 4-Acetyl-2-methylpyrimidine, choose a signal free from overlap, such as the acetyl methyl singlet. For Maleic Acid, integrate the vinyl proton singlet.

  • Step 3: Calculation: The absolute purity of the analyte (P_analyte) is calculated using the following universally accepted equation:[10][23][24]

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte, I_std: Integral values for the analyte and standard signals.

    • N_analyte, N_std: Number of protons generating the respective signals (e.g., N_analyte = 3 for the acetyl methyl group; N_std = 2 for the vinyl protons of maleic acid).

    • M_analyte, M_std: Molar masses of the analyte and standard ( g/mol ).

    • m_analyte, m_std: Weighed masses of the analyte and standard (g).

    • P_std: Purity of the internal standard (as a percentage, e.g., 99.9%).

Visualizing the qNMR Workflow

The entire process, from sample preparation to the final purity result, can be visualized as a systematic workflow.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Standard (m_std, P_std) weigh_analyte->weigh_std dissolve Dissolve both in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized D1, NS, AQ) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_std) process->integrate formula Purity = (I_a/I_s) * (N_s/N_a) * (M_a/M_s) * (m_s/m_a) * P_s integrate->formula result Absolute Purity (% w/w) formula->result

Caption: The qNMR workflow for absolute purity determination.

Comparative Analysis: qNMR vs. Chromatographic Techniques

To provide a clear perspective for researchers and drug development professionals, the following table objectively compares qNMR with HPLC and GC for absolute purity analysis.

FeatureQuantitative NMR (qNMR)HPLC (with UV/DAD)GC (with FID)
Measurement Principle Absolute/Direct (Primary Ratio Method).[25]Relative (requires analyte-specific reference standard).[9]Relative (requires analyte-specific reference standard).[9]
Calibration No calibration curve needed for the analyte.[8][16]Requires calibration curve with a certified standard of the analyte.Requires calibration curve with a certified standard of the analyte.
Universality Nearly universal detection for soluble, proton-containing compounds.[10]Limited to compounds with a chromophore.Limited to volatile and thermally stable compounds.
Accuracy & Precision High accuracy and precision (RSD < 1%) achievable with proper validation.[7][26]High precision, but accuracy depends entirely on the purity of the reference standard.High precision, but accuracy depends entirely on the purity of the reference standard.
Sample Throughput Moderate; analysis time ~10-15 min/sample, but sample prep is fast.[16][18]High; longer method development, but automated runs are efficient.High; similar to HPLC, requires method development.
Non-Destructive Yes, the sample can be fully recovered.[17][27]No, the sample is consumed.No, the sample is consumed.
Impurity Identification Provides structural information about impurities simultaneously.Retention time provides limited information; requires MS coupling for ID.Retention time provides limited information; requires MS coupling for ID.
Detection of "Hidden" Impurities Can quantify purity against total mass, revealing inorganic or non-chromophoric impurities.[10][11]May miss impurities without a chromophore or those co-eluting.[6]May miss non-volatile or thermally labile impurities.
Validation Method validation is required per ICH guidelines.[25][28][29]Method validation is required per ICH guidelines.Method validation is required per ICH guidelines.

Conclusion: An Authoritative and Trustworthy Approach

For the absolute purity determination of 4-Acetyl-2-methylpyrimidine, qNMR stands out as a powerful, direct, and authoritative method.[6] Its ability to deliver an SI-traceable purity value without reliance on an analyte-specific reference standard overcomes the inherent limitations of traditional chromatographic techniques.[16] While HPLC and GC remain vital tools for profiling and separating impurities, qNMR provides the definitive, absolute measure of purity that is increasingly demanded by regulatory bodies and for ensuring the integrity of scientific research.[5][7][25]

By following a meticulously planned and validated protocol—paying special attention to the critical aspects of weighing, internal standard selection, and NMR acquisition parameters—researchers can achieve highly accurate and precise purity assignments. This not only enhances confidence in the quality of the material but also fortifies the reliability of all subsequent experimental data derived from it.

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • ResearchGate. (n.d.). (PDF) Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. [Link]

  • ResolveMass Laboratories. (2024, May 10). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Mestrelab Research. (2013, January 11). Purity Calculation. [Link]

  • G. F. Pauli, et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • JEOL Ltd. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR | Request PDF. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. PubMed. [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]

  • Gsrs. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. [Link]

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Validation

Benchmarking 4-Acetyl-2-methylpyrimidine: A Comparative Guide to Unveiling its Inhibitory Potential

This guide provides a comprehensive framework for characterizing the biological activity of 4-Acetyl-2-methylpyrimidine, a compound for which public inhibitory data is scarce. Instead of a direct comparison, we will esta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the biological activity of 4-Acetyl-2-methylpyrimidine, a compound for which public inhibitory data is scarce. Instead of a direct comparison, we will establish a rigorous, multi-stage experimental workflow to first identify a putative biological target and subsequently benchmark its activity against well-characterized inhibitors. This approach is designed for researchers in drug discovery and chemical biology seeking to evaluate novel chemical entities.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology. Its derivatives are known to target a wide array of proteins, most notably protein kinases, by acting as ATP-competitive inhibitors. Given this precedent, our investigation will hypothesize that 4-Acetyl-2-methylpyrimidine may exhibit inhibitory activity against a member of the human kinome.

This guide will therefore detail a three-phase process:

  • Phase 1: Target Identification via Broad Kinase Screening. A high-throughput screen to identify potential kinase targets.

  • Phase 2: In-depth Biochemical Potency and Selectivity Profiling. Quantitative assessment of inhibitory activity against the identified primary target and related kinases.

  • Phase 3: Cellular Activity Validation. Confirmation of target engagement and functional effects in a relevant cellular context.

We will benchmark our test compound against two well-established, broad-spectrum kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in clinical practice.

Phase 1: Target Identification via Broad Kinase Screening

The initial and most critical step is to ascertain if 4-Acetyl-2-methylpyrimidine has any appreciable activity against protein kinases. A broad kinase panel screen is the industry-standard approach for this, offering an unbiased survey of a large portion of the human kinome.

Experimental Rationale

We will employ a commercially available kinase panel (e.g., the DiscoverX KINOMEscan™ or a similar service) that utilizes a binding assay format. Binding assays are often more sensitive for initial hit discovery than enzymatic assays as they directly measure the interaction between the compound and the kinase, independent of substrate or ATP concentration. A single high concentration of the test compound (e.g., 10 µM) is used to maximize the chances of detecting even weak interactions.

Step-by-Step Protocol: Broad Kinase Panel Screen
  • Compound Preparation: Solubilize 4-Acetyl-2-methylpyrimidine in 100% DMSO to create a 10 mM stock solution.

  • Assay Submission: Provide the stock solution to a commercial vendor for screening against a panel of at least 400 human kinases. The standard screening concentration is typically 10 µM.

  • Data Analysis: The primary data is usually reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding and, therefore, greater inhibition. A common threshold for identifying a "hit" is a %Ctrl value below 10% or 20%.

Hypothetical Screening Results

For the purpose of this guide, let us assume the screen yields a significant hit against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , with a %Ctrl of 8% at 10 µM. Minor off-target hits are also noted for Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.

Phase 2: Biochemical Potency and Selectivity Profiling

Following the identification of VEGFR2 as a primary target, the next phase is to quantify the potency of 4-Acetyl-2-methylpyrimidine and compare it directly with our benchmark compounds, Sunitinib (a known VEGFR2 inhibitor) and Staurosporine.

Experimental Rationale

We will determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency. This is achieved by performing a dose-response analysis using a biochemical assay that measures the enzymatic activity of VEGFR2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is robust and amenable to automation. To understand selectivity, we will also determine the IC₅₀ values for the off-target kinases identified in Phase 1 (PDGFRβ, c-Kit).

Experimental Workflow: Biochemical IC₅₀ Determination

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilutions of Test Compound, Sunitinib, and Staurosporine in DMSO Assay_Plate Dispense compounds into 384-well assay plate Compound_Prep->Assay_Plate Add_Enzyme Add VEGFR2 kinase and peptide substrate Assay_Plate->Add_Enzyme Incubate1 Incubate for 15 min at room temperature Add_Enzyme->Incubate1 Add_ATP Initiate reaction by adding ATP solution Incubate1->Add_ATP Incubate2 Incubate for 60 min at room temperature Add_ATP->Incubate2 Add_Detection Add TR-FRET detection reagents (Antibody, Eu-Cryptate) Incubate2->Add_Detection Incubate3 Incubate for 60 min to allow antibody binding Add_Detection->Incubate3 Read_Plate Read plate on a TR-FRET -compatible plate reader Incubate3->Read_Plate Plot_Data Plot % Inhibition vs. Log[Concentration] Read_Plate->Plot_Data Calc_IC50 Calculate IC₅₀ using non-linear regression Plot_Data->Calc_IC50

Caption: Workflow for TR-FRET based biochemical IC₅₀ determination.

Step-by-Step Protocol: VEGFR2 TR-FRET Assay
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for 4-Acetyl-2-methylpyrimidine, Sunitinib, and Staurosporine in a DMSO plate. The starting concentration should be 100 µM.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well low-volume assay plate. Include DMSO-only wells for 100% activity control and a control with no enzyme for 0% activity.

  • Reagent Addition: Add 5 µL of a solution containing the VEGFR2 enzyme and a biotinylated peptide substrate to each well.

  • Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing ATP (at the Kₘ concentration for VEGFR2) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a suitable plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio and convert it to percent inhibition. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary
CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-Kit IC₅₀ (nM)Selectivity Ratio (PDGFRβ/VEGFR2)
4-Acetyl-2-methylpyrimidine150120025008.0
Sunitinib960756.7
Staurosporine5761.4

This is hypothetical data generated for illustrative purposes.

From this data, we can conclude that 4-Acetyl-2-methylpyrimidine is a moderately potent VEGFR2 inhibitor, but significantly less potent than Sunitinib and Staurosporine. However, it displays slightly better selectivity for VEGFR2 over PDGFRβ compared to Sunitinib.

Phase 3: Cellular Activity Validation

The final phase is to determine if the biochemical inhibition translates into a functional effect in a cellular context. This step is crucial to confirm that the compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Experimental Rationale

We will use a cell-based assay that measures the phosphorylation of a direct downstream substrate of VEGFR2. Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell model, as they endogenously express VEGFR2. We will stimulate these cells with VEGF-A to activate the receptor and then measure the inhibition of receptor autophosphorylation (pVEGFR2) in the presence of our test compounds.

Cellular Target Engagement Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed HUVEC cells in a 96-well plate and culture Starve_Cells Serum-starve cells for 4-6 hours to reduce baseline signaling Seed_Cells->Starve_Cells Add_Inhibitor Pre-treat cells with serial dilutions of inhibitors Starve_Cells->Add_Inhibitor Incubate1 Incubate for 2 hours Add_Inhibitor->Incubate1 Stimulate Stimulate with VEGF-A (e.g., 50 ng/mL) Incubate1->Stimulate Incubate2 Incubate for 10 minutes Stimulate->Incubate2 Lyse_Cells Lyse cells and transfer lysate to ELISA plate Incubate2->Lyse_Cells ELISA Perform sandwich ELISA for phosphorylated VEGFR2 (pVEGFR2) Lyse_Cells->ELISA Read_Plate Read absorbance on a plate reader ELISA->Read_Plate Plot_Data Plot % Inhibition vs. Log[Concentration] Read_Plate->Plot_Data Calc_IC50 Calculate cellular IC₅₀ (EC₅₀) value Plot_Data->Calc_IC50

Caption: Workflow for measuring inhibition of VEGF-induced VEGFR2 phosphorylation.

Step-by-Step Protocol: pVEGFR2 Cellular Assay
  • Cell Culture: Seed HUVECs into 96-well cell culture plates and grow to 80-90% confluency.

  • Serum Starvation: Remove the growth medium and replace it with a low-serum medium for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in the low-serum medium and add them to the cells. Incubate for 2 hours at 37°C.

  • VEGF Stimulation: Add VEGF-A ligand to a final concentration of 50 ng/mL to all wells except the unstimulated controls. Incubate for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add a lysis buffer to each well.

  • ELISA: Use a commercially available ELISA kit to quantify the levels of phosphorylated VEGFR2 in the cell lysates.

  • Data Analysis: Normalize the data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot the percent inhibition versus inhibitor concentration and determine the cellular IC₅₀ (often referred to as EC₅₀ in this context).

Comparative Cellular Activity
CompoundCellular pVEGFR2 IC₅₀ (nM)
4-Acetyl-2-methylpyrimidine850
Sunitinib55
Staurosporine30

This is hypothetical data generated for illustrative purposes.

The cellular data often reveals a rightward shift in potency compared to biochemical assays due to factors like cell membrane permeability and protein binding. In this case, 4-Acetyl-2-methylpyrimidine demonstrates cellular activity, confirming it can engage VEGFR2 in a living system, albeit with lower potency than the clinical benchmark Sunitinib.

Conclusion

This guide outlines a systematic and robust methodology for the initial characterization and benchmarking of a novel compound, 4-Acetyl-2-methylpyrimidine. By progressing from a broad, unbiased screen to specific biochemical and cellular assays, we can effectively identify a target, quantify potency and selectivity, and validate on-target activity in a relevant biological system.

While our hypothetical results position 4-Acetyl-2-methylpyrimidine as a modest VEGFR2 inhibitor, this structured approach provides a clear, data-driven path for decision-making in a drug discovery program. The compound may serve as a starting point for a medicinal chemistry effort to improve potency or as a tool compound for further biological investigation. This framework ensures that new chemical entities are evaluated with scientific rigor against established benchmarks.

References

  • KINOMEscan Assay Principle. DiscoverX (now part of Eurofins). [Link]

  • Sunitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor. National Center for Biotechnology Information (PubChem). [Link]

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Determination of Acetyl-Methylpyrimidines

Introduction: The Criticality of Isomeric Purity in Pyrimidine Scaffolds In pharmaceutical research and drug development, the pyrimidine core is a cornerstone of many active pharmaceutical ingredients (APIs). When this s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pyrimidine Scaffolds

In pharmaceutical research and drug development, the pyrimidine core is a cornerstone of many active pharmaceutical ingredients (APIs). When this scaffold is substituted, as in acetyl-methylpyrimidines, the specific positions of the acetyl and methyl groups give rise to structural isomers. While possessing the same molecular formula and weight, these positional isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] For instance, the binding affinity of an isomer to its target protein can be significantly altered by the steric and electronic effects governed by substituent placement. Consequently, ensuring the isomeric purity of a target acetyl-methylpyrimidine is not merely a matter of regulatory compliance but a fundamental requirement for guaranteeing drug safety and efficacy.

This guide provides an in-depth comparison of the three primary analytical techniques for determining the isomeric purity of acetyl-methylpyrimidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to empower researchers to select the most appropriate methodology for their specific analytical challenge.

The Analytical Challenge: Separating "Near-Identical" Molecules

The primary difficulty in analyzing acetyl-methylpyrimidine isomers lies in their similar physicochemical properties. Positional isomers often share near-identical polarity, boiling points, and solubility, making chromatographic separation a non-trivial task.[2] The selection of an analytical technique must be a deliberate process, weighing the need for resolution, sensitivity, speed, and the ability to provide unequivocal structural confirmation.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely adopted method for purity determination in pharmaceutical quality control due to its robustness, versatility, and high resolving power for a wide range of compounds.[] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Mechanism of Separation & Causality of Method Design

For aromatic, polar molecules like acetyl-methylpyrimidines, reversed-phase (RP) HPLC is the modality of choice.[4][5] The separation mechanism hinges on hydrophobic interactions between the analytes and the nonpolar stationary phase (e.g., C18). The isomers, despite having similar overall polarity, will exhibit subtle differences in their interaction with the stationary phase due to variations in their dipole moments and the accessibility of the polar acetyl and pyrimidine nitrogen groups.

  • Column Selection: A standard C18 column is a good starting point. However, for isomers proving difficult to separate, a phenyl-type stationary phase (e.g., Phenyl-Hexyl) can offer enhanced resolution.[2] The pi-pi interactions between the phenyl rings of the stationary phase and the pyrimidine ring of the analytes introduce an additional, orthogonal separation mechanism to the hydrophobic interactions.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (ACN) or methanol.[6] The ratio of water to organic modifier is the primary lever for adjusting retention times. A shallow gradient, where the percentage of the organic modifier is increased slowly over time, is often crucial for resolving closely eluting isomers.[2] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can sharpen peaks by suppressing the ionization of silanol groups on the silica support, but its effect on the analytes themselves should be considered.[4]

Workflow for HPLC Isomeric Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_sample 1. Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN:H2O) inject 3. Inject resolution standard to confirm system suitability (Rs > 1.5) prep_sample->inject prep_std 2. Prepare individual isomer standards and a mixed resolution standard prep_std->inject inject_sample 4. Inject sample solution inject->inject_sample integrate 5. Integrate peak areas for all isomers inject_sample->integrate quantify 6. Calculate isomeric purity using area percent method: % Purity = (Area_main / Area_total) * 100 integrate->quantify

Caption: HPLC workflow for acetyl-methylpyrimidine isomer analysis.

Validated HPLC Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines like the FDA and ICH.[7][8]

1. System & Reagents:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Shimadzu LC-20A)[9]

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Detection Wavelength: 254 nm

2. Standard Preparation:

  • Prepare individual stock solutions of each known isomer (e.g., 2-acetyl-4-methylpyrimidine, 4-acetyl-2-methylpyrimidine) at 1.0 mg/mL in diluent.

  • Prepare a Resolution Standard containing all isomers at a concentration of approximately 0.05 mg/mL each.

3. Sample Preparation:

  • Accurately weigh and dissolve the test sample in diluent to a final concentration of 1.0 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 40% B (linear gradient)

    • 15-17 min: 40% B

    • 17-18 min: 40% to 10% B

    • 18-25 min: 10% B (re-equilibration)

5. System Suitability Test (SST):

  • Inject the Resolution Standard five times.

  • The resolution (Rs) between the two closest eluting isomer peaks must be ≥ 1.5.

  • The relative standard deviation (RSD) for the peak areas of the main isomer must be ≤ 2.0%.

6. Procedure:

  • Once SST criteria are met, inject the sample preparation.

  • Identify peaks based on retention times established with individual standards.

  • Calculate the percentage of each isomer using the area percent formula.

II. Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Isomers

GC-MS is a powerful alternative, particularly for compounds that are thermally stable and volatile.[10] It offers exceptional sensitivity and provides structural information through mass spectrometry, which aids in the unequivocal identification of isomers.

Mechanism of Separation & Causality of Method Design

In GC, separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation of acetyl-methylpyrimidine isomers is based on differences in their boiling points and their interactions with the stationary phase.[11]

  • Column Selection: The choice of GC column is paramount. A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane stationary phase (e.g., DB-17 or Rtx-1701), is often effective. This phase provides a mix of dispersion and dipole-dipole interactions, which can differentiate isomers based on subtle differences in their polarity and shape.

  • Temperature Programming: A slow, controlled temperature ramp is essential. Isomers with very close boiling points can often be resolved by optimizing the rate of temperature increase, allowing for more interaction cycles with the stationary phase.[11]

  • Derivatization: While acetyl-methylpyrimidines are generally volatile enough for direct GC analysis, derivatization can sometimes improve peak shape and chromatographic performance.[12] However, for isomeric purity, direct injection is preferred to avoid introducing artifacts.

Workflow for GC-MS Isomeric Purity Determination

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_sample 1. Dissolve sample in a volatile solvent (e.g., Ethyl Acetate) inject 3. Inject sample solution (Split or Splitless mode) prep_sample->inject prep_std 2. Prepare individual isomer standards for retention time and mass spectra confirmation prep_std->inject separate 4. Isomer separation in GC column via temperature programming inject->separate detect 5. Eluted compounds are ionized (EI) and fragments analyzed by MS separate->detect extract_ion 6. Extract ion chromatograms (EIC) for the molecular ion (M+) detect->extract_ion integrate 7. Integrate EIC peak areas extract_ion->integrate quantify 8. Calculate isomeric purity using area percent method integrate->quantify

Caption: GC-MS workflow for acetyl-methylpyrimidine isomer analysis.

Validated GC-MS Protocol

1. System & Reagents:

  • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD)

  • Column: DB-17 (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Solvent: Ethyl Acetate

2. Sample Preparation:

  • Dissolve the sample in ethyl acetate to a concentration of approximately 0.1 mg/mL.

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Program:

    • Initial Temp: 100 °C, hold for 2 min

    • Ramp: 5 °C/min to 220 °C

    • Hold: Hold at 220 °C for 5 min

4. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: 40-300 m/z

5. System Suitability & Procedure:

  • Inject a mix of isomer standards to confirm retention times and mass spectral patterns. The fragmentation patterns for isomers will be very similar, but retention times will differ.

  • Inject the sample preparation.

  • Confirm the identity of each peak by its retention time and mass spectrum.

  • Quantify using the peak areas from the Extracted Ion Chromatogram (EIC) of the molecular ion (e.g., m/z 136 for C7H8N2O) to minimize interference from co-eluting impurities.

III. Quantitative NMR (qNMR): An Absolute Method Without Isomer Standards

Unlike chromatographic techniques that rely on physical separation, qNMR provides a direct, quantitative measure of compounds in a solution based on the signal intensity of specific nuclei.[13] For isomeric purity, ¹H NMR is particularly powerful as it can often distinguish isomers based on subtle differences in the chemical shifts of their protons.

Mechanism of Quantification & Causality of Method Design

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] If one can identify unique, well-resolved signals corresponding to each isomer in a mixture, the ratio of their integrals directly reflects their molar ratio.

  • Signal Selection: The key to a successful qNMR assay is identifying non-overlapping signals unique to each isomer. For acetyl-methylpyrimidines, the aromatic protons on the pyrimidine ring or the methyl group protons are often in slightly different chemical environments and thus appear at different chemical shifts.[15]

  • Internal Standard: While not strictly necessary for determining a ratio of isomers, using a certified internal standard is crucial for determining the absolute purity of the main component.[13]

  • Experimental Parameters: To ensure accuracy, specific NMR parameters must be carefully controlled. A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons being quantified) is critical to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.[16]

Workflow for qNMR Isomeric Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Quantification prep_sample 1. Accurately weigh sample and a certified internal standard (e.g., maleic acid) dissolve 2. Dissolve mixture in a deuterated solvent (e.g., DMSO-d6) prep_sample->dissolve acquire 3. Acquire 1H NMR spectrum using quantitative parameters (e.g., long relaxation delay) dissolve->acquire process 4. Process spectrum (phasing, baseline correction) acquire->process integrate 5. Integrate unique signals for each isomer process->integrate quantify 6. Calculate molar ratio: Ratio = (Integral_A / #H_A) / (Integral_B / #H_B) integrate->quantify

Caption: qNMR workflow for acetyl-methylpyrimidine isomer analysis.

Validated qNMR Protocol

1. System & Reagents:

  • NMR Spectrometer (≥400 MHz, e.g., Bruker Avance III)

  • Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Internal Standard (optional, for absolute purity): Certified Maleic Acid

2. Sample Preparation:

  • Accurately weigh ~15 mg of the acetyl-methylpyrimidine sample into an NMR tube.

  • Dissolve in ~0.7 mL of DMSO-d6.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse (zg30)

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Relaxation Delay (D1): 30 seconds (ensure this is >5x T1 of the slowest relaxing proton)

  • Acquisition Time (AQ): ≥ 3 seconds

  • Spectral Width (SW): ~20 ppm

4. Procedure & Data Processing:

  • Acquire the ¹H NMR spectrum.

  • Apply Fourier transform, phase correction, and baseline correction.

  • Identify a unique, well-resolved signal for the main isomer and any impurity isomers. For example, the methyl signal of 2-acetyl-4-methylpyrimidine might be at δ 2.6 ppm, while the methyl signal of an isomeric impurity appears at δ 2.5 ppm.

  • Carefully integrate the selected signals.

  • Calculate the isomeric purity (as a molar percentage):

    • % Isomer A = [ (Integral of Isomer A / # of Protons for that signal) / Σ (Integral of all isomers / # of Protons for their signals) ] * 100

Comparative Analysis: Choosing the Right Tool for the Job

The optimal method depends on the specific requirements of the analysis, such as the required sensitivity, the availability of reference standards, and the need for absolute quantification versus relative purity.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Quantification
Separation Basis Polarity / HydrophobicityBoiling Point / PolarityChemical Environment
Typical LOQ ~0.05%<0.01%~0.1%
Reference Standards Required for peak IDRequired for RT confirmationNot required for ratio
Structural Info None (UV)Yes (Mass Spectrum)Yes (Chemical Shifts)
Speed Moderate (15-30 min)Moderate (15-30 min)Fast (<10 min acquisition)
Quantification Relative (Area %)Relative (Area %)Absolute Molar Ratio
Key Advantage Robustness, industry standardHigh sensitivity, confirmationNo separation needed, absolute
Key Limitation Resolution can be challengingCompound must be volatileLower sensitivity, peak overlap

Conclusion and Recommendations

The determination of isomeric purity for acetyl-methylpyrimidines is a critical step that demands a robust and reliable analytical method.

  • For routine quality control in a regulated environment, HPLC is the recommended method. It is a well-established, robust technique that provides the necessary precision and accuracy for release testing. The development of a validated, stability-indicating HPLC method is a cornerstone of any drug development program.[17]

  • When high sensitivity is required or when dealing with complex matrices, GC-MS is the superior choice. Its ability to detect trace-level isomeric impurities and provide mass spectral confirmation makes it an invaluable tool for impurity profiling and investigations.

  • For rapid analysis, confirmation of structure, and when reference standards for all isomers are unavailable, qNMR is an exceptionally powerful tool. It provides a direct, unbiased molar ratio of isomers in a sample with minimal preparation, making it ideal for process development and research settings.[13]

Ultimately, a multi-faceted approach often provides the most comprehensive understanding of isomeric purity. An HPLC method can be used for routine quantification, while qNMR can serve as an orthogonal method to confirm the findings without relying on the same physical principles, and GC-MS can be employed for specialized, high-sensitivity investigations. This strategic application of analytical technology ensures the integrity of the final product and the safety of the patient.

References

  • Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography.
  • Pyrimidine Biosynthesis Analysis Service.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.SIELC Technologies.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.U.S.
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  • Separation of purine and pyrimidine derivatives by thin-layer chrom
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  • SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER.FIU Discovery.

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Validation

A Head-to-Head Comparison of HPLC vs. GC for Pyrimidine Analysis: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Pyrimidine Analysis Pyrimidines, including cytosine, thymine, and uracil, are fundamental building blocks of nuc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Pyrimidine Analysis

Pyrimidines, including cytosine, thymine, and uracil, are fundamental building blocks of nucleic acids (DNA and RNA) and are pivotal in cellular metabolism, energy transduction, and as precursors for therapeutic agents.[1][2] Their accurate quantification in biological matrices and pharmaceutical formulations is critical for clinical pathology, drug development, and metabolic research.[2] A variation in the concentration of pyrimidines can be indicative of diseases such as cancer or epilepsy, making their analysis vital for diagnostics and understanding disease mechanisms.[2]

The two most powerful chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While both are staples of the modern analytical laboratory, their underlying principles and operational requirements make them suitable for vastly different analytical challenges. This guide provides an in-depth, head-to-head comparison of HPLC and GC for pyrimidine analysis, grounded in experimental evidence, to empower researchers to make the most informed methodological decisions.

The Deciding Factor: Physicochemical Properties of Pyrimidines

The choice between HPLC and GC is fundamentally dictated by the inherent physicochemical properties of the target analytes. Pyrimidines are polar, non-volatile, and often thermally labile crystalline solids.[3][4] They are soluble in water and other polar solvents.[3][5] This single characteristic—the lack of volatility—is the primary determinant in selecting the appropriate chromatographic technique.

  • High-Performance Liquid Chromatography (HPLC) is designed to separate compounds dissolved in a liquid mobile phase.[6] It is exceptionally well-suited for analytes that are non-volatile, polar, and have high molecular weights, making it the natural, go-to technique for pyrimidine analysis.[6][7]

  • Gas Chromatography (GC) , in contrast, requires analytes to be volatile and thermally stable so they can be vaporized without decomposition and carried through the column by an inert gas.[8][9] Direct analysis of pyrimidines by GC is therefore impossible.[1][2] To be analyzed by GC, pyrimidines must first undergo a chemical derivatization step to convert them into volatile and thermally stable analogues.[1][2]

Head-to-Head Comparison: HPLC vs. GC for Pyrimidine Analysis

The following table provides a direct comparison of the two techniques across key performance and operational parameters relevant to pyrimidine analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Ideal for polar, non-volatile, and thermally unstable compounds like native pyrimidines.[6]Only suitable for volatile and thermally stable compounds; requires mandatory chemical derivatization for pyrimidines.[1][7]
Sample Preparation Simpler; typically involves filtration, dilution, and sometimes solid-phase extraction (SPE).[10]Complex and multi-step; requires a robust and reproducible derivatization reaction followed by extraction.[1][2]
Instrumentation Consists of a high-pressure pump, autosampler, column oven, column, and detector (UV, DAD, MS).[6]Consists of a gas supply, autosampler, heated injection port, column oven, column, and detector (FID, MS).[8]
Separation Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity.[11]Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and volatility.[11]
Speed Analysis times are typically in the range of 10-30 minutes per sample.[12]Once derivatized, GC run times can be very fast, often under 15 minutes, due to the high efficiency of capillary columns.[1][11]
Sensitivity High sensitivity, especially when coupled with Mass Spectrometry (LC-MS), reaching sub-µmol/L levels.[13][14]Very high sensitivity, particularly with specific detectors like MS, with detection limits in the 0.1-0.17 µmol/L range reported.[1][2]
Selectivity Excellent selectivity can be achieved by tuning mobile phase composition, pH, and stationary phase chemistry.[15]High selectivity is inherent due to the high resolving power of capillary columns; MS detection provides definitive identification.[16]
Cost & Consumables Higher operational cost due to the need for large volumes of expensive, high-purity solvents.[12]Lower solvent cost as it primarily uses carrier gases. However, derivatization reagents add to the cost and complexity.[11]
Typical Application Widely used for routine analysis of pyrimidines, their nucleosides, and nucleotides in biological fluids and pharmaceutical products.[10][17]Used in specific research applications where derivatization is established and high throughput of volatile derivatives is needed.[2][18]

Experimental Workflows and Protocols

To provide a practical context, we present standardized, self-validating protocols for the analysis of common pyrimidines (uracil, thymine, cytosine) using both HPLC-UV and GC-MS.

HPLC-UV Workflow for Pyrimidine Analysis

HPLC is the more direct and frequently used method for pyrimidine analysis due to its compatibility with the analytes' native state.[2][10] The workflow is straightforward and robust.

Diagram: HPLC-UV Workflow for Pyrimidine Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Urine) Filtration Filtration (0.22 µm) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC HPLC System Dilution->HPLC Injection Column C18 Column Separation HPLC->Column Detector UV/DAD Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: A typical workflow for pyrimidine analysis using HPLC-UV.

Detailed HPLC-UV Protocol:

This protocol is adapted from established methods for the separation of purine and pyrimidine bases.[15]

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of each pyrimidine standard (uracil, thymine, cytosine) in deionized water.

    • Create a working standard mixture by diluting the stock solutions. Generate a calibration curve by serially diluting the working standard mixture to concentrations ranging from 0.1 to 50 µg/mL.

    • For biological samples (e.g., urine), centrifuge to remove particulates, then filter through a 0.22 µm syringe filter. Dilute the sample as necessary with the initial mobile phase.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or similar HPLC system.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 50 mM acetate buffer, pH 4.0.[15]

    • Mobile Phase B: Methanol.

    • Gradient: 3% B for 10 minutes, ramp to 40% B over 5 minutes, hold for 2 minutes. Return to 3% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 260 nm.

  • System Validation and Data Analysis:

    • Validate the method for linearity, accuracy, and precision using the calibration standards and quality control (QC) samples at low, medium, and high concentrations.

    • Identify peaks in sample chromatograms by comparing retention times with the standards.

    • Quantify analyte concentration using the linear regression equation derived from the calibration curve.

GC-MS Workflow for Pyrimidine Analysis

This workflow includes the essential derivatization step that makes GC analysis feasible.

Diagram: GC-MS Workflow for Pyrimidine Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Dried Sample Extract or Standard Deriv Derivatization Sample->Deriv Extraction Liquid-Liquid Extraction Deriv->Extraction GCMS GC-MS System Extraction->GCMS Injection Column HP-5ms Column Separation GCMS->Column Detector Mass Spectrometer (MS) Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: A required workflow for pyrimidine analysis using GC-MS, highlighting the critical derivatization step.

Detailed GC-MS Protocol:

This protocol is based on a method using ethyl chloroformate (ECF) as the derivatizing agent, which is effective for nucleobases.[1][2]

  • Preparation of Standards and Samples:

    • Prepare stock and working standards as described in the HPLC protocol, but evaporate a known aliquot to complete dryness under a stream of nitrogen before derivatization.

    • For biological samples, perform an initial extraction (e.g., protein precipitation with acetonitrile followed by SPE) and evaporate the eluate to dryness.

  • Derivatization Procedure: [1]

    • To the dried sample/standard residue in a vial, add 0.5 mL of a solvent mixture (acetonitrile:water:methanol:pyridine, 40:40:10:10 v/v).

    • Add 0.5 mL of sodium carbonate buffer (pH 9).

    • Add 50 µL of ethyl chloroformate (ECF). Vortex vigorously for 30 seconds. The ECF reacts with the active hydrogens on the pyrimidine rings to form volatile ethoxycarbonyl derivatives.

    • Perform a liquid-liquid extraction by adding 0.5 mL of chloroform and vortexing.

    • Carefully transfer the lower organic layer (chloroform) containing the derivatized pyrimidines to a clean autosampler vial for injection.

  • Chromatographic Conditions: [1]

    • Instrument: Agilent 7890B GC coupled with a 5977A MS detector or similar.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 270°C.

    • Oven Temperature Program: Start at 90°C, hold for 1 min, then ramp at 25°C/min to 250°C, and hold for 1 min.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C (Electron Ionization, 70 eV).

    • MS Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • System Validation and Data Analysis:

    • Validate the entire workflow, including the derivatization and extraction steps, for linearity, recovery, and precision.

    • Identify derivatized pyrimidines by their characteristic mass spectra and retention times.

    • Quantify using the peak area of selected characteristic ions in SIM mode against the calibration curve.

Conclusion and Recommendation

For the vast majority of applications in research, clinical diagnostics, and pharmaceutical quality control, HPLC is the superior and recommended technique for pyrimidine analysis . Its primary advantage is the ability to analyze these polar, non-volatile compounds in their native form, leading to simpler, faster sample preparation and a more direct, robust workflow.[6][10] The versatility of HPLC, particularly reverse-phase LC coupled with UV or MS detection, allows for the simultaneous analysis of pyrimidine bases, nucleosides, and nucleotides, which is often required for comprehensive metabolic studies.[14][15]

Gas Chromatography, while a powerful technique offering high resolution and sensitivity, is fundamentally disadvantaged by the non-volatile nature of pyrimidines.[1][2] The mandatory, multi-step derivatization process introduces significant complexity, potential for analytical variability, and increases overall analysis time, even if the GC run itself is fast.[1] While GC-MS can be a viable option for specific, targeted panels where a robust derivatization method has been extensively validated, it is not the pragmatic choice for routine or exploratory analysis of pyrimidines.

Ultimately, the choice of technology should align with the analytical objective. For direct, reliable, and versatile quantification of pyrimidines and their derivatives, HPLC stands as the authoritative and field-proven method.

References

  • Larik, F. A., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Marunaka, T., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, 190(1), 107-112. Available at: [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at: [Link]

  • Larik, F. A., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. Available at: [Link]

  • Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 899, 53-60. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. Retrieved from [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. Available at: [Link]

  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Pawlett, M. (2022). Disadvantages & Advantages Of An HPLC. Sciencing. Retrieved from [Link]

  • Lagoja, I. M. (2005). Pyrimidine as a privileged scaffold in drug discovery. Chemistry & Biodiversity, 2(1), 1-50. Referenced in Science Alert article. Available at: [Link]

  • Mastelf. (2024). Pros and Cons of Gas Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2021). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Genes, 12(10), 1549. Available at: [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample Requirement, Advantages, and Disadvantages of GC−MS Methods.... Retrieved from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

  • Dong, M. W. (2018). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 36(8), 514-523. Available at: [Link]

  • AZoM. (2021). What are the Advantages of Using Gas Chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. Retrieved from [Link]

  • Verma, P., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Asian Journal of Biochemistry, 11(1), 1-13. Available at: [Link]

  • Rocchi, S., et al. (2012). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Methods in Molecular Biology, 828, 489-498. Available at: [Link]

  • Chromatography Forum. (2005). Derivatization technique for both purines and pyrimidines. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Identity of 4-Acetyl-2-methylpyrimidine with Mass Spectrometry

Introduction: In the fields of pharmaceutical development, flavor chemistry, and metabolomics, the unambiguous identification of small organic molecules is a critical step. 4-Acetyl-2-methylpyrimidine (C7H8N2O, Molar Mas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fields of pharmaceutical development, flavor chemistry, and metabolomics, the unambiguous identification of small organic molecules is a critical step. 4-Acetyl-2-methylpyrimidine (C7H8N2O, Molar Mass: 136.15 g/mol ) is one such compound, an aromatic ketone known for its presence in cooked meats and its use as a flavoring agent.[1][2][3] Its structural confirmation is paramount for quality control, safety assessment, and research applications. Isomeric ambiguity can lead to significant errors in biological and chemical studies, making robust analytical techniques indispensable.

This guide provides a detailed comparison of mass spectrometry-based methods for the definitive identification of 4-Acetyl-2-methylpyrimidine. We will explore the causality behind experimental choices, present validated protocols, and compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific analyte.

The Challenge: Structural Isomers and the Need for Precision

The primary analytical challenge in identifying a molecule like 4-Acetyl-2-methylpyrimidine is distinguishing it from its structural isomers, such as 4-Acetyl-2-methylpyridine, which has a very similar mass.[4] Mass spectrometry, a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, provides not only molecular weight information but also structural insights through fragmentation analysis. The choice of ionization technique and separation method is crucial and depends heavily on the analyte's physicochemical properties.[5][6][7]

4-Acetyl-2-methylpyrimidine is a relatively volatile compound with a boiling point between 87-89 °C at 10.00 mm Hg, making it an excellent candidate for GC-MS analysis.[1][8] It is also slightly soluble in water and soluble in ethanol, which allows for analysis by LC-MS.[1][9]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[5][10] The technique separates compounds based on their boiling points and interaction with a stationary phase before they are ionized and detected by the mass spectrometer.[7]

Why GC-MS is a Superior Choice for this Analyte:

  • Volatility: The compound's inherent volatility is well-suited for gas-phase separation without the need for chemical derivatization, which can add complexity and potential for artifacts.[6]

  • Robust Fragmentation: Electron Ionization (EI), the most common ionization source in GC-MS, is a high-energy ("hard") technique that induces reproducible and extensive fragmentation.[11] This creates a detailed fragmentation pattern that serves as a chemical "fingerprint," which is invaluable for structural elucidation and library matching.[11]

  • Extensive Libraries: Decades of use have resulted in extensive, well-curated mass spectral libraries, like the NIST database, which can be used to match the fragmentation pattern of an unknown compound to a known standard.[12]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample (4-Acetyl-2-methylpyrimidine) Dilution Dilution to 1-10 µg/mL Sample->Dilution Standard Reference Standard Standard->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Column GC Column (e.g., DB-5ms) Injector->Column IonSource EI Source (70 eV) Column->IonSource Separation Oven Temperature Program MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector m/z Sorting Spectrum Mass Spectrum Generation Detector->Spectrum Library NIST Library Search Spectrum->Library Confirmation Identity Confirmation Library->Confirmation

Caption: Workflow for GC-MS identification of 4-Acetyl-2-methylpyrimidine.

Detailed Protocol for GC-MS Analysis

This protocol is designed as a self-validating system, incorporating a standard, a sample, and a blank to ensure trustworthy results.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a certified 4-Acetyl-2-methylpyrimidine reference standard at 1 mg/mL in dichloromethane.

    • Create a working standard by diluting the stock solution to 10 µg/mL.

    • Prepare the unknown sample by dissolving it in dichloromethane to an estimated concentration of 10 µg/mL.

    • Prepare a solvent blank using only dichloromethane.

  • Instrument Setup:

    • Use a GC system equipped with a mass selective detector.

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is chosen for its versatility in separating a wide range of semi-polar compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Method Parameters:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a 10:1 split ratio. The split injection prevents column overloading and ensures sharp peaks.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program ensures good separation from any potential contaminants.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level maximizes fragmentation and allows for direct comparison with NIST library spectra.[11]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200. This range covers the molecular ion and all expected primary fragments.

  • Analysis Sequence:

    • Inject the solvent blank first to ensure no system contamination.

    • Inject the 10 µg/mL working standard to establish the retention time and reference mass spectrum.

    • Inject the unknown sample.

  • Data Analysis:

    • Compare the retention time of the major peak in the sample chromatogram to that of the standard.

    • Extract the mass spectrum of the peak of interest from both the standard and sample runs.

    • Compare the fragmentation pattern of the sample to the standard.

    • Perform a NIST library search on the sample's mass spectrum for automated identification and match-score evaluation.

Expected Fragmentation Pattern (EI)

Under Electron Ionization, the 4-Acetyl-2-methylpyrimidine molecule (molecular weight 136.15) will first form a molecular ion (M+•) at m/z 136.[1][11] As a ketone, a primary fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group.[13]

  • Molecular Ion (M+•): m/z 136

  • Alpha-Cleavage (Loss of •CH3): The most characteristic fragmentation is the loss of a methyl radical (•CH3, 15 Da) from the acetyl group, resulting in a stable acylium ion. This typically produces the base peak.

    • [M - 15]+ = m/z 121

  • Loss of Ketene (CH2=C=O): Another possible fragmentation involves the loss of a neutral ketene molecule (42 Da).[14]

    • [M - 42]+• = m/z 94

Fragmentation_EI M [C7H8N2O]+• (m/z 136) Molecular Ion F1 [C6H5N2O]+ (m/z 121) Acylium Ion (Base Peak) M->F1 - •CH3 (15 Da) Alpha-Cleavage F2 [C5H6N2]+• (m/z 94) M->F2 - C2H2O (42 Da) Neutral Loss

Caption: Predicted EI fragmentation of 4-Acetyl-2-methylpyrimidine.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for compounds that are not volatile, are thermally labile, or are part of a complex mixture.[15] For 4-Acetyl-2-methylpyrimidine, LC-MS provides a complementary method of confirmation.

Why Consider LC-MS?

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically keep the molecule intact.[16][17] This is excellent for confirming the molecular weight with high accuracy, as it predominantly forms the protonated molecule [M+H]+.[17]

  • Versatility: LC-MS is suitable for a wider range of compounds than GC-MS and often requires less sample preparation, especially for biological matrices.[6][10]

Detailed Protocol for LC-MS Analysis
  • Preparation of Standards and Samples:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Create a working standard by diluting the stock to 1 µg/mL in a 50:50 mixture of water and methanol.

    • Prepare the unknown sample similarly to an estimated concentration of 1 µg/mL.

  • Instrument Setup:

    • Use an HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is ideal for separating small polar molecules.

  • LC Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Method Parameters:

    • Ion Source: ESI in positive ion mode. ESI is chosen for its efficiency in ionizing moderately polar molecules.[16][18] Positive mode is selected to form the protonated [M+H]+ ion.[19]

    • Mass Range: Scan from m/z 50 to 250.

    • Data Acquisition: For confirmation, acquire both full scan data (to see the [M+H]+ ion) and tandem MS (MS/MS) data. In an MS/MS experiment, the [M+H]+ ion (m/z 137) is selected and fragmented to generate a secondary spectrum for structural confirmation.

Expected Ionization and Fragmentation (ESI-MS/MS)

In ESI positive mode, the molecule will be protonated, forming an [M+H]+ ion.

  • Protonated Molecule [M+H]+: m/z 137.07

When the m/z 137 ion is isolated and subjected to collision-induced dissociation (CID) for an MS/MS scan, the fragmentation will be different from EI due to the lower energy process and the presence of an added proton. The fragmentation will likely involve losses of neutral molecules.

Comparison of Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase.[7]Separates compounds in the liquid phase.[10]
Best For Volatile, thermally stable small molecules.[5]Polar, non-volatile, or thermally labile molecules.[15]
Ionization Hard Ionization (Electron Impact - EI).[11]Soft Ionization (Electrospray - ESI).[16]
Primary Ion Molecular Ion (M+•) at m/z 136.Protonated Molecule ([M+H]+) at m/z 137.
Fragmentation Extensive, reproducible fingerprint. Excellent for library matching.Controlled fragmentation (MS/MS). Confirms molecular weight definitively.
Confidence High confidence from library match and retention time.High confidence from accurate mass and MS/MS fragmentation.

Orthogonal Verification and Method Validation

For absolute certainty, especially in regulated environments like drug development, using an orthogonal analytical technique is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural information, confirming the connectivity of all atoms in the molecule.

Furthermore, any method used for routine analysis must be properly validated according to guidelines from bodies like the International Conference on Harmonisation (ICH).[20] Validation ensures the method is accurate, precise, specific, and robust for its intended purpose.[20][21][22][23]

Conclusion

Both GC-MS and LC-MS are highly effective for confirming the identity of 4-Acetyl-2-methylpyrimidine.

  • GC-MS with Electron Ionization is the preferred method for initial identification due to the compound's volatility and the highly specific, library-searchable fragmentation pattern generated by EI. The combination of a matching retention time and a high-quality library hit provides extremely strong evidence of identity.

  • LC-MS with Electrospray Ionization serves as an excellent confirmatory technique. It provides an accurate mass of the protonated molecule, confirming the elemental composition, and its MS/MS fragmentation pattern offers complementary structural data.

In a research or quality control setting, utilizing GC-MS for primary screening and identification, followed by LC-MS for orthogonal confirmation, constitutes a robust, self-validating workflow that ensures the highest degree of confidence in the analytical result.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572. PubChem. Available at: [Link]

  • 4-acetyl-2-methyl pyrimidine, 67860-38-2. The Good Scents Company. Available at: [Link]

  • 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Scent.vn. Available at: [Link]

  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Technology Networks. Available at: [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. Available at: [Link]

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  • Comparison of LC/MS and GC/MS Techniques. Shimadzu. Available at: [Link]

  • 4-acetyl-2-methyl pyrimidine, 67860-38-2. The Good Scents Company. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available at: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Available at: [Link]

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  • MALDI or ESI which is suitable for small molecules? ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Acetyl-2-methylpyrimidine

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide provides essential, immediate safety and logist...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide provides essential, immediate safety and logistical information for handling 4-Acetyl-2-methylpyrimidine, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

While 4-Acetyl-2-methylpyrimidine is utilized as a flavoring agent, conflicting hazard information necessitates a cautious approach. The Globally Harmonized System (GHS) classifications from some sources indicate potential hazards that must be respected to ensure personnel safety.[1] This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.

Immediate Hazard Assessment and Engineering Controls

The first line of defense is always to minimize exposure at its source. Given the potential for this compound to be harmful if inhaled, swallowed, or if it comes into contact with skin and eyes, all work should be conducted in a well-ventilated area.[1]

  • For procedures with a risk of aerosolization (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory. This primary engineering control captures airborne particles and vapors, preventing them from entering the breathing zone of the operator.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested. In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks. A multi-layered approach is recommended, with the level of protection tailored to the specific task.[2]

ActivityRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, transporting within the lab)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing of the solid, preparation of stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)
High-Hazard Activities / Spill Cleanup (e.g., large-scale reactions, potential for significant aerosolization)• Disposable, solid-front lab gown• Chemical splash goggles and a full-face shield• Double-gloving (nitrile or neoprene)• Respiratory protection (N95 or higher, depending on risk assessment)

A Note on Glove Selection: Always inspect gloves for any signs of degradation, tears, or punctures before and during use. Should contamination occur, change gloves immediately, following proper removal techniques to avoid skin contact. Wash hands thoroughly after removing gloves.

Operational Plans: From Receipt to Disposal

A systematic workflow is paramount to ensuring safety and preventing cross-contamination.

Step-by-Step Protocol for Weighing Solid 4-Acetyl-2-methylpyrimidine
  • Preparation: Don the appropriate PPE for moderate-hazard activities as detailed in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Technique: Use anti-static weighing paper or a tared container to minimize the dispersal of the solid.

  • Post-Weighing: Carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste: Treat all disposable materials that have come into contact with the chemical, including wipes and weighing paper, as contaminated waste.

Step-by-Step Protocol for Preparing Stock Solutions
  • Preparation: Don the appropriate PPE for moderate-hazard activities.

  • Location: Conduct all solution preparation within a certified chemical fume hood.

  • Procedure: To prevent splashing, slowly add the solvent to the solid compound. If sonication is necessary to facilitate dissolution, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the resulting solution with the compound's name, concentration, the solvent used, the date of preparation, and your initials.

Emergency and Disposal Plans

Preparedness is key to effectively managing unforeseen events.

Spill Response Workflow

In the event of a spill, a calm and methodical response is critical. Evacuate non-essential personnel and ensure the area is well-ventilated.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert Personnel & Cordon Off Area don_ppe Don Appropriate PPE (High-Hazard Level) alert->don_ppe 1. contain Contain Spill with Absorbent Material don_ppe->contain 2. cleanup Clean Area with Soap & Water contain->cleanup 3. collect Collect Contaminated Materials cleanup->collect 4. dispose Dispose as Hazardous Waste collect->dispose 5.

Caption: Step-by-step workflow for the safe management of a chemical spill.

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment and public health.

  • Segregation: All waste contaminated with 4-Acetyl-2-methylpyrimidine, including disposable PPE, weighing papers, and cleaning materials, must be segregated from general laboratory waste.

  • Containment: Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: The final disposal of the hazardous waste container must be conducted through your institution's Environmental Health and Safety (EH&S) office, in strict accordance with local, state, and federal regulations.[3][4] Never dispose of this chemical down the drain.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and excellence. This diligence not only protects you and your colleagues but also ensures the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-2-methylpyrimidine. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]

  • ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]

  • GSRS. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Acetyl-2-methylpyrimidine (CAS 67860-38-2). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • The University of Edinburgh. (2024). Personal Protective Equipment. Retrieved from [Link]

  • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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